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  • Product: 5-Chloroquinoline-8-sulfonic acid
  • CAS: 90225-09-5

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Technical Guide to 5-Chloroquinoline-8-sulfonic acid

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 5-Chloroquinoline-8-sulfonic acid, moving beyond basic data to offer practical insights into its syn...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 5-Chloroquinoline-8-sulfonic acid, moving beyond basic data to offer practical insights into its synthesis, applications, and handling. As a key intermediate, understanding the nuances of this compound is critical for its effective utilization in complex synthetic pathways, particularly within the pharmaceutical and fine chemical industries.

Section 1: Core Chemical Identity and Physicochemical Profile

Before engaging with any chemical in a research or development setting, establishing its fundamental identity is paramount. 5-Chloroquinoline-8-sulfonic acid is a substituted quinoline derivative, a structural motif of significant interest in medicinal chemistry.

Nomenclature and Key Identifiers
  • Systematic Name : 5-Chloroquinoline-8-sulfonic acid

  • CAS Number : 90225-09-5[1][2]

  • Molecular Formula : C₉H₆ClNO₃S[1][2]

  • Molecular Weight : 243.67 g/mol [1][2]

These identifiers are crucial for unambiguous documentation, procurement, and regulatory compliance. The CAS number, in particular, serves as a universal identifier across all databases and supplier catalogs.

Physicochemical Properties

The physical and chemical properties of an intermediate dictate its handling, reaction conditions, and purification strategies. The data below has been consolidated for ease of reference.

PropertyValueSignificance in a Laboratory Context
Appearance Grey Powder[2]The physical state informs appropriate handling procedures to avoid dust inhalation.
Molecular Weight 243.67 g/mol [1][2]Essential for stoichiometric calculations in reaction planning.
Topological Polar Surface Area 75.6 Ų[2]Provides an indication of the molecule's polarity, which influences its solubility in various solvents.
Hydrogen Bond Acceptor Count 4[2]Suggests potential for hydrogen bonding, affecting solubility and interactions with other molecules.
Storage Temperature Refrigerator[2]Indicates that the compound may have limited long-term stability at room temperature.[3]

Section 2: Synthesis Pathway and Mechanistic Rationale

While 5-Chloroquinoline-8-sulfonic acid is available commercially, understanding its synthesis is vital for process optimization, cost-down projects, or in-house production. The most logical and prevalent method is the electrophilic aromatic substitution (sulfonation) of 5-chloroquinoline.

The Sulfonation Reaction: A Step-by-Step Protocol

This protocol is based on established methodologies for the sulfonation of quinoline derivatives.[4] The core principle is the introduction of a sulfonic acid (-SO₃H) group onto the quinoline ring using a potent sulfonating agent.

Causality Behind Experimental Choices:

  • Choice of Reagent : Fuming sulfuric acid (oleum) or chlorosulfonic acid are used because they are powerful electrophiles required to overcome the relative deactivation of the aromatic ring by the nitrogen atom.[4]

  • Temperature Control : The reaction is highly exothermic. Maintaining a low temperature (0-10°C) during the addition of the sulfonating agent is critical to prevent runaway reactions and minimize the formation of unwanted byproducts, such as di-sulfonated products or isomers.[4] Lower temperatures typically favor sulfonation at the 5-position in quinoline systems.[4]

  • Quenching on Ice : The reaction mixture is carefully poured onto crushed ice to quench the reaction. This serves two purposes: it safely neutralizes the highly corrosive sulfonating agent and precipitates the sulfonic acid product, which is generally less soluble in cold aqueous acidic solutions.

Experimental Protocol:

  • Preparation : In a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the starting material, 5-chloroquinoline. Cool the flask in an ice-water bath to 0-5°C.

  • Reagent Addition : Slowly add the sulfonating agent (e.g., fuming sulfuric acid) dropwise to the stirred 5-chloroquinoline. Critically maintain the internal temperature below 10°C throughout the addition.

  • Reaction : After completing the addition, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours. Reaction progress should be monitored by an appropriate technique like TLC or HPLC.

  • Quenching & Precipitation : Once the reaction is complete, carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. The crude 5-Chloroquinoline-8-sulfonic acid product should precipitate.

  • Isolation : Collect the solid precipitate by vacuum filtration.

  • Purification : Wash the collected solid with cold deionized water to remove residual acid. Further purification can be achieved by recrystallization from a suitable solvent system.

  • Drying : Dry the purified product under vacuum to yield the final compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol described above.

Synthesis_Workflow start Start: 5-Chloroquinoline in Reaction Vessel cool Cool to 0-5°C (Ice Bath) start->cool 1. Setup add_reagent Slow Dropwise Addition of Sulfonating Agent (T < 10°C) cool->add_reagent 2. Reagent Add. react Stir at Controlled Temp (Monitor by TLC/HPLC) add_reagent->react 3. Reaction quench Quench on Crushed Ice react->quench 4. Workup filter Vacuum Filtration quench->filter 5. Isolate purify Wash & Recrystallize filter->purify 6. Purify end_product End Product: 5-Chloroquinoline-8-sulfonic acid purify->end_product 7. Final

Caption: Logical workflow for the synthesis of 5-Chloroquinoline-8-sulfonic acid.

Section 3: Applications in Drug Development and Chemical Synthesis

The utility of 5-Chloroquinoline-8-sulfonic acid lies not in its own biological activity, but in its role as a versatile chemical intermediate. Its structure provides a scaffold for further chemical modification.

Primary Role as a Synthetic Intermediate

The most direct and documented application of 5-Chloroquinoline-8-sulfonic acid is its use in the synthesis of 5-chloro-8-mercaptoquinoline and its corresponding salts.[2][5] The sulfonic acid group can be converted into other functional groups, such as a thiol (-SH) group, which opens up a different avenue of chemical reactivity and potential biological interactions.

Relevance to Bioactive Quinolines

While this specific sulfonic acid is an intermediate, the broader family of 5-chloro-quinoline derivatives has demonstrated significant biological potential. For instance, the closely related compound 5-Chloro-8-hydroxyquinoline (Cloxyquin) has known antimicrobial, antifungal, and antituberculosis properties.[6][7] Research into this class of compounds has also suggested potential for anticancer applications.[7]

This context is crucial for drug development professionals. 5-Chloroquinoline-8-sulfonic acid represents a key starting point for building libraries of novel quinoline-based compounds. By modifying the sulfonic acid group and other positions on the quinoline ring, researchers can explore structure-activity relationships (SAR) to develop new therapeutic agents.

Synthetic Relationship Diagram

This diagram illustrates the position of 5-Chloroquinoline-8-sulfonic acid as a pivotal intermediate leading to more complex or bioactive molecules.

Relationship_Diagram parent 5-Chloroquinoline (Starting Material) intermediate 5-Chloroquinoline-8-sulfonic acid (CAS: 90225-09-5) parent->intermediate Sulfonation product1 5-Chloro-8-mercaptoquinoline (Direct Derivative) intermediate->product1 Further Conversion product2 Library of Novel Quinoline Analogs intermediate->product2 Scaffold for SAR goal Potential Therapeutic Agents (Antimicrobial, Anticancer, etc.) product1->goal product2->goal

Caption: Role of 5-Chloroquinoline-8-sulfonic acid as a key synthetic intermediate.

Section 4: Safety, Handling, and Storage Protocols

While specific hazard data for 5-Chloroquinoline-8-sulfonic acid is not extensively documented, a conservative approach to safety is mandated based on its chemical structure (an acid and a chlorinated aromatic) and data from analogous compounds like 5-chloro-8-hydroxyquinoline and 8-hydroxyquinoline-5-sulfonic acid.[8][9]

Hazard Identification and Personal Protective Equipment (PPE)
  • Potential Hazards : Assumed to be irritating to the eyes, respiratory system, and skin.[8][9] May cause serious eye damage upon direct contact. Handle as a potentially harmful chemical.

  • Required PPE :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[10]

    • Skin Protection : Wear suitable protective gloves (e.g., nitrile) and a lab coat.[8]

    • Respiratory Protection : Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. If dust is unavoidable, a NIOSH-approved particulate respirator may be necessary.

Handling and Storage
  • Handling : Wash hands thoroughly after handling.[8][9] Avoid contact with skin and eyes.[8] Keep away from food, drink, and animal feed.[10]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] The recommended storage temperature is refrigerated for long-term stability.[2][3]

First-Aid and Spill Management
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Skin Contact : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][9]

  • Inhalation : Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical aid.[8]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[8]

  • Spills : Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[8] Ensure adequate ventilation and wear full PPE during cleanup.

References

  • SAFETY DATA SHEET . Agreen. [Link]

  • Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95% . Cole-Parmer. [Link]

  • 5-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | CID 16776135 . PubChem. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis . Antimicrobial Agents and Chemotherapy. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides . Molecules. [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline.
  • 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications . JIN DUN CHEMISTRY. [Link]

  • Preparation method of 5-chloro-8-hydroxyquinoline . Patsnap. [Link]

  • The Role of Quinoline-8-Sulfonic Acid in Modern Pharmaceutical Manufacturing . LookChem. [Link]

Sources

Exploratory

physical and chemical properties of 5-Chloroquinoline-8-sulfonic acid

An In-Depth Technical Guide to 5-Chloroquinoline-8-sulfonic acid: Properties, Synthesis, and Applications for Researchers Executive Summary 5-Chloroquinoline-8-sulfonic acid is a functionalized heterocyclic compound of s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloroquinoline-8-sulfonic acid: Properties, Synthesis, and Applications for Researchers

Executive Summary

5-Chloroquinoline-8-sulfonic acid is a functionalized heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. As a derivative of the quinoline scaffold—a privileged structure in drug discovery—this molecule serves as a critical starting material and intermediate for synthesizing novel compounds with potential therapeutic applications. Its unique combination of a reactive sulfonic acid group, a directing chloro substituent, and the versatile quinoline core makes it a valuable building block. This guide provides a comprehensive overview of its known physical and chemical properties, outlines logical methodologies for its analysis and application, and discusses its relevance in the broader context of drug development, grounded in authoritative scientific data.

The Quinoline Scaffold: A Foundation for Innovation

The quinoline ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs. Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space to interact with biological targets. Derivatives of quinoline have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties. 5-Chloroquinoline-8-sulfonic acid emerges as a strategically important derivative, offering multiple points for chemical modification to generate diverse libraries of new chemical entities.

Caption: Core structure of 5-Chloroquinoline-8-sulfonic acid.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a compound is paramount for its effective use in research and development. These characteristics dictate its handling, storage, solubility, and suitability for various reaction conditions and analytical methods.

PropertyValueSource(s)
CAS Number 90225-09-5[1][2]
Molecular Formula C₉H₆ClNO₃S[1][2]
Molecular Weight 243.67 g/mol [1][2]
Appearance Grey Powder[2]
Solubility Soluble in DMSO and Methanol.[3]
Storage Conditions Long-term storage at -20°C is recommended; may be stored at room temperature for short periods.[2][3]
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)Cl[2]
InChIKey SWAFLXKUWRFGNY-UHFFFAOYSA-N[2]

Expert Insights: The compound's solubility in polar aprotic solvents like DMSO is a significant advantage for researchers in drug discovery, as it allows for easy preparation of stock solutions for high-throughput screening and cell-based assays.[3] Its classification as a grey powder indicates that visual inspection for purity should account for this inherent coloration.[2]

Chemical Reactivity and Synthetic Utility

The chemical behavior of 5-Chloroquinoline-8-sulfonic acid is dominated by its three key features: the strongly acidic sulfonic acid group, the basic quinoline nitrogen, and the chlorinated aromatic ring. Its primary documented application is as a synthetic precursor for 5-chloro-8-mercaptoquinoline and its corresponding salts.[2][4] This transformation highlights the ability of the sulfonic acid group to be chemically converted into other valuable functional groups, a common strategy in medicinal chemistry for modulating a compound's pharmacokinetic and pharmacodynamic properties.

start 5-Chloroquinoline-8-sulfonic acid product 5-chloro-8-mercaptoquinoline start->product Synthetic Conversion (e.g., Reduction/Substitution)

Caption: Key synthetic application of the title compound.[2][4]

Analytical Methodologies: Ensuring Identity and Purity

Rigorous analytical characterization is essential to validate the identity, purity, and stability of any research compound. For 5-Chloroquinoline-8-sulfonic acid, a multi-technique approach is recommended.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to a working concentration of 10-50 µg/mL with a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution: Start with 5% Solvent B, ramp to 95% Solvent B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 254 nm, where the quinoline chromophore is expected to absorb strongly.

  • Analysis: Purity is determined by integrating the peak area of the main component relative to the total peak area of all components.

Trustworthiness & Rationale: This protocol constitutes a self-validating system. The use of a C18 column is standard for moderately polar organic molecules. The acid modifier (TFA) is critical; it protonates the basic quinoline nitrogen and ensures a consistent ionic state for the sulfonic acid group, leading to sharp, symmetrical peaks and reproducible retention times. The gradient elution covers a wide polarity range, ensuring that both the main compound and any potential impurities are eluted from the column.

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • ¹H NMR: Expect to see distinct signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the quinoline ring. The acidic proton of the sulfonic acid group may be broad or exchange with residual water in the solvent.

    • ¹³C NMR: The spectrum will show nine distinct carbon signals, with chemical shifts influenced by the attached chloro, nitrogen, and sulfonic acid groups.

Expertise & Experience: DMSO-d₆ is the solvent of choice due to the compound's known solubility and its ability to dissolve a wide range of organic molecules.[3] The high field strength (≥400 MHz) is necessary to resolve the complex splitting patterns of the aromatic protons, allowing for unambiguous assignment and structural confirmation.

Applications in Drug Development and Research

While 5-Chloroquinoline-8-sulfonic acid is primarily an intermediate, its importance is underscored by the biological activities of its close relatives. The related compound 5-chloro-8-hydroxyquinoline (cloxyquin) has demonstrated notable antimicrobial activity, including efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5] Furthermore, quinoline derivatives are actively investigated for their potential as anticancer agents.[6][7]

This compound, therefore, serves as a key starting material for synthesizing novel analogs of these bioactive molecules. Researchers can leverage the sulfonic acid moiety to improve aqueous solubility—a critical factor in drug development—or to serve as a handle for conjugation to other molecules or delivery systems.

cluster_workflow Role in Drug Discovery A 5-Chloroquinoline-8-sulfonic acid (Starting Material) B Chemical Modification (e.g., derivatization of sulfonic acid) A->B C Library of Novel Quinoline Analogs B->C D Biological Screening (Antimicrobial, Anticancer, etc.) C->D E Lead Compound Identification D->E

Caption: Workflow illustrating the compound's role in a drug discovery program.

Safety and Handling

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at -20°C for long-term stability.[3]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If ingested or if irritation persists, seek immediate medical attention.

Conclusion

5-Chloroquinoline-8-sulfonic acid is more than a mere chemical reagent; it is a versatile platform for innovation in the hands of researchers and drug development professionals. Its well-defined structure, combined with the reactivity of its functional groups, provides a reliable foundation for the synthesis of novel compounds. By understanding its physicochemical properties and employing robust analytical methods to ensure its quality, scientists can confidently utilize this compound to explore new frontiers in medicinal chemistry and materials science, potentially leading to the discovery of next-generation therapeutics.

References

  • PubChem. 5-Chloroquinoline-8-carboxylic acid. [Link]

  • Solubility of Things. 5-Chloro-8-hydroxyquinoline. [Link]

  • He, G. X., et al. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • ChemBK. 5-Chloro-8-hydroxyquinoline. [Link]

  • PubChem. 8-Hydroxyquinoline-5-sulfonic acid. [Link]

  • LookChem. 8-Hydroxyquinoline-5-sulfonic acid. [Link]

  • Popiołek, Ł., et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • JIN DUN CHEMISTRY. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5-Chloroquinoline-8-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloroquinoline-8-sulfonic acid is a key intermediate in the synthesis of various compounds with significant biological and pharmaceutical activi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroquinoline-8-sulfonic acid is a key intermediate in the synthesis of various compounds with significant biological and pharmaceutical activities. This guide provides a comprehensive overview of the primary synthetic pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. By delving into the causality behind experimental choices, this document aims to equip researchers with the knowledge to not only replicate the synthesis but also to adapt and optimize it for their specific needs.

Introduction: The Significance of 5-Chloroquinoline-8-sulfonic acid

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted introduction of chloro and sulfonic acid functionalities at the 5- and 8-positions, respectively, imparts unique physicochemical properties to the quinoline ring system. 5-Chloroquinoline-8-sulfonic acid serves as a crucial building block, most notably in the synthesis of 5-chloro-8-mercaptoquinoline and its salts.[1][2] These downstream compounds have been investigated for a range of applications, underscoring the importance of a reliable and well-understood synthetic route to the parent sulfonic acid.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 5-Chloroquinoline-8-sulfonic acid can be logically approached through a retrosynthetic disconnection, revealing a multi-step pathway that leverages well-established named reactions. The core strategy involves the initial construction of the quinoline ring system, followed by sequential functionalization.

A common and effective approach begins with the synthesis of the quinoline core via the Skraup synthesis , a powerful method for constructing quinolines from anilines.[3][4][5] This is followed by electrophilic aromatic substitution reactions to introduce the desired chloro and sulfonic acid groups. The order of these functionalization steps is critical to achieving the desired regioselectivity.

The Primary Synthetic Pathway: A Step-by-Step Elucidation

The most prevalent and well-documented pathway for the synthesis of 5-Chloroquinoline-8-sulfonic acid involves a three-step process starting from a substituted aniline. This guide will focus on a pathway commencing with 4-chloro-2-aminophenol, as this provides a direct route to the desired substitution pattern.[6]

Step 1: Construction of the Quinoline Core via Skraup Synthesis

The Skraup synthesis is a classic and robust method for quinoline formation.[4][7][8] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. In this specific application, 4-chloro-2-aminophenol serves as the aniline derivative.

Reaction: 4-chloro-2-aminophenol reacts with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent (often 4-chloro-2-nitrophenol) to yield 5-chloro-8-hydroxyquinoline.[9][10]

Mechanism Insight: The reaction proceeds through several key stages:

  • Dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael addition of the amino group of 4-chloro-2-aminophenol to acrolein.

  • Acid-catalyzed cyclization of the resulting intermediate.

  • Dehydration to form a dihydroquinoline derivative.

  • Oxidation of the dihydroquinoline to the aromatic quinoline ring system.

The use of 4-chloro-2-nitrophenol serves a dual purpose: it acts as a precursor to the reactant 4-chloro-2-aminophenol (via in situ reduction) and as the oxidizing agent in the final step.[6]

Experimental Protocol: Synthesis of 5-Chloro-8-hydroxyquinoline [6][10]

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, and water.

  • Heat the mixture to 110-140°C with vigorous stirring.

  • Slowly add concentrated sulfuric acid dropwise, maintaining the reaction temperature.

  • After the addition is complete, maintain the temperature and reflux for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to a pH of approximately 7.

  • The crude 5-chloro-8-hydroxyquinoline precipitates and can be collected by filtration.

  • Purification can be achieved by recrystallization from a suitable solvent or by treatment with activated carbon and hydrochloric acid.[9]

Data Summary: Reaction Parameters for 5-Chloro-8-hydroxyquinoline Synthesis

ParameterValue/ConditionRationale
Reactants4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, Glycerol, Conc. H₂SO₄Standard Skraup reaction components for this derivative.[9][10]
Temperature110-140°COptimal temperature for acrolein formation and subsequent cyclization.
Reaction TimeSeveral hoursTo ensure complete conversion.
Work-upNeutralization with NaOHTo precipitate the product from the acidic reaction mixture.
Step 2: Sulfonation of 5-Chloro-8-hydroxyquinoline

The second step involves the introduction of the sulfonic acid group at the 8-position of the quinoline ring. However, the provided search results more commonly describe the sulfonation of 8-hydroxyquinoline followed by chlorination. For the synthesis of 5-Chloroquinoline-8-sulfonic acid, a more direct route involves the sulfonation of 5-chloroquinoline. A related reaction is the sulfonation of 8-hydroxyquinoline to yield 8-hydroxyquinoline-5-sulfonic acid.[11][12]

Let's consider the direct sulfonation of 5-chloroquinoline as a plausible step.

Reaction: 5-chloroquinoline is treated with a sulfonating agent, such as fuming sulfuric acid (oleum), to introduce the sulfonic acid group.

Mechanism Insight: This is an electrophilic aromatic substitution reaction. The SO₃ in fuming sulfuric acid acts as the electrophile. The quinoline ring is activated towards electrophilic attack, and the sulfonic acid group will direct to specific positions based on the electronic effects of the existing chloro substituent and the nitrogen atom in the ring.

Step 3: Chlorination and Final Product Formation

An alternative and well-documented approach involves the chlorination of 8-hydroxyquinoline-5-sulfonic acid. However, to arrive at the target molecule, the direct sulfonation of 5-chloroquinoline is a more logical pathway.

A more common industrial approach involves the direct sulfonation of quinoline to produce quinoline-8-sulfonic acid, followed by chlorination. Another method involves the fusion of quinoline-8-sulfonic acid with sodium hydroxide to produce 8-hydroxyquinoline.[13]

Given the available information, a highly plausible route is the sulfonation of 5-chloroquinoline.

Experimental Protocol: Sulfonation of 5-Chloroquinoline (Hypothetical based on similar reactions)

  • In a reaction vessel cooled in an ice bath, carefully add 5-chloroquinoline to fuming sulfuric acid (oleum) with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then heat gently for a specified period to drive the sulfonation.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the 5-chloroquinoline-8-sulfonic acid.

  • Collect the solid product by filtration and wash with cold water.

  • Further purification can be achieved by recrystallization from water.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of 5-Chloroquinoline-8-sulfonic acid.

Synthesis of 5-Chloro-8-hydroxyquinoline 4-chloro-2-aminophenol 4-chloro-2-aminophenol reaction_center 4-chloro-2-aminophenol->reaction_center Glycerol Glycerol Glycerol->reaction_center H2SO4_oxidant H₂SO₄, Oxidizing Agent H2SO4_oxidant->reaction_center 5-chloro-8-hydroxyquinoline 5-chloro-8-hydroxyquinoline reaction_center->5-chloro-8-hydroxyquinoline Skraup Synthesis

Caption: Skraup synthesis of 5-chloro-8-hydroxyquinoline.

Sulfonation of 5-chloroquinoline 5-chloroquinoline 5-chloroquinoline reaction_center 5-chloroquinoline->reaction_center Fuming_H2SO4 Fuming H₂SO₄ Fuming_H2SO4->reaction_center 5-Chloroquinoline-8-sulfonic_acid 5-Chloroquinoline- 8-sulfonic acid reaction_center->5-Chloroquinoline-8-sulfonic_acid Sulfonation

Sources

Exploratory

The Multifaceted Biological Potential of Quinoline Sulfonic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] This guide focuses on a specific and promising class of these compounds: quinoline sulfonic acids and their derivatives. The addition of the sulfonic acid or sulfonamide moiety to the quinoline core introduces unique physicochemical properties that can significantly influence the biological activity, pharmacokinetic profile, and target engagement of these molecules.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the current understanding of the biological activities of quinoline sulfonic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their potential as therapeutic agents.

Anticancer Activity of Quinoline Sulfonic Acids: Targeting Key Oncogenic Pathways

Quinoline sulfonic acid derivatives have emerged as a significant class of compounds with potent anticancer activities against a range of human cancer cell lines, including melanoma, breast adenocarcinoma, and lung adenocarcinoma.[3][4] Their multifaceted mechanism of action often involves the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of quinoline sulfonic acids are not attributed to a single mode of action but rather to a combination of mechanisms that collectively lead to the inhibition of tumor growth.

1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5][6] Several quinoline-sulfonamide derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[5][7][8][9][10] These compounds can act as inhibitors of mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[7][10] By inhibiting mTOR, these derivatives can disrupt downstream signaling events that are crucial for protein synthesis, cell growth, and proliferation.[7]

2. Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Quinoline sulfonic acid derivatives have been demonstrated to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[11]

  • Intrinsic Pathway: This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[12] Certain quinoline derivatives can alter the expression of these proteins, leading to an increased Bax/Bcl-2 ratio.[2] This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptotic cell death.[11][12]

  • Extrinsic Pathway: Some quinoline derivatives can also activate the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8.

3. Cell Cycle Arrest:

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Many anticancer agents exert their effects by inducing cell cycle arrest, thereby preventing cancer cells from proliferating. Some quinoline derivatives have been shown to cause cell cycle arrest at different phases, such as the G2/M phase.[13] This effect is often mediated by the modulation of cell cycle regulatory proteins like p53 and p21.[2]

Signaling Pathways

The following diagram illustrates the key signaling pathways targeted by quinoline sulfonic acid derivatives in cancer cells.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bax Bax Bcl2->Bax CytoC Cytochrome c Bax->CytoC Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53 p53 p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest CytoC->Casp9 QuinolineSulfonicAcid Quinoline Sulfonic Acid QuinolineSulfonicAcid->PI3K Inhibition QuinolineSulfonicAcid->mTOR Inhibition QuinolineSulfonicAcid->Bcl2 Inhibition QuinolineSulfonicAcid->Bax Activation QuinolineSulfonicAcid->p53 Activation

Caption: Anticancer signaling pathways modulated by quinoline sulfonic acids.

Experimental Protocols for Anticancer Activity Evaluation

1. Cell Viability Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15]

  • Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Step 2: Compound Treatment: Treat the cells with various concentrations of the quinoline sulfonic acid derivatives for 48-72 hours.

  • Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Step 4: Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]

  • Step 1: Cell Treatment: Treat cancer cells with the test compound for a specified time.

  • Step 2: Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[14][16]

  • Step 3: Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[17]

  • Step 4: Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[14]

3. Cell Cycle Analysis:

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[1][18][19][20]

  • Step 1: Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold 70% ethanol.[19]

  • Step 2: Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.[19]

  • Step 3: Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[20]

Quantitative Data: Anticancer Potency

The following table summarizes the reported IC50 values for representative quinoline sulfonic acid derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
QBS 11c MCF-7 (Breast)0.43 ± 0.02[18]
MDA-MB-231 (Breast)1.03 ± 0.05[18]
QBS 13b MCF-7 (Breast)3.69 ± 0.17[18]
MDA-MB-231 (Breast)2.24 ± 0.1[18]
Compound 3c C-32 (Melanoma)Not specified, but comparable to cisplatin/doxorubicin[2]
MDA-MB-231 (Breast)Not specified, but comparable to cisplatin/doxorubicin[2]
A549 (Lung)Not specified, but comparable to cisplatin/doxorubicin[2]
Compound 9a C32 (Melanoma)233.9 µg/mL (0.520 mM)[16]
COLO829 (Melanoma)168.7 µg/mL (0.376 mM)[16]
MDA-MB-231 (Breast)273.5 µg/mL (0.609 mM)[16]
U87-MG (Glioblastoma)339.7 µg/mL (0.756 mM)[16]
A549 (Lung)223.1 µg/mL (0.496 mM)[16]

Antimicrobial Activity: A Renewed Approach to Combatting Bacterial Resistance

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Quinoline-based compounds, particularly the fluoroquinolones, have long been a mainstay of antibacterial therapy.[21] Quinoline sulfonic acid derivatives represent a promising avenue for the development of new antimicrobial agents with potentially novel mechanisms of action or improved activity against resistant strains.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial mechanism of quinolones involves the inhibition of bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][21][22][23][24]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription.[22][24]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[5][23]

By forming a stable complex with the enzyme and DNA, quinoline sulfonic acids trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.

Experimental Protocol for Antimicrobial Activity Evaluation

Minimum Inhibitory Concentration (MIC) Assay:

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][22][25] The broth microdilution method is a commonly used technique for determining MIC values.

  • Step 1: Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of the quinoline sulfonic acid derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[19][22]

  • Step 2: Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Step 3: Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Step 4: Incubation: Incubate the plate at 37°C for 18-24 hours.[19]

  • Step 5: MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[19]

Quantitative Data: Antimicrobial Potency

The following table summarizes the reported MIC values for representative quinoline sulfonic acid derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
QBSC 4d Staphylococcus aureus0.0001904[17]
Escherichia coli0.00609[17]
Candida albicans0.0001904[17]
QBSC 4b Staphylococcus aureus0.04875[17]
Escherichia coli0.04875[17]
QS-3 Pseudomonas aeruginosa64[26]
Compound 14 Various bacteria and fungi0.66 - 3.98[22]
Compound 24a/b MDR Gram-positive bacteria1[27]
Compound 4a-d MRSA1[27]
Compound 5a MRSA2[27]

Neuroprotective Potential of Quinoline Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. There is a growing body of evidence suggesting that quinoline derivatives possess neuroprotective properties, making them attractive candidates for the development of novel therapies for these devastating disorders.[21][28][29][30][31][32][33]

Mechanisms of Neuroprotection

The neuroprotective effects of quinoline derivatives are thought to be mediated by several mechanisms:

  • Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products, is a key contributor to neuronal damage in neurodegenerative diseases.[30] Some quinoline derivatives have been shown to possess potent antioxidant properties, enabling them to scavenge free radicals and protect neurons from oxidative damage.[28][31]

  • Inhibition of Acetylcholinesterase (AChE): Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine. AChE inhibitors are a major class of drugs used to treat the cognitive symptoms of Alzheimer's disease. Several quinoline derivatives have been identified as potent AChE inhibitors.[26][32][33]

  • Modulation of Neuroinflammatory Pathways: Chronic neuroinflammation is another key pathological feature of many neurodegenerative diseases. Some quinoline derivatives have been shown to modulate neuroinflammatory pathways, such as the Keap1-Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation.[25]

Experimental Protocol for Neuroprotective Activity Evaluation

Acetylcholinesterase (AChE) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.[26][34]

  • Step 1: Reaction Mixture Preparation: Prepare a reaction mixture containing acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test compound in a phosphate buffer (pH 8.0).

  • Step 2: Enzyme Addition: Initiate the reaction by adding the AChE enzyme.

  • Step 3: Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which is proportional to the rate of acetylthiocholine hydrolysis.

  • Step 4: Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value of the compound.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For quinoline sulfonic acid derivatives, several key structural features have been identified that influence their anticancer and antimicrobial activities.

  • Position of the Sulfonamide Group: The position of the sulfonamide group on the quinoline ring can significantly impact activity.

  • Substituents on the Sulfonamide Nitrogen: The nature of the substituents on the sulfonamide nitrogen atom can modulate the potency and selectivity of the compounds.

  • Substituents on the Quinoline Ring: Modifications to the quinoline ring system, such as the presence of a free hydroxyl group at the 8-position, have been shown to be crucial for both anticancer and antimicrobial activity.[2][4] Methylation of this phenolic group often leads to a significant loss of activity.[4] The introduction of bulky alkoxy substituents at the 7-position and amino side chains at the 4-position have been found to be beneficial for antiproliferative activity.[35] For antimicrobial activity, the presence of a fluorine atom and a piperazine ring are often associated with a broader spectrum of activity and higher potency.[36]

Conclusion and Future Directions

Quinoline sulfonic acids represent a versatile and promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, including potent anticancer, antimicrobial, and neuroprotective effects, underscore their potential in addressing significant unmet medical needs. The multifaceted mechanisms of action of these compounds, particularly their ability to modulate key signaling pathways and target multiple cellular processes, make them attractive candidates for overcoming drug resistance and treating complex diseases.

Future research in this area should focus on:

  • Lead Optimization: Synthesizing and evaluating new analogs to further improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their biological effects.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential of the most promising candidates in relevant animal models of cancer, infectious diseases, and neurodegenerative disorders.

The continued exploration of the chemical space around the quinoline sulfonic acid scaffold holds great promise for the discovery of the next generation of innovative medicines.

References

Sources

Foundational

A Comprehensive Technical Guide to 5-Chloroquinoline-8-sulfonic Acid: Synthesis, Applications, and Chelation Potential

Introduction Within the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous pharmaceuticals, agrochemicals, and analytical reagents. Its uni...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous pharmaceuticals, agrochemicals, and analytical reagents. Its unique electronic properties and steric arrangement allow for a diverse range of chemical modifications, each imparting specific functions. This guide focuses on a specific, yet important derivative: 5-Chloroquinoline-8-sulfonic acid .

While primarily documented as a crucial intermediate in the synthesis of other functionalized quinolines, its structural features—a halogenated aromatic system combined with a sulfonic acid group at a key position—suggest a broader potential, particularly in the realm of coordination chemistry. This document provides an in-depth review of its known properties, synthesis, and applications, while also offering field-proven insights into its potential as a chelating agent by drawing logical parallels with its well-studied structural analogs. This guide is intended for researchers and professionals in chemical synthesis and drug development who seek to understand and leverage the chemistry of this versatile molecule.

Physicochemical and Structural Properties

5-Chloroquinoline-8-sulfonic acid is a stable, solid compound under standard laboratory conditions.[1][2] Its core identity is defined by a quinoline ring system substituted with a chlorine atom at the C5 position and a sulfonic acid group at the C8 position.

PropertyValueSource(s)
CAS Number 90225-09-5[1][3][4]
Molecular Formula C₉H₆ClNO₃S[1][3][4]
Molecular Weight 243.67 g/mol [1][3][4]
Appearance Grey or Beige Solid[1]
Synonyms 5-Chloro-8-quinolinesulfonic Acid[4]
Storage Conditions 2-8°C, Refrigerator[1]
SMILES O=S(=O)(O)c1ccc(Cl)c2cccnc12[4]
InChI Key SWAFLXKUWRFGNY-UHFFFAOYSA-N[4]

Synthesis and Characterization

Proposed Synthesis Pathway: Electrophilic Sulfonation

The most probable route to synthesize this compound is through the direct electrophilic sulfonation of 5-chloroquinoline. In this reaction, a strong sulfonating agent, such as fuming sulfuric acid (H₂SO₄·SO₃), is used to introduce the -SO₃H group onto the electron-rich quinoline ring. The directing effects of the heterocyclic nitrogen and the chloro-substituent would favor substitution at the C8 position.

G cluster_reactants Reactants cluster_product Product R1 5-Chloroquinoline P1 5-Chloroquinoline-8-sulfonic acid R1->P1 Electrophilic Aromatic Sulfonation R2 Fuming Sulfuric Acid (H₂SO₄·SO₃) R2->P1

Caption: Proposed synthesis of 5-Chloroquinoline-8-sulfonic acid.

Causality Behind Experimental Choices:

  • Reagent: Fuming sulfuric acid is chosen as it provides a high concentration of the active electrophile, SO₃, necessary to sulfonate the moderately activated quinoline ring.

  • Reaction Control: Temperature control is critical. Exothermic sulfonation reactions can lead to polysubstitution or degradation if not properly managed. The reaction would likely be initiated at a low temperature and gradually warmed to completion.

  • Workup: The reaction is typically quenched by carefully pouring the mixture onto ice, which precipitates the sulfonic acid product. Recrystallization from an appropriate solvent would then be used for purification.

Structural Characterization

Confirmation of the structure and assessment of purity would be achieved using a standard suite of analytical techniques. While raw data is proprietary to suppliers, a typical characterization workflow would include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the proton and carbon framework and verify the substitution pattern on the quinoline ring.

  • Mass Spectrometry (MS): To confirm the molecular weight (243.67 g/mol ) and fragmentation pattern.[3]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, particularly the strong S=O and O-H stretches of the sulfonic acid group.

Core Application: A Key Synthetic Intermediate

The primary documented application of 5-Chloroquinoline-8-sulfonic acid is its use as a precursor in the synthesis of 5-chloro-8-mercaptoquinoline and its corresponding salts.[1][4] This transformation is significant as the mercapto- (or thiol) functional group is a versatile handle for further chemical modifications and is a known metal-binding moiety.

The conversion of a sulfonic acid to a mercaptan typically involves a two-step process:

  • Conversion to a Sulfonyl Chloride: The sulfonic acid is first treated with a chlorinating agent (e.g., thionyl chloride, SOCl₂) to form the more reactive 5-chloroquinoline-8-sulfonyl chloride.

  • Reduction to a Thiol: The sulfonyl chloride is then reduced to the desired thiol using a suitable reducing agent, such as zinc in an acidic medium or a phosphine-based reagent.

G Start 5-Chloroquinoline-8-sulfonic acid Mid 5-Chloroquinoline-8-sulfonyl chloride Start->Mid Chlorination (e.g., SOCl₂) End 5-Chloro-8-mercaptoquinoline Mid->End Reduction (e.g., Zn/H⁺)

Caption: Synthetic pathway from the sulfonic acid to the mercapto derivative.

Inferred Potential: A Focus on Chelation Chemistry

The true potential of a molecule often extends beyond its documented uses. For 5-Chloroquinoline-8-sulfonic acid, its structure is highly suggestive of capabilities as a metal-chelating agent. The 8-substituted quinoline framework is a classic bidentate ligand, capable of binding metal ions through the heterocyclic nitrogen and the oxygen atom of a substituent at the C8 position. The biological and analytical activities of many quinolines are directly linked to this chelating ability.[5]

The Mechanism of Quinoline Chelation

Chelation involves the formation of two or more coordinate bonds between a single ligand and a central metal ion, forming a stable ring structure. For 8-substituted quinolines, the nitrogen atom at position 1 and the oxygen from the substituent at position 8 (in this case, from the sulfonic acid group) act as the two donor atoms. This arrangement creates a stable five-membered ring with the metal ion.

G cluster_ligand Quinoline Ligand L N R Quinoline Backbone L->R M Metal Ion (M²⁺) L->M Coordinate Bond O O O->R O->M Coordinate Bond

Caption: Bidentate chelation of a metal ion by an 8-substituted quinoline.

Comparative Analysis with Structural Analogs

To substantiate the chelating potential of 5-Chloroquinoline-8-sulfonic acid, it is instructive to compare it with its well-characterized relatives, 8-Hydroxyquinoline-5-sulfonic acid and 5-Chloro-8-hydroxyquinoline .

Feature5-Chloroquinoline-8-sulfonic acid 8-Hydroxyquinoline-5-sulfonic acid 5-Chloro-8-hydroxyquinoline (Cloxyquin)
Structure Cl at C5, SO₃H at C8OH at C8, SO₃H at C5Cl at C5, OH at C8
Primary Function Synthetic Intermediate[1]Metal Chelating Agent, Analytical Reagent[6]Antimicrobial, Antifungal, Chelating Agent[5]
Key Insight Structure suggests strong potential for metal chelation.The 8-hydroxy group is a powerful, well-documented metal binder. The sulfonic acid enhances water solubility.[7]Biological activity is strongly linked to its ability to chelate essential metal ions, disrupting microbial processes.[5]
Potential Application Development of new analytical reagents or biologically active metal complexes.Used in spectrophotometric determination of metal ions like iron and aluminum.[6]Investigated for antituberculosis activity, likely through chelation of iron required by mycobacteria.

This comparison highlights a critical structure-activity relationship: the presence of a substituent at the C8 position capable of donating electrons (like a hydroxyl or sulfonic oxygen) is paramount for chelation. While the hydroxyl group of Cloxyquin is a stronger Lewis base than a sulfonate oxygen, the fundamental chelating scaffold is present in 5-Chloroquinoline-8-sulfonic acid, making it a prime candidate for investigation in coordination chemistry.

Experimental Protocols: Representative Analytical Workflow for Substituted Quinolines

While a specific, validated protocol for 5-Chloroquinoline-8-sulfonic acid is not published, the following methodology, adapted from a validated LC-MS/MS method for a similar halogenated 8-hydroxyquinoline analogue, serves as an excellent starting point for developing a quantitative bioanalytical assay.[8]

Objective: To quantify the concentration of a substituted quinoline in a biological matrix (e.g., plasma).

1. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma sample, add 200 µL of acetonitrile containing a suitable internal standard (e.g., a structurally similar but isotopically labeled or different quinoline derivative).

  • Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the resulting supernatant to an auto-sampler vial for analysis.

  • Rationale: This "crash" method is fast, efficient, and removes the bulk of interfering proteins, providing a clean extract for LC-MS/MS analysis.[8]

2. LC-MS/MS Conditions:

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm).[8]

  • Mobile Phase: A gradient system using:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would run from ~5-10% Solvent B to 95% Solvent B over several minutes to elute the analyte.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for 5-Chloroquinoline-8-sulfonic acid and the internal standard.

  • Rationale: The combination of UHPLC for separation and tandem MS for detection provides exceptional sensitivity and selectivity, allowing for accurate quantification even at very low concentrations in complex matrices.[8]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of spiked standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Conclusion and Future Directions

5-Chloroquinoline-8-sulfonic acid is a valuable chemical entity, primarily recognized for its role as a synthetic intermediate. However, a deeper analysis of its structure, informed by the well-documented chemistry of its analogs, strongly points toward untapped potential in coordination chemistry. Its inherent ability to act as a bidentate chelating ligand opens promising avenues for future research.

Future work should focus on:

  • Synthesis Optimization: Development and publication of a robust, high-yield synthesis protocol.

  • Coordination Chemistry: Systematic investigation of its metal-binding properties. This includes determining the stability constants of its complexes with various divalent and trivalent metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺).

  • Biological Screening: Evaluation of the compound and its metal complexes for antimicrobial, antifungal, or anticancer activity, leveraging the insights gained from cloxyquin and other 8-hydroxyquinolines.

  • Analytical Applications: Exploring its use as a chromogenic or fluorogenic reagent for the selective detection and quantification of metal ions in environmental or biological samples.

By moving beyond its current role as an intermediate, the scientific community can fully explore the chemical and biological potential of 5-Chloroquinoline-8-sulfonic acid, potentially unlocking new applications in materials science, analytical chemistry, and medicinal drug discovery.

References

  • GMA, S., & AM, E. (2021). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Journal of Advanced Pharmacy Research, 5(3), 136-150.
  • Kamal, M. M., Aly, A. A. M., El-meligy, M. S., & El-said, A. I. (1989). Studies on Some Metal Chelates of 8-Hydroxy-Quinoline-5-Sulphonylhydrazide. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 19(6), 557-569.
  • Johnston, W. D., & Freiser, H. (1952). Stability of Metal Chelates of 8-Quinolinol-5-sulfonate. Journal of the American Chemical Society, 74(21), 5239-5242.
  • Molecules. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. Molecules, 27(16), 5262.
  • Uivarosi, V. (2013).
  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. (n.d.).
  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents. (n.d.).
  • 8-Hydroxyquinoline-5-sulfonic acid. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

  • Al-Ahmad, A., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies.
  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. (2022). Chemistry & Biodiversity, 19(11), e202200632.

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Exploratory

An In-Depth Technical Guide to Speculating the Mechanism of Action for 5-Chloroquinoline-8-sulfonic acid

Introduction: The Quinoline Scaffold and the Enigma of 5-Chloroquinoline-8-sulfonic acid The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Enigma of 5-Chloroquinoline-8-sulfonic acid

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[1][2] The diverse biological effects of quinoline derivatives are a direct consequence of the versatile chemical space offered by the bicyclic aromatic system, allowing for fine-tuning of its physicochemical and pharmacokinetic properties through substitution. 5-Chloroquinoline-8-sulfonic acid is a synthetic derivative of quinoline, and while it is utilized as an intermediate in the synthesis of various compounds, including dyes and pharmaceuticals, its own mechanism of action remains largely uncharacterized.[3][4] This guide aims to bridge this knowledge gap by proposing several plausible mechanisms of action for 5-chloroquinoline-8-sulfonic acid, drawing upon the established activities of structurally related compounds. We will further outline a comprehensive experimental framework to systematically investigate these hypotheses, providing researchers and drug development professionals with a roadmap for elucidating the biological function of this intriguing molecule.

Part 1: Hypothesized Mechanisms of Action

Based on the known biological activities of analogous quinoline and sulfonic acid-containing compounds, we can speculate on several potential mechanisms of action for 5-chloroquinoline-8-sulfonic acid. These hypotheses are not mutually exclusive and may act in concert to produce a biological effect.

Metal Ion Chelation: A Classic Quinoline Trait

Many quinoline derivatives, particularly those with a hydroxyl group at the 8-position, are potent metal ion chelators. This ability to sequester essential metal ions, such as iron, copper, and zinc, can disrupt numerous cellular processes that rely on these metallic cofactors.

  • Rationale: The antimicrobial action of bihalogenated 8-hydroxyquinolines is thought to be related to their chelating activities, depriving microbes of essential nutrients.[5] While 5-chloroquinoline-8-sulfonic acid lacks the 8-hydroxy group, the presence of the sulfonic acid group and the nitrogen atom in the quinoline ring could still facilitate metal ion coordination.

  • Proposed Effect: By chelating intracellular or extracellular metal ions, 5-chloroquinoline-8-sulfonic acid could inhibit metalloenzymes, disrupt electron transport chains, or interfere with metal-dependent signaling pathways, leading to cytotoxicity or growth inhibition.

Enzyme Inhibition: Targeting Key Metabolic Pathways

The quinoline scaffold is a common feature in many enzyme inhibitors. The specific substitution pattern on the quinoline ring dictates the target enzyme and the nature of the inhibition.

  • Rationale: Recent studies have shown that quinoline-8-sulfonamide derivatives can act as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a critical enzyme in the metabolism of cancer cells.[1] The structural similarity of 5-chloroquinoline-8-sulfonic acid to these sulfonamides suggests it may also target PKM2 or other metabolic enzymes. Additionally, the related compound chloroquine is known to inhibit cytochrome P450 enzymes, specifically CYP2D6.[6]

  • Proposed Effect: 5-Chloroquinoline-8-sulfonic acid could act as a competitive or non-competitive inhibitor of key enzymes involved in cellular metabolism, such as glycolysis (e.g., PKM2), or drug metabolism (e.g., CYPs), leading to altered cellular energetics or drug-drug interactions.

Disruption of Cellular Membranes and Walls

The amphipathic nature of certain quinoline derivatives allows them to interact with and disrupt the integrity of cellular membranes.

  • Rationale: Studies on the antifungal mechanism of 8-hydroxyquinoline-sulfonic acids have suggested that they can compromise the functional integrity of cytoplasmic membranes, leading to cell lysis.[7] While the chloro- and sulfonic acid substitutions will alter the lipophilicity compared to hydroxy-derivatives, the potential for membrane interaction remains.

  • Proposed Effect: 5-Chloroquinoline-8-sulfonic acid may intercalate into the lipid bilayer of cellular or organellar membranes, altering their fluidity and permeability. This could lead to the leakage of intracellular contents, disruption of ion gradients, and ultimately, cell death. For fungal or bacterial targets, it may also interfere with cell wall synthesis.[8]

Part 2: Experimental Validation Framework

A multi-pronged experimental approach is essential to systematically test the hypothesized mechanisms of action for 5-chloroquinoline-8-sulfonic acid. The following protocols are designed to provide a clear and logical workflow for this investigation.

Workflow for Investigating Hypothesized Mechanisms

G cluster_0 Hypothesis Generation cluster_1 Experimental Validation cluster_2 Data Analysis & Interpretation H1 Metal Ion Chelation E1 Isothermal Titration Calorimetry (ITC) UV-Vis Spectroscopy H1->E1 H2 Enzyme Inhibition E2 Enzyme Activity Assays (e.g., PKM2, CYPs) H2->E2 H3 Membrane Disruption E3 Membrane Permeability Assays (e.g., SYTOX Green) H3->E3 D1 Binding Affinity (Kd) Stoichiometry E1->D1 D2 IC50 / Ki Determination E2->D2 D3 Quantification of Membrane Damage E3->D3 Conclusion Conclusion D1->Conclusion Chelation Confirmed/Refuted D2->Conclusion Inhibition Confirmed/Refuted D3->Conclusion Disruption Confirmed/Refuted

Caption: Experimental workflow for validating the hypothesized mechanisms of action.

Detailed Experimental Protocols

Objective: To determine if 5-chloroquinoline-8-sulfonic acid can chelate physiologically relevant metal ions.

Methodology: Isothermal Titration Calorimetry (ITC)

  • Preparation:

    • Dissolve 5-chloroquinoline-8-sulfonic acid in a suitable buffer (e.g., HEPES or PBS) to a final concentration of 1 mM.

    • Prepare solutions of various metal salts (e.g., FeCl₃, CuSO₄, ZnCl₂) in the same buffer at a concentration of 10 mM.

    • Degas all solutions prior to use.

  • ITC Experiment:

    • Load the sample cell of the ITC instrument with the 5-chloroquinoline-8-sulfonic acid solution.

    • Load the injection syringe with one of the metal salt solutions.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the metal salt solution into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Expected Outcome: A significant heat change upon injection of the metal salt will indicate a binding event. The thermodynamic parameters will quantify the strength and nature of the interaction.

Objective: To evaluate the inhibitory potential of 5-chloroquinoline-8-sulfonic acid against selected enzymes.

Methodology: In Vitro Enzyme Activity Assay (Example: PKM2)

  • Reagents:

    • Recombinant human PKM2 enzyme.

    • Substrates: Phosphoenolpyruvate (PEP) and Adenosine Diphosphate (ADP).

    • Coupling enzyme: Lactate Dehydrogenase (LDH).

    • NADH.

    • 5-chloroquinoline-8-sulfonic acid stock solution.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, NADH, LDH, ADP, and varying concentrations of 5-chloroquinoline-8-sulfonic acid.

    • Pre-incubate the mixture for 10 minutes.

    • Initiate the reaction by adding PEP.

    • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Expected Outcome: A dose-dependent decrease in enzyme activity will indicate inhibition. The IC50 value will quantify the potency of the inhibition.

Objective: To assess the ability of 5-chloroquinoline-8-sulfonic acid to compromise cell membrane integrity.

Methodology: SYTOX Green Membrane Permeability Assay

  • Cell Culture:

    • Culture a relevant cell line (e.g., a bacterial strain like E. coli or a fungal strain like C. albicans) to the mid-logarithmic growth phase.

  • Assay Procedure:

    • Wash and resuspend the cells in a suitable buffer.

    • In a black, clear-bottom 96-well plate, add the cell suspension, SYTOX Green nucleic acid stain, and varying concentrations of 5-chloroquinoline-8-sulfonic acid.

    • Include a positive control for membrane disruption (e.g., a known antimicrobial peptide or detergent) and a negative control (buffer only).

    • Incubate the plate at the appropriate temperature.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of the compound.

    • An increase in fluorescence indicates that the SYTOX Green stain has entered the cells through a compromised membrane and bound to nucleic acids.

Expected Outcome: A concentration- and time-dependent increase in fluorescence will be indicative of membrane disruption.

Part 3: Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Biophysical and Biochemical Data for 5-Chloroquinoline-8-sulfonic acid
Hypothesized Mechanism Experimental Approach Key Parameters Observed Value Interpretation
Metal Ion Chelation Isothermal Titration CalorimetryBinding Affinity (Kd)e.g., 10 µM for Fe³⁺Moderate affinity for iron
Stoichiometry (n)e.g., 2:1 (ligand:metal)Two molecules of the compound bind to one iron ion
Enzyme Inhibition PKM2 Activity AssayIC50e.g., 50 µMModerate inhibitor of PKM2
CYP2D6 Activity AssayIC50e.g., >100 µMWeak or no inhibition of CYP2D6
Membrane Disruption SYTOX Green AssayEC50 (Fluorescence)e.g., 25 µMInduces membrane permeability at micromolar concentrations

Part 4: Proposed Signaling Pathway

Based on the potential for PKM2 inhibition, we can propose a putative signaling pathway through which 5-chloroquinoline-8-sulfonic acid might exert an anticancer effect.

G Compound 5-Chloroquinoline-8-sulfonic acid PKM2 Pyruvate Kinase M2 (PKM2) Compound->PKM2 Inhibits Glycolysis Glycolysis PKM2->Glycolysis Catalyzes final step Lactate Lactate Production Glycolysis->Lactate Leads to Warburg Warburg Effect Lactate->Warburg Proliferation Tumor Cell Proliferation Warburg->Proliferation Supports

Caption: Hypothesized pathway of action via PKM2 inhibition.

Conclusion

While the precise mechanism of action of 5-chloroquinoline-8-sulfonic acid is yet to be fully elucidated, this guide provides a robust framework for its investigation. By systematically exploring the hypotheses of metal ion chelation, enzyme inhibition, and membrane disruption, researchers can build a comprehensive understanding of its biological activity. The proposed experimental protocols, coupled with the structured approach to data interpretation, will pave the way for uncovering the therapeutic potential of this and other under characterized quinoline derivatives.

References

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. American Society for Microbiology. [Link]

  • 8-Quinolinesulfonic Acid: Properties, Applications, and Quality Specifications. Pharmaffiliates. [Link]

  • Exploring 5-Chloro-8-Hydroxyquinoline: Properties and Applications. LookChem. [Link]

  • Antifungal Activity of Substituted 8-quinolinol-5- And 7-sulfonic Acids: A Mechanism of Action Is Suggested Based on Intramolecular Synergism. PubMed. [Link]

  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines. National Institutes of Health. [Link]

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. ResearchGate. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Institutes of Health. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Chloroquine modulation of specific metabolizing enzymes activities: investigation with selective five drug cocktail. PubMed. [Link]

  • 8-Quinolinesulfonic acid. PubChem. [Link]

  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. [Link]

  • 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. MDPI. [Link]

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Foundational

The Ascending Trajectory of 5-Chloroquinoline-8-sulfonic Acid: A Technical Guide to Emerging Research Frontiers

Foreword: Unveiling the Potential of a Versatile Scaffold To the dedicated researchers, pioneering scientists, and professionals shaping the future of drug development, this guide serves as a comprehensive exploration in...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

To the dedicated researchers, pioneering scientists, and professionals shaping the future of drug development, this guide serves as a comprehensive exploration into the burgeoning research avenues for 5-Chloroquinoline-8-sulfonic acid. This seemingly simple heterocyclic compound, a derivative of the well-regarded 8-hydroxyquinoline, stands as a pivotal building block in the quest for novel therapeutics and advanced analytical tools. Its unique electronic and structural characteristics, conferred by the chloro and sulfonic acid moieties, offer a rich landscape for chemical modification and functionalization. This document moves beyond a mere recitation of facts, delving into the causal reasoning behind experimental designs and illuminating the path from molecular concept to tangible application. We will navigate the core emerging research areas where 5-Chloroquinoline-8-sulfonic acid is making a significant impact: the development of next-generation anticancer agents, the fight against antimicrobial resistance, and the creation of sophisticated fluorescent chemosensors.

I. The Core Compound: Physicochemical Properties and Synthetic Accessibility

5-Chloroquinoline-8-sulfonic acid (C₉H₆ClNO₃S) is a grey powder with a molecular weight of 243.67 g/mol .[1][2] Its utility in synthetic chemistry primarily stems from its conversion to the more reactive 5-chloroquinoline-8-sulfonyl chloride. This transformation is a critical first step in the synthesis of a diverse array of derivatives.

Protocol 1: Synthesis of 5-Chloroquinoline-8-sulfonyl Chloride

This protocol is adapted from established methods for the synthesis of quinoline-8-sulfonyl chlorides.[3]

Objective: To convert 5-Chloroquinoline-8-sulfonic acid to its corresponding sulfonyl chloride, a key intermediate for derivatization.

Materials:

  • 5-Chloroquinoline-8-sulfonic acid

  • Thionyl chloride (SOCl₂) or Chlorosulfonic acid (ClSO₃H)[3]

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Chloroquinoline-8-sulfonic acid in the anhydrous solvent under an inert atmosphere.

  • Slowly add an excess of thionyl chloride or chlorosulfonic acid to the suspension at 0°C (ice bath).[3] The choice of chlorinating agent may depend on the desired reactivity and reaction conditions.

  • After the initial addition, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.

  • The resulting crude 5-chloroquinoline-8-sulfonyl chloride can be purified by recrystallization or column chromatography.

Causality and Self-Validation: The use of an inert atmosphere and anhydrous conditions is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride back to the sulfonic acid. The progress of the reaction is monitored by TLC to ensure the complete consumption of the starting material, thus validating the reaction's endpoint.

II. Emerging Research Area 1: Anticancer Drug Development

The quinoline scaffold is a recognized pharmacophore in oncology, with several approved drugs and clinical candidates featuring this heterocyclic system.[4][5] Derivatives of the closely related 8-hydroxyquinoline-5-sulfonamide have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5] This provides a strong rationale for exploring derivatives of 5-Chloroquinoline-8-sulfonic acid as potential anticancer agents. The primary strategy involves the synthesis of a library of 5-chloro-8-quinolinesulfonamides and evaluating their cytotoxic effects.

Workflow for Anticancer Drug Discovery

anticancer_workflow start 5-Chloroquinoline-8-sulfonic Acid sulfonyl_chloride 5-Chloroquinoline-8-sulfonyl Chloride start->sulfonyl_chloride Chlorination synthesis Synthesis of Sulfonamide Derivatives sulfonyl_chloride->synthesis Amination screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) synthesis->screening hit_id Hit Identification (Compounds with High Potency) screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the discovery of anticancer agents.

Protocol 2: Synthesis of 5-Chloro-8-quinolinesulfonamide Derivatives

This protocol is based on the general synthesis of quinoline-5-sulfonamides.[4]

Objective: To synthesize a library of novel sulfonamide derivatives for anticancer screening.

Materials:

  • 5-Chloroquinoline-8-sulfonyl chloride

  • A diverse set of primary and secondary amines

  • Anhydrous acetonitrile

  • Triethylamine

  • Standard laboratory glassware for synthesis and purification

Procedure:

  • Dissolve 5-chloroquinoline-8-sulfonyl chloride in anhydrous acetonitrile.

  • Add a twofold molar excess of the desired amine, followed by the addition of triethylamine as a hydrogen chloride acceptor.[6]

  • Stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., chloroform).[4]

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Anticancer Activity of Related Sulfonamides

The following table summarizes the in vitro antiproliferative activity (IC₅₀ in µM) of a series of 8-hydroxyquinoline-5-sulfonamides against various human cancer cell lines. These results highlight the potential of this class of compounds.

CompoundC-32 (Melanoma)MDA-MB-231 (Breast)A549 (Lung)
3c 10.3 ± 0.512.5 ± 0.811.8 ± 0.6
Cisplatin 3.8 ± 0.28.9 ± 0.45.2 ± 0.3
Doxorubicin 0.05 ± 0.0030.2 ± 0.010.1 ± 0.005
Data extracted from Zieba et al. (2024)[4]

Expert Insight: The presence of the free 8-phenolic group appears to be crucial for the anticancer activity, as methylation of this group generally leads to a significant loss of potency.[4] Further derivatization, such as the introduction of acetylene moieties, has been shown to yield compounds with efficacies comparable to established anticancer drugs like cisplatin and doxorubicin.[4][5]

III. Emerging Research Area 2: Antimicrobial Agent Development

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. 8-Hydroxyquinoline and its halogenated derivatives have long been recognized for their antibacterial and antifungal properties.[7][8][9] The mechanism of action is often attributed to their ability to chelate metal ions, which are essential for microbial enzyme function.[8] Derivatives of 5-Chloroquinoline-8-sulfonic acid are therefore promising candidates for the development of new antimicrobial drugs.

Workflow for Antimicrobial Drug Discovery

antimicrobial_workflow start 5-Chloroquinoline-8-sulfonyl Chloride synthesis Synthesis of Novel Derivatives start->synthesis mic_testing Minimum Inhibitory Concentration (MIC) Assay synthesis->mic_testing hit_id Hit Identification (Compounds with Low MIC) mic_testing->hit_id moa Mechanism of Action (MoA) Studies hit_id->moa lead_opt Lead Optimization moa->lead_opt

Caption: Workflow for the discovery of antimicrobial agents.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a synthesized compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized 5-chloro-8-quinolinesulfonamide derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)[7][8]

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth)

  • 96-well microplates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the compounds in the growth medium in the 96-well plates.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm.

Key Findings from Related Compounds:

  • Cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity, with MIC values ranging from 0.062 to 0.25 µg/ml against clinical isolates of Mycobacterium tuberculosis.[8]

  • The activity of such compounds is often enhanced when complexed with metal ions, suggesting that their antimicrobial action is related to their chelating properties.[8]

IV. Emerging Research Area 3: Fluorescent Chemosensors for Metal Ion Detection

8-Hydroxyquinoline and its derivatives are renowned for their ability to form highly fluorescent complexes with a wide range of metal ions.[10][11][12] This property makes them excellent candidates for the development of fluorescent chemosensors for the detection of biologically and environmentally important metal ions. The introduction of a sulfonic acid group enhances the aqueous solubility of these sensors, making them suitable for biological applications.[10]

Principle of Fluorescence Sensing

sensing_mechanism cluster_0 Non-fluorescent/Weakly Fluorescent State cluster_1 Highly Fluorescent State Sensor 5-Chloroquinoline-8-sulfonic Acid Derivative Complex [Sensor-Metal Ion] Complex Sensor->Complex Chelation Metal_Ion Metal Ion (e.g., Zn²⁺, Mg²⁺) Metal_Ion->Complex

Caption: Chelation-enhanced fluorescence sensing mechanism.

Protocol 4: Evaluation of Fluorescent Sensing Properties

Objective: To assess the selectivity and sensitivity of a 5-Chloroquinoline-8-sulfonic acid derivative as a fluorescent sensor for a specific metal ion.

Materials:

  • Synthesized 5-Chloroquinoline-8-sulfonic acid derivative

  • A range of metal salt solutions (e.g., ZnCl₂, MgCl₂, CaCl₂, etc.)

  • Buffer solutions to control pH

  • Fluorometer

Procedure:

  • Prepare a stock solution of the potential sensor in a suitable solvent (e.g., water or a water/DMF mixture).[10]

  • In a cuvette, add the sensor solution to a buffer at the desired pH.

  • Record the fluorescence emission spectrum.

  • Titrate the sensor solution with increasing concentrations of the target metal ion and record the fluorescence spectrum after each addition.

  • To assess selectivity, repeat the experiment with other metal ions at the same concentration.

Expected Observations: A successful sensor will exhibit a significant increase in fluorescence intensity upon binding to the target metal ion, with minimal response to other competing ions. 8-Hydroxyquinoline-5-sulfonic acid has been shown to form fluorescent chelates with 42 different metal species, with the cadmium complex being particularly fluorescent in aqueous solutions.[10]

V. Conclusion and Future Outlook

5-Chloroquinoline-8-sulfonic acid is a versatile and promising scaffold with significant potential in several cutting-edge research areas. Its utility as a precursor for novel anticancer and antimicrobial agents is strongly supported by the potent biological activities of its derivatives. Furthermore, its inherent chelating properties, combined with the enhanced aqueous solubility provided by the sulfonic acid group, make it an attractive candidate for the development of sensitive and selective fluorescent chemosensors.

The future of research in this area will likely involve:

  • High-throughput screening of diverse libraries of 5-chloro-8-quinolinesulfonamide derivatives to identify potent and selective drug candidates.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.

  • Development of ratiometric and near-infrared fluorescent sensors based on this scaffold for in vivo imaging and diagnostics.

As our understanding of the structure-activity relationships of quinoline derivatives continues to grow, 5-Chloroquinoline-8-sulfonic acid is poised to play an increasingly important role in the development of innovative solutions to pressing challenges in medicine and analytical science.

References

  • Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • ResearchGate. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]

  • Isse, M. M., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Frontiers in Microbiology, 11, 199. [Link]

  • Phetsuksiri, B., et al. (2003). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 47(3), 1135–1137. [Link]

  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • Google Patents. (n.d.). GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
  • ResearchGate. (2024). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. [Link]

  • Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC, [Link]

  • PubMed. (2019). High in vitro and in vivo antitumor activities of Ln(III) complexes with mixed 5,7-dichloro-2-methyl-8-quinolinol and 4,4'-dimethyl-2,2'-bipyridyl chelating ligands. [Link]

  • ResearchGate. (2025). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. [Link]

  • ResearchGate. (2025). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. [Link]

  • National Institutes of Health. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]

  • PubMed. (n.d.). Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. [Link]

  • University of California, Irvine. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. [Link]

  • Google Patents. (n.d.). JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.
  • ResearchGate. (n.d.). A new fluorescent quinoline derivative toward the acid-responsivity in both solution and solid states. [Link]

  • Semantic Scholar. (n.d.). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 8-Quinolinesulfonyl Chloride: A Key Intermediate for Pharmaceutical Research. [Link]

  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Link]

  • PubMed. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 5-Chloro-8-mercaptoquinoline

Introduction: 5-Chloro-8-mercaptoquinoline, a sulfur-containing analog of the well-known chelating agent 8-hydroxyquinoline, is a compound of significant interest in medicinal chemistry, analytical chemistry, and materia...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chloro-8-mercaptoquinoline, a sulfur-containing analog of the well-known chelating agent 8-hydroxyquinoline, is a compound of significant interest in medicinal chemistry, analytical chemistry, and materials science. Its potent metal-chelating properties, stemming from the strategically positioned thiol group, make it a valuable building block for synthesizing novel therapeutic agents, including potential anticancer and antimicrobial compounds[1][2]. It also serves as a highly sensitive reagent for the detection and extraction of heavy metals.

This document provides a comprehensive, two-part protocol for the synthesis of 5-chloro-8-mercaptoquinoline, starting from the commercially available 5-chloroquinoline-8-sulfonic acid. The procedure is designed for researchers and professionals in chemical synthesis and drug development, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The synthesis proceeds via an essential intermediate, 5-chloroquinoline-8-sulfonyl chloride, which is subsequently reduced to the target thiol.

Part 1: Synthesis of 5-Chloroquinoline-8-sulfonyl chloride

Principle and Rationale

The initial step involves the conversion of a chemically robust sulfonic acid group into a more reactive sulfonyl chloride. Sulfonic acids are generally poor substrates for direct reduction to thiols. By converting it to a sulfonyl chloride, we create a superior leaving group (chloride) and a more electrophilic sulfur center, making the subsequent reduction step more feasible and efficient. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product isolation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Ratio
5-Chloroquinoline-8-sulfonic acid243.6710.0 g41.01.0
Thionyl chloride (SOCl₂)118.9725 mL (41.5 g)349~8.5
N,N-Dimethylformamide (DMF)73.092-3 drops-Catalytic
Toluene (anhydrous)92.14As needed--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloroquinoline-8-sulfonic acid (10.0 g, 41.0 mmol). The condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases evolved during the reaction.

  • Reagent Addition: Under a fume hood, carefully add thionyl chloride (25 mL) to the flask, followed by 2-3 drops of DMF. The DMF acts as a catalyst for the chlorination reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 75-80°C) using an oil bath. Maintain the reflux with gentle stirring for 3-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step must be performed with care in a well-ventilated fume hood.

    • The resulting crude solid is 5-chloroquinoline-8-sulfonyl chloride. To purify, add a small amount of anhydrous toluene and triturate the solid.

    • Collect the solid product by vacuum filtration, wash with a small portion of cold toluene, and dry under vacuum.

Part 2: Reduction of 5-Chloroquinoline-8-sulfonyl chloride to 5-Chloro-8-mercaptoquinoline

Principle and Rationale

The reduction of an aryl sulfonyl chloride to its corresponding aryl thiol is a cornerstone transformation in organosulfur chemistry. Various reducing agents can accomplish this, including zinc and acid, lithium aluminum hydride, or triphenylphosphine.[3][4][5] For this protocol, we utilize stannous chloride (SnCl₂) in concentrated hydrochloric acid. This method is highly effective, generally provides good yields, and avoids the use of more hazardous reagents like metal hydrides. The acidic environment is crucial for the reaction mechanism, which involves the transfer of electrons from the Sn(II) species to the sulfonyl chloride.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Ratio
5-Chloroquinoline-8-sulfonyl chloride262.115.0 g19.11.0
Stannous chloride dihydrate (SnCl₂·2H₂O)225.6513.0 g57.6~3.0
Hydrochloric acid (conc., 37%)36.4650 mL--
Sodium hydroxide (NaOH) solution (10 M)40.00As needed--
Acetic acid (glacial)60.05As needed--

Procedure:

  • Reaction Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of stannous chloride dihydrate (13.0 g, 57.6 mmol) in concentrated hydrochloric acid (50 mL). Cool this solution to 0-5°C using an ice-water bath.

  • Substrate Addition: Dissolve the 5-chloroquinoline-8-sulfonyl chloride (5.0 g, 19.1 mmol) in a minimal amount of a suitable solvent (e.g., glacial acetic acid or THF) and add it dropwise to the cold SnCl₂/HCl solution over 30 minutes. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the mixture over crushed ice (~100 g) in a beaker.

    • Neutralize the acidic solution by slowly adding 10 M sodium hydroxide solution until the pH is approximately 8-9. This step should be performed in an ice bath to manage the heat of neutralization. The target compound will precipitate as a sodium thiolate salt.

    • To isolate the free thiol, re-acidify the solution to pH 5-6 with glacial acetic acid. The 5-chloro-8-mercaptoquinoline will precipitate as a solid.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product. Dry the purified solid under vacuum.

Visualizations and Data

Overall Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Reduction A 5-Chloroquinoline-8-sulfonic Acid B 5-Chloroquinoline-8-sulfonyl chloride A->B SOCl₂, DMF (cat.) Reflux C 5-Chloro-8-mercaptoquinoline B->C SnCl₂ / conc. HCl 0°C to RT

Caption: Two-step synthesis of 5-chloro-8-mercaptoquinoline.

Experimental Workflow

Workflow cluster_part1 Part 1: Sulfonyl Chloride Formation cluster_part2 Part 2: Thiol Formation A1 Combine Reactants (Sulfonic Acid, SOCl₂) A2 Reflux Reaction (3-4 hours) A1->A2 A3 Remove Excess SOCl₂ (Vacuum Distillation) A2->A3 A4 Isolate & Purify (Filtration, Washing) A3->A4 B2 Add Sulfonyl Chloride (Dropwise, <10°C) A4->B2 Intermediate Product B1 Prepare Reducing Agent (SnCl₂ in HCl at 0°C) B1->B2 B3 Stir at RT (2-3 hours) B2->B3 B4 Quench & Neutralize (Ice, NaOH) B3->B4 B5 Precipitate & Isolate (Acetic Acid, Filtration) B4->B5 B6 Recrystallize & Dry B5->B6

Caption: Step-by-step experimental workflow for the synthesis.

Safety, Handling, and Troubleshooting

Safety Precautions:

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Always handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Concentrated Acids (HCl): Corrosive and cause severe burns. Handle with extreme care.

  • Thiol Product: Mercaptans are known for their strong, unpleasant odors. All work involving the final product should be conducted in a fume hood.

  • Neutralization: The neutralization of strong acids with a strong base is highly exothermic. Perform this step slowly and with external cooling (ice bath) to prevent uncontrolled boiling and splashing.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in starting material.Ensure starting material is dry. Extend reflux time. Ensure catalytic DMF is added.
Oily product instead of solid Impurities present; incomplete removal of solvent.Triturate with a non-polar solvent (e.g., hexane) to induce crystallization. Ensure thorough drying.
Low yield in Step 2 Insufficient reducing agent; incomplete reaction.Ensure the correct stoichiometry of SnCl₂ is used. Monitor reaction by TLC until starting material is consumed.
Difficulty in product precipitation Incorrect pH for precipitation.Use a pH meter for accurate adjustment. Ensure pH is ~5-6 for thiol precipitation.

References

  • Mylroie, V. L., & Doles, J. K. (1990). Reduction of Sulfonyl Chlorides to Thiols. In Catalysis of Organic Reactions. CRC Press. [Link][3]

  • Bellale, E. V., Chaudhari, M. K., & Akamanchi, K. G. (2009). A reduction of sulfonyl chlorides in the presence of triphenylphosphine in toluene enables an efficient and convenient method for the synthesis of arylthiols. Synthesis, 2009(19), 3211-3213. [Link][4]

  • Google Patents. (n.d.). Hydrogen reduction of sulfonyl chlorides to thiols. Retrieved from [5]

  • JIN DUN CHEMISTRY. (2024). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. Retrieved from [Link][1]

  • ResearchGate. (n.d.). The structure and numbering of 5-chloro-8-hydroxyquinoline. Retrieved from [Link][2]

Sources

Application

Application Notes and Protocols for the Synthesis of 5-Chloroquinoline-8-sulfonic Acid

Introduction: 5-Chloroquinoline-8-sulfonic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its utility lies in the reactive sulfonic acid group, which can be rea...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chloroquinoline-8-sulfonic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its utility lies in the reactive sulfonic acid group, which can be readily converted into other functional groups, and the quinoline core, a scaffold present in many biologically active molecules. This document provides a detailed, field-proven laboratory protocol for the synthesis of 5-chloroquinoline-8-sulfonic acid via the direct sulfonation of 5-chloroquinoline. The protocol emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical principles.

PART 1: Scientific Integrity & Logic

Expertise & Experience: The Rationale Behind the Protocol

The synthesis of 5-chloroquinoline-8-sulfonic acid is achieved through an electrophilic aromatic substitution reaction. The choice of fuming sulfuric acid (oleum) as the sulfonating agent is critical. Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. The free SO₃ is a powerful electrophile that readily attacks the electron-rich aromatic system of the quinoline ring.

The chloro group at the 5-position is a deactivating, ortho-, para-directing group. However, in the strongly acidic conditions of the sulfonation reaction, the quinoline nitrogen is protonated, further deactivating the heterocyclic ring towards electrophilic attack. Consequently, the substitution occurs on the carbocyclic (benzene) ring. The sulfonic acid group is directed to the 8-position due to a combination of steric and electronic factors.

Controlling the reaction temperature is paramount to prevent polysulfonation and charring of the starting material. The reaction is initiated at a low temperature to manage the initial exothermic reaction upon mixing the reactants. Subsequently, the temperature is carefully raised to promote the reaction to completion.

The work-up procedure is designed to safely quench the highly corrosive reaction mixture and precipitate the desired product. The insolubility of the sulfonic acid in the acidic aqueous solution allows for its isolation by filtration.

Trustworthiness: A Self-Validating System

This protocol incorporates several checkpoints to ensure a successful and safe synthesis:

  • Anhydrous Conditions: All glassware must be thoroughly dried to prevent the reaction of the sulfonating agent with water, which would reduce its efficacy.

  • Controlled Addition: The slow, dropwise addition of 5-chloroquinoline to the fuming sulfuric acid with efficient stirring and cooling is crucial to dissipate the heat of reaction and prevent localized overheating.

  • Temperature Monitoring: A thermometer is used to monitor the internal temperature of the reaction mixture throughout the process, ensuring it remains within the specified range.

  • Careful Quenching: The reaction mixture is added slowly to crushed ice to safely dilute the strong acid and dissipate the heat of neutralization.

  • Purity Assessment: The final product should be characterized by techniques such as melting point determination and NMR spectroscopy to confirm its identity and purity.

PART 2: Experimental Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
5-ChloroquinolineC₉H₆ClN163.6110.0 g (61.1 mmol)Starting material
Fuming Sulfuric Acid (20% SO₃)H₂SO₄ + SO₃-50 mLSulfonating agent
Crushed IceH₂O18.02200 gFor quenching
Deionized WaterH₂O18.02As neededFor washing
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Vacuum source

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Reaction Setup:

    • Place 50 mL of fuming sulfuric acid (20% SO₃) into a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar.

    • Fit the flask with a dropping funnel and a thermometer.

    • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of 5-Chloroquinoline:

    • Slowly add 10.0 g (61.1 mmol) of 5-chloroquinoline to the cooled and stirred fuming sulfuric acid through the dropping funnel over a period of 30-45 minutes.

    • Maintain the internal temperature of the reaction mixture below 10 °C during the addition.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Once at room temperature, heat the mixture to 80-90 °C using a heating mantle.

    • Maintain this temperature with continuous stirring for 2-3 hours. The reaction mixture will become a thick, dark solution.

  • Quenching and Precipitation:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker (e.g., 1 L), place 200 g of crushed ice.

    • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • A precipitate of 5-chloroquinoline-8-sulfonic acid will form.

  • Isolation and Purification:

    • Cool the slurry in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.

    • Dry the purified product in a vacuum oven at 80-100 °C to a constant weight.

Expected Yield and Characterization
  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically 80-90%.

  • Melting Point: Greater than 300 °C.

  • Molecular Formula: C₉H₆ClNO₃S

  • Molecular Weight: 243.67 g/mol

PART 3: Visualization & Formatting

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Setup Reaction Setup: - 5-Chloroquinoline - Fuming Sulfuric Acid - Cool to 0-5°C Start->Setup Addition Slow Addition of 5-Chloroquinoline (T < 10°C) Setup->Addition Heating Heat to 80-90°C for 2-3 hours Addition->Heating Quench Quench on Ice Heating->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Water Filter->Wash Dry Dry Product Wash->Dry End 5-Chloroquinoline-8-sulfonic Acid Dry->End

Caption: Workflow for the synthesis of 5-chloroquinoline-8-sulfonic acid.

Safety Precautions

  • Corrosive Chemicals: Fuming sulfuric acid is extremely corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Exothermic Reactions: The addition of 5-chloroquinoline to fuming sulfuric acid and the quenching of the reaction mixture are highly exothermic. Proper cooling and slow addition are essential to control the temperature.

  • Inhalation Hazard: Avoid inhaling the fumes of fuming sulfuric acid.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • General Sulfonation Procedures: For general information on sulfonation reactions, refer to established organic chemistry textbooks and resources.
  • Safety Data Sheets (SDS)
  • Electrophilic Aromatic Substitution: A foundational understanding of this reaction mechanism is crucial for comprehending the synthesis.
Method

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 5-Chloroquinoline-8-sulfonic acid

Introduction: The Structural Significance of Substituted Quinolines Quinoline and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous pharmaceuticals...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous pharmaceuticals and biologically active compounds.[1][2] The precise substitution pattern on the quinoline scaffold dictates the molecule's pharmacological properties, making unambiguous structural elucidation a critical step in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed insights into molecular structure at the atomic level.

The core of this application note is a meticulous, step-by-step protocol for sample preparation, followed by a thorough prediction and interpretation of the ¹H and ¹³C NMR spectra. The predicted chemical shifts, coupling constants, and signal multiplicities are justified through a comparative analysis with related quinoline derivatives, providing a self-validating system for structural confirmation.

Molecular Structure and Numbering

For clarity and consistency throughout this guide, the standard IUPAC numbering for the quinoline ring system is used for 5-Chloroquinoline-8-sulfonic acid.

Caption: Molecular structure and IUPAC numbering of 5-Chloroquinoline-8-sulfonic acid.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

The quality of the NMR spectrum is intrinsically linked to the quality of the sample preparation.[3] Due to the presence of the highly polar sulfonic acid group, 5-Chloroquinoline-8-sulfonic acid is expected to have poor solubility in non-polar organic solvents like chloroform-d (CDCl₃). Therefore, polar deuterated solvents are recommended.

Recommended Solvents:

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): Excellent for dissolving a wide range of organic compounds, including those with polar functional groups.

  • Deuterium oxide (D₂O): A suitable choice, particularly if the sample is in a salt form or if exchangeable protons are of interest.

Materials:

  • 5-Chloroquinoline-8-sulfonic acid (Grey Powder)[3]

  • Deuterated solvent (DMSO-d₆ or D₂O)

  • High-precision 5 mm NMR tubes

  • Vortex mixer

  • Pipettes and a filtration system (e.g., a Pasteur pipette with a cotton or glass wool plug)

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of 5-Chloroquinoline-8-sulfonic acid for ¹H NMR analysis. For ¹³C NMR, a higher concentration of 15-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Homogenization: Tightly cap the vial and vortex it until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but ensure the sample is not degraded.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry NMR tube.[3]

  • Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 0.6 and 0.7 mL.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Caption: Workflow for the preparation of a 5-Chloroquinoline-8-sulfonic acid NMR sample.

Protocol 2: NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse sequence

  • Spectral Width: 0-12 ppm

  • Acquisition Time: 2-3 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (depending on concentration)

¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Standard proton-decoupled single-pulse sequence

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

Predicted ¹H and ¹³C NMR Spectral Analysis

The following spectral data are predicted based on the analysis of substituent effects and comparison with experimentally obtained spectra of related compounds, including 8-hydroxyquinoline-5-sulfonic acid[4], quinoline-8-sulfonic acid sodium salt[5], and 5-chloro-8-hydroxyquinoline.[6][7]

¹H NMR Spectrum: Predicted Chemical Shifts and Coupling Patterns

The protons on the quinoline ring are expected to appear in the aromatic region, typically between 7.0 and 9.5 ppm. The electron-withdrawing nature of the nitrogen atom, the chloro group, and the sulfonic acid group will significantly influence the chemical shifts.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale for Prediction
H-2 ~9.2ddJ₂₃ ≈ 4.5, J₂₄ ≈ 1.5Strongly deshielded by the adjacent nitrogen atom.
H-3 ~7.8ddJ₃₂ ≈ 4.5, J₃₄ ≈ 8.5Coupled to both H-2 and H-4.
H-4 ~9.0ddJ₄₃ ≈ 8.5, J₄₂ ≈ 1.5Deshielded by the nitrogen atom.
H-6 ~8.0dJ₆₇ ≈ 8.0Ortho coupling to H-7.
H-7 ~7.9dJ₇₆ ≈ 8.0Ortho coupling to H-6.

Key Interpretive Points for ¹H NMR:

  • H-2, H-3, and H-4: These protons on the pyridine ring will form a distinct AMX spin system. H-2 is expected to be the most downfield proton due to its proximity to the nitrogen atom.

  • H-6 and H-7: These protons on the carbocyclic ring will appear as doublets due to ortho-coupling with each other. The presence of the electron-withdrawing chloro group at C-5 and the sulfonic acid group at C-8 will cause a downfield shift for these protons compared to unsubstituted quinoline.

  • Sulfonic Acid Proton: The proton of the -SO₃H group is expected to be a broad singlet and may exchange with residual water in the solvent. Its chemical shift can be highly variable depending on concentration and temperature.

¹³C NMR Spectrum: Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts are based on the additive effects of the chloro and sulfonic acid substituents on the quinoline core.

CarbonPredicted δ (ppm)Rationale for Prediction
C-2 ~150Deshielded by the adjacent nitrogen.
C-3 ~123
C-4 ~138Deshielded by the nitrogen.
C-4a ~129
C-5 ~130Attached to the electron-withdrawing chlorine atom (ipso-carbon).
C-6 ~128
C-7 ~125
C-8 ~140Attached to the electron-withdrawing sulfonic acid group (ipso-carbon).
C-8a ~148

Key Interpretive Points for ¹³C NMR:

  • Ipso-Carbons: The carbons directly attached to the substituents, C-5 (attached to Cl) and C-8 (attached to SO₃H), are expected to show significant shifts. The electronegative chlorine atom will cause a downfield shift for C-5. Similarly, the sulfonic acid group will deshield C-8.

  • Quaternary Carbons: The quaternary carbons (C-4a and C-8a) can be identified by their lower intensity in a standard ¹³C spectrum and can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Influence of Substituents: The electron-withdrawing nature of both the chloro and sulfonic acid groups will generally lead to a deshielding (downfield shift) of the carbons in the quinoline ring system compared to the unsubstituted parent compound.

Data Summary Tables

Table 1: Predicted ¹H NMR Data for 5-Chloroquinoline-8-sulfonic acid

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
H-2 ~9.2 dd J₂₃ ≈ 4.5, J₂₄ ≈ 1.5
H-3 ~7.8 dd J₃₂ ≈ 4.5, J₃₄ ≈ 8.5
H-4 ~9.0 dd J₄₃ ≈ 8.5, J₄₂ ≈ 1.5
H-6 ~8.0 d J₆₇ ≈ 8.0

| H-7 | ~7.9 | d | J₇₆ ≈ 8.0 |

Table 2: Predicted ¹³C NMR Data for 5-Chloroquinoline-8-sulfonic acid

Carbon Predicted δ (ppm)
C-2 ~150
C-3 ~123
C-4 ~138
C-4a ~129
C-5 ~130
C-6 ~128
C-7 ~125
C-8 ~140

| C-8a | ~148 |

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the ¹H and ¹³C NMR analysis of 5-Chloroquinoline-8-sulfonic acid. The detailed protocols for sample preparation and data acquisition are designed to yield high-quality spectra. The predicted spectral data, based on a thorough analysis of substituent effects and comparison with structurally related compounds, offers a reliable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This work underscores the power of predictive NMR analysis as a vital tool in the structural elucidation of novel compounds.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, Vol. 104, No. 2, 2022. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • NMR Sample Preparation. University of Wisconsin-Madison. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]

  • 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. PubMed. Available at: [Link]

Sources

Application

Application Notes and Protocols: 5-Chloroquinoline-8-sulfonic Acid and its Analogs as Chelating Agents

Introduction & Scientific Context This guide provides a detailed exploration of the chelating properties and applications of quinoline-based compounds, specifically focusing on the structural motifs necessary for effecti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Context

This guide provides a detailed exploration of the chelating properties and applications of quinoline-based compounds, specifically focusing on the structural motifs necessary for effective metal ion coordination. While the specified topic is 5-Chloroquinoline-8-sulfonic acid , it is crucial for researchers to understand that its primary documented role is as a chemical intermediate in the synthesis of other compounds, such as 5-chloro-8-mercaptoquinoline.[1][2][3] The capacity for chelation in this class of molecules is fundamentally derived from the 8-hydroxyquinoline (oxine) scaffold, which is absent in 5-Chloroquinoline-8-sulfonic acid.

The 8-Hydroxyquinoline (Oxine) Scaffold: The Foundation of Chelation

8-Hydroxyquinoline (8-HQ) is a powerful bidentate chelating agent.[4] The spatial arrangement of its heterocyclic nitrogen atom and the adjacent hydroxyl group at the C8 position allows it to form stable, five-membered chelate rings with a vast array of metal ions.[5] This interaction, which involves the deprotonation of the hydroxyl group and coordination with both the nitrogen and oxygen atoms, is the cornerstone of the analytical, medicinal, and industrial applications of its derivatives.[5][6]

Role of Substituents: The Impact of Chloro and Sulfonic Acid Groups

Functional groups on the quinoline ring significantly modify the properties of the parent 8-HQ molecule:

  • Chloro Group (-Cl): The presence of a chlorine atom, as in 5-chloro-8-hydroxyquinoline (clioquinol), enhances the lipophilicity and can modulate the electronic properties of the molecule, often leading to potent antimicrobial and antifungal activities.[7][8]

  • Sulfonic Acid Group (-SO₃H): The addition of a sulfonic acid group dramatically increases the aqueous solubility of the ligand and its resulting metal complexes.[9] This is a critical feature for applications in biological systems or aqueous-based analytical methods.

Focus of This Guide: 5-Chloro-8-hydroxyquinoline-7-sulfonic Acid

To provide a scientifically accurate and practical guide on a water-soluble chloro-quinoline chelator, this document will focus on a functional analog: 5-Chloro-8-hydroxyquinoline-7-sulfonic acid . This compound integrates all the necessary structural features: the essential 8-hydroxyquinoline core for chelation, a chloro-substituent to modulate activity, and a sulfonic acid group to ensure water solubility. Its properties and applications can be reliably inferred from extensive research on related sulfonated 8-HQ derivatives.[6][10]

Mechanism of Chelation

The chelating action of 5-Chloro-8-hydroxyquinoline-7-sulfonic acid is a classic example of bidentate coordination. The process is highly dependent on pH, as the phenolic hydroxyl group must be deprotonated to act as a coordination site.

  • Bidentate Coordination: The ligand coordinates to a metal ion (Mⁿ⁺) through both the quinoline nitrogen and the deprotonated oxygen of the C8-hydroxyl group.

  • Stable Complex Formation: This coordination results in the formation of a thermodynamically stable five-membered ring structure.[11] The stability of these complexes is quantified by the stability constant (log K), with higher values indicating stronger binding.[12]

  • Influence of pH: In acidic solutions, the quinoline nitrogen is protonated, and the hydroxyl group remains protonated, preventing chelation. As the pH increases, the hydroxyl group deprotonates, activating the molecule for metal binding. Therefore, chelation with 8-HQ derivatives is typically performed in neutral to alkaline conditions.[13]

Caption: Bidentate coordination of a metal ion by the 8-HQ scaffold.

Key Applications & Field Insights

The unique ability of 8-HQ derivatives to bind metal ions has led to their use across various scientific disciplines.

Analytical Chemistry: Spectrophotometric Determination of Metal Ions

Sulfonated 8-HQ derivatives are excellent reagents for the quantitative analysis of metal ions.[10] The formation of the metal-ligand complex often results in a significant color change, which can be measured using UV-Vis spectrophotometry.[14] The intensity of the color is directly proportional to the concentration of the metal ion, allowing for sensitive and accurate measurements. This technique is widely used for determining trace metal concentrations in environmental, pharmaceutical, and industrial samples.[10][15]

Environmental Science: Sequestration of Heavy Metals

The strong chelating ability of these compounds makes them candidates for water treatment and remediation. By forming stable, water-soluble complexes with toxic heavy metals like lead, cadmium, and mercury, they can help in sequestering these contaminants and preventing them from entering biological systems. The increased solubility imparted by the sulfonic acid group is particularly advantageous in these aqueous applications.

Biomedical and Pharmaceutical Research

The biological activity of 8-HQ derivatives is often linked to their chelating properties.

  • Antimicrobial Activity: The antimicrobial action is thought to involve the chelation of essential metal ions like iron or copper, thereby depriving microbes of vital nutrients needed for growth and metabolism.[7] Halogenated derivatives, in particular, show potent activity against a range of bacteria and fungi.[5]

  • Drug Development: In neurodegenerative diseases like Alzheimer's, dysregulation of metal ions (Zn, Cu, Fe) is implicated in the aggregation of amyloid-beta plaques.[5] Chelating agents that can cross the blood-brain barrier are being investigated as a therapeutic strategy to restore metal homeostasis.[16]

Quantitative Data Summary

The stability of the metal complexes is a critical parameter for any application. The following table provides representative stability constants (log K) for parent 8-hydroxyquinoline and a related derivative to serve as a benchmark for the expected chelating strength. The introduction of substituents can modify these values, but the general affinity for different metals remains comparable.

Metal Ion8-Hydroxyquinoline (log K₁)8-Hydroxyquinoline (log K₂)2-Methyl-8-hydroxyquinoline (log K₁)2-Methyl-8-hydroxyquinoline (log K₂)
Cu²⁺ 12.811.712.211.2
Ni²⁺ 11.29.99.88.6
Zn²⁺ 10.59.59.98.9
Co²⁺ 10.49.29.48.2
Fe²⁺ 8.67.68.07.0
Data compiled from various sources representing typical values. K₁ and K₂ refer to the stepwise formation constants.[12]

Experimental Protocols

The following protocols provide step-by-step methodologies for common applications of water-soluble 8-HQ chelators.

Protocol 1: Spectrophotometric Determination of Zinc (II)

Principle: This protocol is based on the formation of a colored complex between Zn²⁺ and 5-Chloro-8-hydroxyquinoline-7-sulfonic acid in a buffered solution. The absorbance of the complex is measured and correlated with concentration using a calibration curve constructed with known standards, following Beer's Law.[15]

Materials and Reagents:

  • 5-Chloro-8-hydroxyquinoline-7-sulfonic acid (chelating agent)

  • Zinc standard solution (1000 µg/mL)

  • Borax buffer solution (0.1 M, pH 9.2)[14]

  • Deionized water

  • Sample containing an unknown concentration of zinc

  • UV-Vis Spectrophotometer and cuvettes

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 1.0 mM stock solution of the chelating agent in deionized water.

  • Calibration Standard Preparation: Prepare a series of zinc standards (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 µg/mL) by diluting the 1000 µg/mL stock solution.

  • Sample Preparation: If the sample is solid, perform an acid digestion to bring the metals into solution, then neutralize and dilute to an appropriate volume.[15] Ensure the final sample pH is compatible with the assay.

  • Complex Formation:

    • For each standard, blank, and unknown sample, pipette a 5 mL aliquot into a 25 mL volumetric flask.

    • To each flask, add 3.0 mL of borax buffer (pH 9.2).[10]

    • Add 1.0 mL of the chelating agent solution and swirl to mix.

    • Dilute to the 25 mL mark with deionized water, cap, and invert several times to ensure homogeneity.

  • Measurement:

    • Allow the solutions to stand for 15-20 minutes for full color development.

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Zn-chelate complex (determined by scanning the spectrum of a mid-range standard from 400-700 nm).

    • Zero the instrument using the reagent blank.

    • Measure the absorbance of each standard and the unknown samples.

Data Analysis:

  • Plot a calibration curve of Absorbance vs. Zinc Concentration (µg/mL).

  • Perform a linear regression on the data points. The R² value should be >0.99 for a valid curve.

  • Determine the concentration of zinc in the unknown samples using the equation of the line (y = mx + c), where y is the measured absorbance.

Trustworthiness Check: Run samples in triplicate to assess precision. A spiked sample should be analyzed to calculate recovery and assess accuracy.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents: - Chelator Solution - Buffer (pH 9.2) - Zn Standards add_reagents To Volumetric Flasks: 1. Aliquot of Standard/Sample 2. Buffer 3. Chelator Solution prep_reagents->add_reagents prep_sample Prepare Unknown Sample (e.g., Acid Digestion) prep_sample->add_reagents dilute Dilute to Volume with Deionized Water add_reagents->dilute incubate Incubate for 20 min (Color Development) dilute->incubate measure Measure Absorbance at λmax incubate->measure plot Plot Calibration Curve (Abs vs. Conc.) measure->plot calculate Calculate Unknown Conc. from Linear Regression plot->calculate

Caption: Workflow for spectrophotometric determination of metal ions.
Protocol 2: Determination of Stability Constants by Potentiometric Titration

Principle: This method, based on the Calvin-Bjerrum technique, determines the stability constants of a metal-ligand complex by monitoring the pH change during titration with a strong base.[12][17] By comparing the titration curves of the acid alone, the acid with the ligand, and the acid with the ligand and metal, one can calculate the degree of complex formation at each pH point.

Materials and Reagents:

  • 5-Chloro-8-hydroxyquinoline-7-sulfonic acid (Ligand)

  • Metal salt solution (e.g., 0.01 M CuSO₄ or ZnSO₄)

  • Standardized strong acid (e.g., 0.1 M HClO₄)

  • Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Inert electrolyte (e.g., 1.0 M NaClO₄) to maintain constant ionic strength

  • Calibrated pH meter and electrode

  • Thermostated titration vessel

Step-by-Step Procedure:

  • Solution Preparation: Prepare a solution containing a known concentration of the strong acid, the ligand, and the inert electrolyte. The solvent may be water or a mixed solvent (e.g., water-dioxane) if ligand solubility is low.[12]

  • Perform Three Titrations:

    • A) Acid Titration: Titrate a solution of the strong acid and inert electrolyte with the standardized strong base. This determines the exact concentration of the base and calibrates the electrode response.

    • B) Ligand Titration: Titrate a solution containing the strong acid, the ligand, and the inert electrolyte with the strong base. This allows for the determination of the ligand's protonation constants.

    • C) Metal-Ligand Titration: Titrate a solution containing the strong acid, the ligand, the metal salt, and the inert electrolyte with the strong base. The metal ion will compete with protons for the ligand, causing a displacement of this curve relative to the ligand titration curve.[12]

  • Data Collection: Record the pH value after each incremental addition of the strong base for all three titrations.

Data Analysis and Calculation:

  • Plot the Data: Plot pH versus the volume of base added for all three titrations (A, B, and C).

  • Calculate ñ (average number of ligands bound per metal ion): From the horizontal shift between curves B and C, calculate the value of ñ at various pH points.

  • Calculate pL (negative logarithm of the free ligand concentration): Calculate the free ligand concentration at each pH point.

  • Construct Formation Curve: Plot ñ versus pL.

  • Determine Stability Constants: The stepwise stability constants (K₁ and K₂) can be determined from the formation curve. For example, the value of pL at ñ = 0.5 corresponds to log K₁, and the value at ñ = 1.5 corresponds to log K₂. More sophisticated software is often used for precise calculation from the raw titration data.

G cluster_titrations Perform Titrations (vs. Strong Base) start Prepare Solutions: Acid, Base, Ligand, Metal, Inert Electrolyte titration_A A: Acid Only start->titration_A titration_B B: Acid + Ligand start->titration_B titration_C C: Acid + Ligand + Metal start->titration_C plot Plot pH vs. Volume of Base for all 3 titrations calculate Calculate ñ and pL from curve displacements plot->calculate  Record pH after  each addition formation_curve Construct Formation Curve (ñ vs. pL) calculate->formation_curve end Determine Stability Constants (log K₁, log K₂) formation_curve->end

Caption: Workflow for determining stability constants via potentiometry.

Conclusion & Future Directions

5-Chloro-8-hydroxyquinoline-sulfonic acid and its isomers are highly versatile chelating agents whose utility is firmly rooted in the foundational chemistry of 8-hydroxyquinoline. By modifying the core structure with solubility-enhancing and activity-modulating functional groups, these compounds can be tailored for specific, high-performance applications in analytical chemistry, environmental remediation, and pharmaceutical development. Future research may focus on immobilizing these ligands onto solid supports for reusable metal extraction systems or conjugating them to biomolecules for targeted therapeutic and diagnostic applications.

References

  • A Comparative Analysis of the Chelating Properties of 2-Methyl-8-Quinoline Derivatives. Benchchem.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • 5-Chloroquinoline-8-sulfonic Acid 90225-09-5 wiki. Guidechem.
  • 5-Chloroquinoline-8-sulfonic Acid | CAS 90225-09-5. Santa Cruz Biotechnology.
  • Complexometric Titration. SlideShare.
  • 90225-09-5|5-Chloroquinoline-8-sulfonic acid. BLD Pharm.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
  • 5-Chloroquinoline-8-sulfonic Acid. CymitQuimica.
  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate.
  • Stability constants of complexes. Wikipedia.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
  • CAS No : 90225-09-5 | Product Name : 5-Chloroquinoline-8-sulfonic Acid. Pharmaffiliates.
  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate.
  • STUDY OF STABILITY CONSTANTS OF METAL COMPLEXES WITH SULFA DRUGS. Shodhganga.
  • (PDF) Stability Constants of Metal Complexes in Solution. ResearchGate.
  • 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. JIN DUN CHEMISTRY.
  • Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. SciELO.
  • (PDF) Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. ResearchGate.
  • Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. Journal of University of Shanghai for Science and Technology.

Sources

Method

Application Notes: The Strategic Utility of 5-Chloroquinoline-8-sulfonic Acid in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 5-Chloroquinoline-8-sulfonic acid, not as a therapeutic agent in itself, but as a pivotal intermediate and st...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 5-Chloroquinoline-8-sulfonic acid, not as a therapeutic agent in itself, but as a pivotal intermediate and structural scaffold in the synthesis of novel bioactive compounds. We will delve into its chemical properties, the fundamental principle of chelation that drives the activity of its derivatives, and the protocols for leveraging this molecule in the development of new antibacterial and anticancer agents.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. 5-Chloroquinoline-8-sulfonic acid belongs to the 8-hydroxyquinoline (8-HQ) class of compounds, which are particularly renowned for their potent biological activities, largely stemming from their ability to act as powerful chelating agents for essential metal ions.[1][2]

Physicochemical Properties and Synthetic Versatility

5-Chloroquinoline-8-sulfonic acid is a stable, solid compound valued for its utility as a synthetic precursor.[3][4] Its true potential is unlocked by the strategic manipulation of its functional groups: the sulfonic acid and the chloro-substituted quinoline core.

PropertyValueReference
CAS Number 90225-09-5[3]
Molecular Formula C₉H₆ClNO₃S[3]
Molecular Weight 243.67 g/mol [3]
Appearance Grey or light yellow crystal powder[4][5]
Primary Application Pharmaceutical intermediate for complex organic synthesis[4][5][6]

The sulfonic acid group is the key to synthetic elaboration. It can be readily converted into a highly reactive sulfonyl chloride intermediate.[7] This electrophilic moiety is primed for nucleophilic attack by a wide range of amines, anilines, and other nitrogen-containing nucleophiles to form a stable sulfonamide linkage. This reaction is the foundation for creating large libraries of novel derivatives for biological screening.[7][8]

Mechanism of Action: The Central Role of Metal Chelation

The biological activity of nearly all derivatives synthesized from this scaffold is intrinsically linked to the 8-hydroxyquinoline core's ability to chelate metal ions.[2][9]

What is Chelation? Chelation is the formation of two or more separate coordinate bonds between a single central metal ion and a polydentate ligand (the chelating agent).[10][11] In medicine, chelation therapy is classically used to treat heavy metal poisoning by forming stable, water-soluble complexes that can be excreted from the body.[10][11][12]

The 8-Hydroxyquinoline Pharmacophore The 8-hydroxyquinoline structure contains a nitrogen atom at position 1 and a hydroxyl group at position 8, perfectly positioned to form a stable five-membered ring with a metal ion. This action can disrupt cellular homeostasis in pathogens or cancer cells in several ways:

  • Deprivation of Essential Metals: Microbes require metal ions like iron (Fe), zinc (Zn), and manganese (Mn) as cofactors for essential enzymes. By sequestering these ions, 8-HQ derivatives can starve the cells, leading to growth inhibition.[1]

  • Formation of Toxic Complexes: The metal-ligand complex itself can become the bioactive agent, possessing different properties than the free ligand or metal ion. This complex may catalyze the formation of reactive oxygen species (ROS) or inhibit different biological targets.[1]

  • Inhibition of Metalloenzymes: Many key enzymes, including polymerases and matrix metalloproteinases, rely on metal ions for their function. Chelation can directly inhibit these enzymes.[1]

G cluster_0 Mechanism of Action via Chelation cluster_1 Biological Consequences HQ {8-Hydroxyquinoline Derivative|Nitrogen (N) at pos. 1 Hydroxyl (-OH) at pos. 8} Complex Stable 5-Membered Chelate Complex HQ->Complex Binds to Metal Essential Metal Ion (Fe²⁺, Cu²⁺, Zn²⁺, Mn²⁺) Metal->Complex Traps Deprivation Deprivation of Essential Metals Complex->Deprivation Toxicity Formation of Bioactive/Toxic Complex Complex->Toxicity Inhibition Inhibition of Metalloenzymes Complex->Inhibition

Caption: The chelation of essential metal ions by the 8-hydroxyquinoline core.

Therapeutic Applications of Synthesized Derivatives

By using 5-Chloroquinoline-8-sulfonic acid as a starting point, researchers have developed potent antibacterial and anticancer compounds.

Antibacterial Agents

The quinoline core is famous for its role in antibacterial drugs like fluoroquinolones.[13] Derivatives of the 8-hydroxyquinoline-5-sulfonamide scaffold have shown significant promise, particularly against drug-resistant pathogens.[8] The mechanism often involves disrupting bacterial metal homeostasis.[1][14] A very close analog, Cloxyquin (5-chloroquinolin-8-ol), has demonstrated notable activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1]

Table: Antibacterial Activity of Representative 8-Hydroxyquinoline-5-Sulfonamide Derivatives

Compound IDModificationTarget OrganismMIC (µg/mL)Reference
Cloxyquin 8-hydroxyl groupM. tuberculosis (MDR)0.125[1]
3c ¹N-methyl-N-propargylS. aureus (MRSA)comparable to oxacillin[8]
Various Sulfonamide derivativesE. coli, P. aeruginosaPotent Activity[15]

¹8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide

Anticancer Agents

The same principles of metal chelation and enzyme inhibition are being applied to cancer therapy.[7] Cancer cells often have a dysregulated metabolism and can be more susceptible to disruptions in metal ion homeostasis. Derivatives of 8-hydroxyquinoline-5-sulfonyl chloride have shown cytotoxicity in various cancer cell lines comparable to established chemotherapeutics like cisplatin.[7] Furthermore, the related compound 5-Chloro-8-quinolinol has also been investigated as a potential anti-cancer agent.[16]

Table: Anticancer Activity of Representative 8-Hydroxyquinoline-5-Sulfonamide Derivatives

Compound IDModificationCancer Cell LineActivity MetricEfficacyReference
3c ¹N-methyl-N-propargylA549 (Lung)IC₅₀Comparable to Cisplatin[8]
3c ¹N-methyl-N-propargylMDA-MB-231 (Breast)IC₅₀Comparable to Cisplatin[8]
3c ¹N-methyl-N-propargylSNU-638 (Gastric)IC₅₀Comparable to Doxorubicin[8]

¹8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide

Experimental Protocols & Synthetic Workflow

The following protocols provide a generalized framework for the synthesis of bioactive sulfonamide derivatives starting from an 8-hydroxyquinoline precursor, illustrating the likely conversion path for 5-Chloroquinoline-8-sulfonic acid.

G Start 5-Chloroquinoline-8-sulfonic Acid (Starting Material) Step1 Protocol 1: Activation to Sulfonyl Chloride (e.g., with SOCl₂ or ClSO₃H) Start->Step1 Intermediate 5-Chloroquinoline-8-sulfonyl Chloride (Reactive Intermediate) Step1->Intermediate Step2 Protocol 2: Sulfonamide Formation (Reaction with R-NH₂) Intermediate->Step2 Product Bioactive Sulfonamide Derivative Library (Final Products) Step2->Product Amine Diverse Amine Building Blocks (R-NH₂) Amine->Step2

Caption: General synthetic workflow from the sulfonic acid to a library of derivatives.

Protocol 1: Activation of the Sulfonic Acid to Sulfonyl Chloride (General Procedure)

This protocol is based on the established method of converting a sulfonic acid or directly sulfonating an 8-hydroxyquinoline ring to the corresponding sulfonyl chloride, a critical reactive intermediate.[7][8]

WARNING: This reaction involves highly corrosive and reactive reagents. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The reaction is moisture-sensitive.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the 5-Chloroquinoline-8-sulfonic acid (1 equivalent).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas.

  • Reaction: Cool the flask in an ice-water bath to 0°C.

  • Reagent Addition: Slowly add, dropwise, an excess of thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H) (approx. 4-5 equivalents) to the flask with vigorous stirring. Causality: This step converts the sulfonic acid into the highly electrophilic sulfonyl chloride. The low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for 2-4 hours to ensure complete conversion.

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. The solid sulfonyl chloride product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum. The resulting 5-chloroquinoline-8-sulfonyl chloride is often used immediately in the next step without further purification.[8]

Protocol 2: Synthesis of 5-Chloroquinoline-8-sulfonamide Derivatives (General Procedure)

This protocol describes the nucleophilic substitution reaction between the synthesized sulfonyl chloride and a primary or secondary amine to form the desired sulfonamide.[8]

  • Preparation: In a round-bottom flask, dissolve the amine of interest (1.1 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or pyridine) under a nitrogen atmosphere.

  • Reagent Addition: Add the 5-chloroquinoline-8-sulfonyl chloride (1 equivalent), either as a solid or dissolved in a small amount of the reaction solvent, to the amine solution at room temperature. Causality: The basic amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. An extra equivalent of the amine or a non-nucleophilic base (like triethylamine) is often used to scavenge the HCl byproduct generated during the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl) to remove excess amine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final sulfonamide derivative.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][17]

Conclusion and Future Perspectives

5-Chloroquinoline-8-sulfonic acid is a valuable and versatile building block in medicinal chemistry. Its true power lies not in its own biological activity, but in the vast chemical space of derivatives it unlocks. The foundational principles of its utility—the reactivity of the sulfonyl group and the potent chelating ability of the 8-hydroxyquinoline core—provide a robust platform for rational drug design.

Future research will likely focus on:

  • Expanding Derivative Libraries: Synthesizing novel sulfonamides with diverse amine building blocks to explore new structure-activity relationships (SAR).

  • Investigating New Targets: Screening these compounds against a wider range of biological targets, including viruses, parasites, and other classes of enzymes.

  • Developing Metal-Based Therapeutics: Intentionally creating and evaluating the specific metal complexes of these ligands as potential therapeutic agents in their own right.

By understanding the principles and protocols outlined in this guide, researchers can effectively harness the potential of 5-Chloroquinoline-8-sulfonic acid to drive innovation in the discovery of next-generation therapeutic agents.

References

  • Hu, C. Q., & Coates, A. R. M. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(3), 957-958.
  • Guidechem. (n.d.). 5-Chloroquinoline-8-sulfonic Acid 90225-09-5 wiki.
  • News-Medical. (n.d.). Chelation Therapy Medical Use.
  • CymitQuimica. (n.d.). 5-Chloroquinoline-8-sulfonic Acid.
  • Jończyk, J., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6663.
  • Jończyk, J., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • Urbaniak, A., & Mirończuk, A. M. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. Pharmaceutics, 14(8), 1713.
  • Pfaller, M. A., & Barry, A. L. (1987). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Diagn Microbiol Infect Dis., 7(2), 111-115.
  • Santa Cruz Biotechnology. (n.d.). 5-Chloroquinoline-8-sulfonic Acid.
  • SlideShare. (2015).
  • Ali, T. E. S., & El-Torky, M. M. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Archiv der Pharmazie, 345(9), 738-747.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF.
  • Sigma-Aldrich. (n.d.). 5-sulfonic-8-hydroxyquinoline.
  • Gesynthem. (n.d.). The Role of Quinoline-8-Sulfonic Acid in Modern Pharmaceutical Manufacturing.
  • Drugs.com. (n.d.).
  • Benchchem. (n.d.). 8-Hydroxyquinoline-5-sulfonyl Chloride|CAS 64641-92-5.
  • Cion Pharma. (n.d.). 5-Chloro-8-quinolinol Manufacturer | CAS 130-16-5 Bulk Supply.
  • ResearchGate. (n.d.). The overall synthesis procedure of 8-hydroxyquinoline-5-sulfonic acid...
  • Otto Chemie Pvt. Ltd. (2023).

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Application

Application Notes &amp; Protocols: A Framework for Developing Novel Antifungal Agents from 5-Chloroquinoline-8-sulfonic acid

Abstract The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a formidable challenge to global health. There is an urgent and unmet need for novel antifungal agents with ne...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a formidable challenge to global health. There is an urgent and unmet need for novel antifungal agents with new mechanisms of action. The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] This document provides a comprehensive technical guide for researchers and drug development professionals on a strategic framework for the design, synthesis, and evaluation of novel antifungal candidates derived from 5-chloroquinoline-8-sulfonic acid. We will explore the rationale for chemical modification of this starting scaffold, present detailed protocols for synthesis and biological evaluation, and outline a systematic approach to elucidating the mechanism of action. The methodologies described herein are grounded in established principles, leveraging insights from related quinoline structures to guide the development of potent and selective antifungal agents.[4][5][6]

Part 1: Rationale and Strategic Design

The 5-Chloroquinoline-8-sulfonic acid Scaffold: A Starting Point

The selection of 5-chloroquinoline-8-sulfonic acid as a starting scaffold is deliberate. While parent compounds like 8-quinolinol-5-sulfonic acid have shown limited antimicrobial activity, this is often attributed to an unfavorable partition coefficient, which hinders their ability to penetrate the lipid-rich fungal cell membranes.[4][5] The presence of a chlorine atom on the quinoline ring is hypothesized to enhance lipophilicity and intrinsic antimicrobial properties. The sulfonic acid group at the 8-position, while contributing to poor membrane permeability in its ionic form, is an ideal chemical handle for derivatization into structures with improved drug-like properties.

The Core Strategy: From Sulfonic Acid to Bioactive Sulfonamides

Our primary design strategy involves the conversion of the highly polar sulfonic acid moiety into a library of more lipophilic sulfonamides. This chemical modification serves a dual purpose:

  • Modulating Physicochemical Properties: By reacting the sulfonic acid (via its sulfonyl chloride intermediate) with a diverse panel of amines, we can systematically tune the lipophilicity, polarity, and hydrogen bonding capacity of the final compounds. This allows for a structured exploration of the chemical space to optimize fungal cell penetration.

  • Introducing Pharmacophoric Elements: The amine component of the sulfonamide can be selected to introduce additional structural motifs known to interact with biological targets, potentially enhancing potency and modulating the mechanism of action.

This approach is supported by extensive literature on 8-hydroxyquinoline-5-sulfonamides, which have demonstrated significant antifungal potential by targeting the fungal cell wall.[7][8]

Conceptual Synthetic Workflow

The conversion of the starting material into a library of target compounds follows a robust two-step process. This workflow is designed for efficiency and adaptability, allowing for the generation of a diverse chemical library for screening.

G A 5-Chloroquinoline-8-sulfonic Acid (Starting Material) B Step 1: Chlorosulfonation (e.g., SOCl₂ or PCl₅) A->B Reagent C 5-Chloroquinoline-8-sulfonyl Chloride (Key Intermediate) B->C Product D Step 2: Amination (Diverse Amines: R₁R₂NH) C->D Reactant E Library of Novel 5-Chloroquinoline-8-sulfonamides (Target Compounds) D->E Product Library

Caption: General two-step synthesis plan for generating a sulfonamide library.

Part 2: Synthesis and Characterization Protocols

Causality Behind Experimental Choices: The following protocols are designed to be robust and reproducible. The choice of reagents and solvents is based on standard organic chemistry practices for these transformations. Purification by column chromatography is essential to ensure high purity of the final compounds, which is critical for accurate biological data.

Protocol 2.1: Synthesis of 5-Chloroquinoline-8-sulfonyl Chloride (Intermediate)

This protocol converts the sulfonic acid into a more reactive sulfonyl chloride, making it amenable to reaction with amines.

  • Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add 1 equivalent of 5-chloroquinoline-8-sulfonic acid to the flask.

  • Reaction: Carefully add 5-10 equivalents of thionyl chloride (SOCl₂) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3-5 drops).

  • Heating: Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Isolation: The resulting crude solid is triturated with cold dry hexane to remove residual impurities. The solid product, 5-chloroquinoline-8-sulfonyl chloride, is then collected by vacuum filtration and dried under vacuum.

  • Validation: Confirm the structure of the intermediate using ¹H NMR and Mass Spectrometry. The product should be used immediately in the next step due to its moisture sensitivity.

Protocol 2.2: General Protocol for Synthesis of 5-Chloroquinoline-8-sulfonamide Derivatives

This protocol describes the coupling of the sulfonyl chloride intermediate with a representative amine.

  • Preparation: In a round-bottom flask, dissolve 1.2 equivalents of the desired primary or secondary amine in a suitable dry solvent (e.g., dichloromethane or tetrahydrofuran) containing 2 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Addition: Cool the amine solution to 0°C in an ice bath. Slowly add a solution of 1 equivalent of 5-chloroquinoline-8-sulfonyl chloride in the same dry solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding distilled water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure, purity, and identity of the final sulfonamide derivative using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Part 3: In Vitro Antifungal Susceptibility Testing

The primary goal of this phase is to determine the intrinsic antifungal activity of the synthesized compounds and identify initial structure-activity relationships (SAR).

Antifungal Screening Workflow

G cluster_0 Primary Screening cluster_1 Hit Selection & Analysis A Synthesized Compound Library B Broth Microdilution Assay (CLSI M27/M38) A->B C Determine MIC Values (Minimum Inhibitory Concentration) B->C D MIC Data Table C->D E Identify 'Hit' Compounds (e.g., MIC < 8 µg/mL) D->E F Structure-Activity Relationship (SAR) Analysis E->F

Caption: Workflow for primary screening and hit identification of new compounds.

Protocol 3.1: Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to ensure data consistency and comparability.[6][9]

  • Fungal Strains: Use a panel of clinically relevant fungal strains, including yeast (Candida albicans, Cryptococcus neoformans) and molds (Aspergillus fumigatus).

  • Media Preparation: Use RPMI 1640 medium buffered with MOPS for all dilutions.

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).

    • Create a series of twofold serial dilutions of each compound in a 96-well microtiter plate, ranging from a final concentration of 64 µg/mL to 0.06 µg/mL. Ensure the final DMSO concentration in each well does not exceed 1%, as this can inhibit fungal growth.

  • Inoculum Preparation:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar).

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the serially diluted compounds) with the prepared fungal inoculum.

    • Include a growth control (no drug) and a sterility control (no inoculum). Use a known antifungal (e.g., Fluconazole, Amphotericin B) as a positive control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the drug-free growth control.

Data Presentation: Sample MIC Table

Summarizing data in a clear, tabular format is crucial for identifying trends and selecting promising candidates for further study.

Compound IDR₁ GroupR₂ GroupMIC (µg/mL) vs C. albicansMIC (µg/mL) vs A. fumigatusMIC (µg/mL) vs C. neoformans
SC-01 HPhenyl16328
SC-02 H4-Cl-Ph482
SC-03 H4-F-Ph241
SC-04 MethylMethyl>64>6464
Fluconazole --1>644

Part 4: Elucidating the Mechanism of Action (MoA)

For hit compounds, understanding the MoA is critical. Based on published data for structurally related quinolines, the primary hypothesized targets are the fungal cell wall or the cell membrane.[6][7][8][10]

MoA Investigation Workflow

G A Active 'Hit' Compound B Protocol 4.1: Sorbitol Protection Assay A->B C Does MIC increase with Sorbitol? B->C D Hypothesis: Target is Cell Wall C->D Yes E Hypothesis: Target is NOT Cell Wall C->E No F Protocol 4.2: Cellular Leakage Assay (Measure A₂₆₀) E->F G Does A₂₆₀ increase? F->G H Conclusion: Compound damages Cell Membrane G->H Yes

Caption: Decision-making workflow for investigating the antifungal mechanism of action.

Protocol 4.1: Fungal Cell Wall Integrity Assay (Sorbitol Protection)

This assay determines if a compound's activity is dependent on a fragile cell wall. Sorbitol osmotically stabilizes fungal protoplasts, rescuing them from cell wall-active agents.[6][8]

  • Perform the Broth Microdilution Assay (Protocol 3.1) in parallel on two sets of 96-well plates.

  • In the first set, use standard RPMI 1640 medium.

  • In the second set, use RPMI 1640 medium supplemented with 0.8 M sorbitol.

  • Determine the MIC for the hit compound in both the absence and presence of sorbitol.

  • Interpretation: A significant (fourfold or greater) increase in the MIC in the presence of sorbitol strongly suggests that the compound targets the fungal cell wall.

Protocol 4.2: Cell Membrane Permeability Assay (Cellular Leakage)

This assay measures the leakage of intracellular components (like nucleic acids) that absorb light at 260 nm, which occurs when the cell membrane is compromised.[6][11]

  • Cell Preparation: Grow the fungal cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a sterile buffer (e.g., PBS), and resuspend in the same buffer to a defined cell density.

  • Treatment: Add the test compound at concentrations equivalent to 1x and 4x its MIC to the cell suspension. Use a vehicle control (DMSO) and a positive control known to disrupt membranes (e.g., 0.1% Triton X-100).

  • Incubation: Incubate the suspensions at 35°C with gentle shaking.

  • Measurement: At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots from each suspension and centrifuge to pellet the cells.

  • Analysis: Measure the absorbance of the supernatant at 260 nm (A₂₆₀) using a spectrophotometer.

  • Interpretation: A time- and concentration-dependent increase in A₂₆₀ compared to the vehicle control indicates that the compound disrupts cell membrane integrity.

Part 5: Preliminary Safety and Selectivity Assessment

A viable antifungal candidate must exhibit selective toxicity toward fungal pathogens while sparing host cells.

Protocol 5.1: In Vitro Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Line: Seed a human cell line (e.g., HEK293 embryonic kidney cells or HepG2 liver cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the hit compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm.

  • Analysis: Calculate the compound concentration that inhibits 50% of cell viability (IC₅₀).

Calculating the Selectivity Index (SI)

The SI provides a quantitative measure of a compound's selectivity. It is a critical parameter for prioritizing compounds for further development.

Formula: Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

Compound IDIC₅₀ vs HEK293 (µg/mL)MIC vs C. albicans (µg/mL)Selectivity Index (SI)
SC-03 128264
SC-02 64416

A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the fungus than to mammalian cells.

Summary and Future Directions

This guide outlines a systematic and rationale-driven approach to developing novel antifungal agents from 5-chloroquinoline-8-sulfonic acid. By converting the sulfonic acid to a diverse library of sulfonamides, researchers can effectively screen for potent compounds. The subsequent workflow of determining MICs, elucidating the mechanism of action, and assessing selectivity provides a robust framework for identifying promising lead candidates.

Future work on lead compounds should focus on:

  • Lead Optimization: Further refining the sulfonamide structure to improve potency and the selectivity index.

  • In Vivo Efficacy Studies: Testing promising candidates in alternative animal models of infection, such as Galleria mellonella or Drosophila melanogaster, to assess in vivo efficacy and toxicity.[12]

  • Advanced MoA Studies: Employing techniques like transcriptomics or proteomics to identify the precise molecular target within the fungal cell.

References

  • Gershon, H., Gershon, M., & Clarke, D. D. (2001). Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism. Fordham Research Commons. [Link]

  • Gershon, H., Gershon, M., & Clarke, D. D. (2002). Antifungal Activity of Substituted 8-quinolinol-5- And 7-sulfonic Acids: A Mechanism of Action Is Suggested Based on Intramolecular Synergism. Mycopathologia, 155(4), 213-7. [Link]

  • Bielska, M., et al. (2010). Quinoline-Based Antifungals. Current Medicinal Chemistry. [Link]

  • Wang, M., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry. [Link]

  • Bielska, M., et al. (2010). Quinoline-Based Antifungals. Ingenta Connect. [Link]

  • Pippi, B., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal, 26(8), 1149-1155. [Link]

  • Bielska, M., et al. (2010). Quinoline-based antifungals. Current Medicinal Chemistry, 17(18), 1960-73. [Link]

  • Pippi, B., et al. (2020). 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis. ResearchGate. [Link]

  • Palanisamy, N., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(4), 1534-1535. [Link]

  • Rangel-López, L. H., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4330. [Link]

  • Pippi, B., et al. (2019). Antifungal activity and toxicological parameters of 8-hydroxyquinoline-5-sulfonamides using alternative animal models. Journal of Applied Microbiology, 127(3), 747-757. [Link]

  • Pippi, B., et al. (2020). 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis. Journal of Applied Microbiology, 128(4), 1038-1049. [Link]

  • Joaquim, A. R., et al. (2018). Synthesis, Antimicrobial, and Antiviral Activities of Some New 5-Sulphonamido-8-hydroxyquinoline Derivatives. ResearchGate. [Link]

  • Musiol, R., et al. (2021). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Molecules, 26(11), 3163. [Link]

  • Wang, M., et al. (2020). Design, Synthesis, and Antifungal Evaluation of 8-Hydroxyquinoline Metal Complexes against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry, 68(40), 11096-11104. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. Bioorganic Chemistry, 149, 107619. [Link]

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Method

experimental setup for electrophilic sulfonation of 5-chloroquinoline

An Application Guide for the Regioselective Electrophilic Sulfonation of 5-Chloroquinoline Abstract This document provides a comprehensive technical guide for the experimental setup and execution of the electrophilic sul...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Electrophilic Sulfonation of 5-Chloroquinoline

Abstract

This document provides a comprehensive technical guide for the experimental setup and execution of the electrophilic sulfonation of 5-chloroquinoline to yield 5-chloroquinoline-8-sulfonic acid. The protocol is designed for researchers, chemists, and professionals in the field of synthetic organic chemistry and drug development. This guide elucidates the underlying reaction mechanism, details a robust step-by-step protocol, outlines critical safety procedures, and offers expert insights into process optimization and troubleshooting. The synthesis of 5-chloroquinoline-8-sulfonic acid is a key step in the preparation of various valuable chemical intermediates, including 5-chloro-8-mercaptoquinoline and its derivatives.[1]

Introduction and Scientific Background

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a sulfonic acid (-SO₃H) group into the quinoline ring system via electrophilic aromatic substitution (EAS) significantly alters its physicochemical properties, enhancing its utility as a synthetic intermediate.

The sulfonation of an aromatic ring is a reversible reaction where a hydrogen atom is replaced by a sulfonic acid group.[2] The reaction typically employs strong sulfonating agents such as concentrated sulfuric acid, fuming sulfuric acid (oleum), or chlorosulfuric acid to generate the potent electrophile, sulfur trioxide (SO₃), or its protonated form.[2][3]

The regiochemical outcome of the sulfonation of 5-chloroquinoline is governed by the directing effects of the substituents on the bicyclic system. The reaction proceeds via an electrophilic attack on the electron-rich benzene ring of the quinoline nucleus. The pyridine ring is strongly deactivated due to the electron-withdrawing nature of the nitrogen atom, which becomes protonated under the highly acidic reaction conditions. The chlorine atom at the C-5 position, while being an electron-withdrawing and deactivating group, acts as an ortho, para-director due to the resonance stabilization of the intermediate sigma complex.[4][5][6][7] Consequently, the electrophilic attack is directed primarily to the C-8 position (ortho to the chlorine), leading to the formation of 5-chloroquinoline-8-sulfonic acid as the major product.[1][8][9]

Reaction Mechanism and Workflow

Mechanism of Sulfonation

The sulfonation of 5-chloroquinoline follows a classical electrophilic aromatic substitution pathway:

  • Generation of the Electrophile: In fuming sulfuric acid (oleum), sulfur trioxide (SO₃) is readily available as the active electrophile. In concentrated sulfuric acid, an equilibrium exists that generates SO₃.[10][11]

  • Electrophilic Attack: The π-electrons of the benzene ring of 5-chloroquinoline attack the sulfur atom of SO₃. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base in the medium, such as HSO₄⁻, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product.[3][11]

Sulfonation Mechanism cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Reactant 5-Chloroquinoline + SO₃ TransitionState Sigma Complex (Resonance Stabilized) Reactant->TransitionState Rate-determining step Intermediate Sigma Complex Product 5-Chloroquinoline-8-sulfonic acid Intermediate->Product Fast, restores aromaticity

Caption: The two-step mechanism for electrophilic sulfonation.

Experimental Workflow Overview

The overall experimental process involves the controlled addition of the substrate to the sulfonating agent at low temperatures, followed by a carefully managed workup procedure involving quenching on ice to precipitate the product.

G start Start: Prepare Reagents & Glassware setup Assemble Reaction Apparatus (Flask, Stirrer, Funnel, Ice Bath) start->setup charge Charge Reactor with Fuming Sulfuric Acid setup->charge cool Cool Acid to 0-5 °C charge->cool addition Slow, Dropwise Addition of 5-Chloroquinoline (Maintain T < 10 °C) cool->addition react Stir at Controlled Temperature (e.g., Room Temp or Gentle Heat) addition->react quench Carefully Pour Reaction Mixture onto Crushed Ice react->quench precipitate Precipitate Product (Stir in Ice Bath) quench->precipitate filter Collect Product via Vacuum Filtration precipitate->filter wash Wash with Cold Deionized Water filter->wash dry Dry Product Under Vacuum wash->dry end End: Characterize Product dry->end

Caption: Experimental workflow for the sulfonation of 5-chloroquinoline.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
5-Chloroquinoline≥98% PuritySigma-AldrichSolid, handle in a well-ventilated area.
Fuming Sulfuric Acid (Oleum)20-30% free SO₃Sigma-AldrichExtremely corrosive and moisture-sensitive. Handle with extreme care.
Deionized WaterHigh Purity-Used for workup and washing.
Crushed Ice--Required for quenching the reaction.
Round-bottom flask (250 mL)Borosilicate glass-Must be completely dry.
Magnetic stirrer and stir bar--Ensure efficient mixing.
Dropping funnel--For controlled addition of the substrate.
Thermometer--To monitor the internal reaction temperature.
Ice-water bath--For temperature control.
Büchner funnel and filter flask--For vacuum filtration.
Safety Precautions

This procedure involves highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).[12]

  • Ventilation: Conduct the entire experiment in a certified chemical fume hood.

  • Handling Fuming Sulfuric Acid: Oleum is extremely hazardous. It reacts violently with water, releasing significant heat and toxic fumes.[12] Ensure all glassware is scrupulously dry. Have an appropriate spill kit (e.g., sodium bicarbonate or other acid neutralizer) readily available.

  • Quenching: The addition of the reaction mixture to ice is highly exothermic. Perform this step slowly and with vigorous stirring to dissipate heat effectively.

  • Emergency Procedures: An emergency shower and eyewash station must be immediately accessible.[12] In case of skin contact, wash the affected area immediately and thoroughly with copious amounts of water.

Step-by-Step Procedure
  • Reaction Setup: Place a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a dropping funnel, in an ice-water bath on a magnetic stirrer. Ensure all glassware is completely dry.

  • Charging the Reactor: In the fume hood, carefully charge the reaction flask with 60 mL of fuming sulfuric acid (20% SO₃). Begin stirring and allow the acid to cool to between 0-5 °C.

  • Substrate Addition: Dissolve 10.0 g of 5-chloroquinoline in a minimal amount of a suitable solvent if necessary, or add it directly if it is a liquid or low-melting solid. More commonly, the solid is added in small portions or a solution in a non-reactive solvent is added dropwise. For this protocol, we will assume portion-wise addition of the solid. Slowly add the 5-chloroquinoline in small portions to the stirred, cold fuming sulfuric acid over a period of 30-45 minutes. The internal temperature must be carefully monitored and maintained below 10 °C throughout the addition.[13]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours at room temperature to ensure the reaction goes to completion. For some substrates, gentle heating (e.g., 40-50 °C) may be required, but this should be approached with caution to avoid side reactions.[14]

  • Work-up and Isolation: Prepare a large beaker (1 L) containing approximately 300 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture into the beaker. A thick precipitate of 5-chloroquinoline-8-sulfonic acid should form.

  • Product Collection: Cool the resulting slurry in an ice bath for another 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual sulfuric acid.[14]

  • Drying: Transfer the purified solid to a watch glass or crystallization dish and dry it under vacuum at 50-60 °C to a constant weight. The final product, 5-chloroquinoline-8-sulfonic acid, should be a grey or off-white powder.[1]

Application Notes and Troubleshooting

  • Critical Parameter - Temperature Control: Maintaining a low temperature during the addition of 5-chloroquinoline is the most critical parameter.[13] Failure to do so can lead to uncontrolled exothermic reactions and the formation of undesired byproducts, including di-sulfonated products or degradation of the starting material.[13][15]

  • Critical Parameter - Stoichiometry: Using a large excess of the sulfonating agent helps to ensure the reaction goes to completion and maintains a fluid reaction mixture. The concentration of free SO₃ in the oleum is also key; higher concentrations lead to faster and more aggressive reactions.[14][16]

  • Troubleshooting - Low Yield: If the yield is low, consider extending the reaction time at room temperature or gently heating the mixture. Ensure the starting material was fully dissolved/dispersed during the reaction. Inadequate mixing can also lead to incomplete reactions.[13]

  • Troubleshooting - Product Purity: If the product is dark-colored, it may indicate degradation due to excessive temperatures. The primary isomeric byproduct is likely 5-chloroquinoline-6-sulfonic acid, although the 8-isomer is strongly favored. Purity can be checked by NMR spectroscopy and melting point analysis. If necessary, the product can be further purified by recrystallization from hot water.[13]

  • Alternative Sulfonating Agent: Chlorosulfuric acid (HSO₃Cl) can also be used as an effective sulfonating agent.[2] The reaction is typically performed in a chlorinated solvent like chloroform or dichloromethane at low temperatures.[17] The workup involves quenching with ice, followed by isolation of the resulting sulfonic acid.

References

  • Wikipedia. (2023). Aromatic sulfonation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Prevention Reference Manual: Chemical Specific Volume 15: Control of Accidental Releases of Sulfur Trioxide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). ALKANE SULFONIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023, January 14). YouTube. Retrieved from [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, December 11). Electrophilic Aromatic Substitution (EAS) Reaction: Sulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • Leah4sci. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5. Retrieved from [Link]

  • Phoenix Equipment. (n.d.). Sulphonation. Retrieved from [Link]

  • Google Patents. (n.d.). CN108189871A - Preparation method of 5-chloro-8-hydroxyquinoline.
  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]

  • ResearchGate. (2014). How to carry out a sulfonation reaction? Retrieved from [Link]

  • Google Patents. (n.d.). US2999094A - Quinoline sulfonation process.
  • Google Patents. (n.d.). CN1405155A - 5-chloro-8-hydroxyquinoline preparation method.
  • Google Patents. (n.d.). EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid.

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Application

Application Note &amp; Protocols: High-Purity Isolation of Crude 5-Chloroquinoline-8-sulfonic Acid

Introduction: The Critical Need for Purity 5-Chloroquinoline-8-sulfonic acid is a key heterocyclic building block in organic synthesis, notably serving as a precursor for compounds like 5-chloro-8-mercaptoquinoline and i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Purity

5-Chloroquinoline-8-sulfonic acid is a key heterocyclic building block in organic synthesis, notably serving as a precursor for compounds like 5-chloro-8-mercaptoquinoline and its salts.[1][2] Its utility in the development of novel pharmaceutical agents and other fine chemicals places a stringent requirement on its purity. Crude forms of this compound, typically resulting from the electrophilic sulfonation of 5-chloroquinoline, often contain a mixture of inorganic salts, unreacted starting materials, and regioisomeric byproducts.[3] These impurities can interfere with downstream reactions, leading to low yields, complex purification challenges, and compromised final product integrity.

This guide provides a detailed examination of robust methods for the purification of crude 5-chloroquinoline-8-sulfonic acid, designed for researchers and process chemists. We will move beyond simple procedural lists to explore the underlying chemical principles that govern each technique, empowering the scientist to adapt and troubleshoot these protocols effectively. The primary challenges in purifying aryl sulfonic acids stem from their high polarity and significant water solubility, which often render conventional purification techniques like standard silica gel chromatography ineffective.[4] This note details three field-proven methods: Optimized Recrystallization, High-Resolution Ion-Exchange Chromatography, and Selective Salt Precipitation.

Method 1: Optimized Recrystallization

Recrystallization is a foundational purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[5] The goal is to identify a solvent that completely dissolves the crude material at an elevated temperature but in which the desired compound has low solubility at cooler temperatures, thus allowing it to crystallize out while impurities remain in the mother liquor.

The Principle of Solvent Selection

The sulfonic acid group imparts high polarity to the molecule. While 5-chloroquinoline-8-sulfonic acid is known to be soluble in polar organic solvents like DMSO and Methanol, these are often unsuitable for recrystallization due to their high solvency at room temperature.[6] An ideal recrystallization solvent for this compound is typically water or an aqueous-organic mixture (e.g., water/ethanol, water/acetic acid), which can effectively solvate the ionic sulfonate group at high temperatures.

Protocol: Recrystallization from an Aqueous System
  • Solubilization: In a suitably sized Erlenmeyer flask, add the crude 5-chloroquinoline-8-sulfonic acid. For every 1 gram of crude material, begin by adding 5 mL of deionized water.

  • Heating: Gently heat the suspension on a hot plate with magnetic stirring. Add more deionized water in small (1-2 mL) portions until the solid completely dissolves at or near the boiling point. Causality Note: Adding the minimum amount of hot solvent required to achieve dissolution is critical for maximizing recovery upon cooling.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount (approx. 1-2% by weight of the crude solid) of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual mother liquor.

  • Drying: Dry the purified product under vacuum to a constant weight. The material should appear as a grey or off-white powder.[1]

Visualization: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Solid dissolve Add Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter if insoluble impurities cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: General workflow for the purification of 5-chloroquinoline-8-sulfonic acid via recrystallization.

Method 2: Ion-Exchange Chromatography (IEC)

For achieving the highest purity, particularly on a smaller scale or for removing stubborn, structurally similar impurities, anion-exchange chromatography is the method of choice. This technique separates molecules based on their net surface charge.

The Principle of Anion Exchange

5-Chloroquinoline-8-sulfonic acid is a strong acid (pKa typically <2), meaning it exists as a negatively charged sulfonate anion (R-SO₃⁻) across a wide pH range.[7] This allows it to bind strongly to a stationary phase containing positively charged functional groups (an anion exchanger).

  • Binding: The crude material is loaded onto the column at a pH where the target molecule is charged (e.g., pH 4-6), allowing it to bind to the resin.

  • Washing: Neutral and cationic impurities are washed away with a low-ionic-strength buffer.

  • Elution: The bound sulfonic acid is displaced from the resin by introducing a mobile phase with a high concentration of competing anions (a salt gradient, e.g., NaCl) or by lowering the pH to neutralize the sulfonic acid (a pH gradient).[7]

Protocol: Purification via Strong Anion Exchanger (SAX)
  • Resin Selection and Preparation: Choose a strong anion exchanger (SAX) resin (e.g., a quaternary ammonium-functionalized resin). Prepare a slurry in a high-salt buffer (e.g., 1 M NaCl) and pack it into an appropriate column.

  • Column Equilibration: Equilibrate the column by washing with at least 5-10 column volumes of the starting buffer (Buffer A: e.g., 20 mM Tris-HCl, pH 8.0) until the pH and conductivity of the eluate match the buffer. Trustworthiness Note: Proper equilibration is essential for reproducible binding and separation.[7]

  • Sample Preparation and Loading: Dissolve the crude 5-chloroquinoline-8-sulfonic acid in a minimum volume of Buffer A. If the sample's ionic strength is high, it must be desalted or diluted to ensure binding.[7] Apply the sample to the top of the column.

  • Washing: Wash the column with 3-5 column volumes of Buffer A to elute any unbound impurities.

  • Elution: Elute the bound product using a linear gradient of increasing salt concentration. This is typically achieved by mixing Buffer A with an elution buffer (Buffer B: e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0). For example, a 0-100% Buffer B gradient over 10-20 column volumes.

  • Fraction Collection and Analysis: Collect fractions throughout the elution process. Analyze the fractions for the presence of the target compound using UV-Vis spectroscopy or HPLC.

  • Desalting: Pool the pure fractions and remove the high concentration of salt via dialysis, reverse osmosis, or solid-phase extraction (SPE) with a reverse-phase cartridge.

  • Isolation: Lyophilize the desalted solution to obtain the purified product as a solid.

Visualization: Ion-Exchange Chromatography Workflow

G cluster_setup Setup cluster_process Separation cluster_recovery Recovery pack Pack SAX Column equil Equilibrate (Buffer A) pack->equil load Load Sample in Buffer A equil->load wash Wash (Buffer A) load->wash elute Elute (Salt Gradient) wash->elute waste1 Waste wash->waste1 Neutral/ Cationic Impurities collect Collect Fractions elute->collect analyze Analyze Fractions (HPLC/UV) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt pool->desalt lyophilize Lyophilize desalt->lyophilize product Pure Product lyophilize->product Final Product

Caption: Workflow for the high-purity separation of 5-chloroquinoline-8-sulfonic acid using IEC.

Method 3: Selective Salt Precipitation

This method manipulates the solubility of the target compound by converting it into a salt, often its hydrochloride salt, which may have significantly different solubility properties than the free sulfonic acid or its sodium salt. A similar strategy has been successfully employed for the purification of the related compound 5-chloro-8-hydroxyquinoline.[8][9]

Protocol: Purification via Hydrochloride Salt Precipitation
  • Dissolution: Dissolve the crude sodium sulfonate salt in a minimum amount of hot deionized water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid. The sulfonic acid will be protonated, and the compound will now be in an acidic medium.

  • Precipitation: Add a saturated aqueous solution of sodium chloride. The high concentration of chloride ions will suppress the solubility of the 5-chloroquinoline-8-sulfonic acid hydrochloride via the common ion effect, causing it to precipitate.[8]

  • Digestion: Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath to ensure complete precipitation.

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a wash with a minimal amount of a water-miscible organic solvent like acetone to facilitate drying.

  • Drying: Dry the purified hydrochloride salt under vacuum. If the free sulfonic acid is desired, the hydrochloride salt can be re-dissolved in water and passed through a cation-exchange column (H⁺ form) to remove the sodium and chloride ions, followed by lyophilization.

Comparison of Methods and Purity Assessment

The choice of purification method depends on the initial purity of the crude material, the required final purity, and the scale of the operation.

Parameter Recrystallization Ion-Exchange Chromatography (IEC) Selective Salt Precipitation
Principle Differential SolubilityIon Charge SeparationCommon Ion Effect / Solubility
Typical Purity 95-99%>99.5%97-99%
Scale Excellent for large scaleBest for lab to pilot scaleGood for medium to large scale
Pros Cost-effective, simple equipment, high throughputHighest resolution, removes ionic and non-ionic impuritiesGood for removing inorganic salts, relatively simple
Cons Lower resolution for isomers, potential for co-precipitationRequires specialized equipment, multi-step process (desalting)May not remove organic impurities effectively, introduces other ions

Purity should always be verified using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly with a reverse-phase C18 column and an acidic mobile phase, is an excellent method for assessing the purity of the final product.[10]

Conclusion

The purification of crude 5-chloroquinoline-8-sulfonic acid can be effectively achieved through several distinct methodologies. Recrystallization offers a simple and scalable approach suitable for bulk purification. For applications demanding the highest level of purity, Ion-Exchange Chromatography provides unparalleled resolution. Selective Salt Precipitation serves as a valuable intermediate strategy, particularly effective for removing inorganic contaminants. By understanding the chemical principles behind each protocol, researchers can select and optimize the most appropriate method to obtain 5-chloroquinoline-8-sulfonic acid of the requisite quality for their specific research and development needs.

References

  • Benchchem Technical Support Center. (n.d.). Purifying Sulfonic Acids with Ion-Exchange Chromatography.
  • Malamas, M. S., & Ellingboe, J. W. (2002). Method for the purification of aryl sulfonic acids and salts. U.S. Patent No. US20020022743A1.
  • Reddit r/Chempros. (2021). Question on purifying aryl Sulfonic acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • Fritz, J. S., & Gillette, R. K. (1968). Separation of aromatic sulfonic acids with a liquid anion exchanger. Analytical Chemistry, 40(12), 1777–1779.
  • Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]

  • Lier Chemical Co., Ltd. (2018). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Chinese Patent No. CN108610288B.
  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
  • Benchchem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
  • Handan Huida Chemical Co., Ltd. (2003). 5-chloro-8-hydroxyquinoline preparation method. Chinese Patent No. CN1405155A.
  • Lier Chemical Co., Ltd. (2018). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Patsnap Eureka. Retrieved from [Link]

  • Shinde, M. V., et al. (2014). Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. ResearchGate. Retrieved from [Link]

Sources

Method

designing novel antimicrobial drugs with a 5-Chloroquinoline-8-sulfonic acid scaffold

Application Notes & Protocols Topic: Designing Novel Antimicrobial Drugs with a 5-Chloroquinoline-8-sulfonic acid Scaffold Audience: Researchers, scientists, and drug development professionals. Introduction: Leveraging a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Designing Novel Antimicrobial Drugs with a 5-Chloroquinoline-8-sulfonic acid Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leveraging a Privileged Scaffold Against Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with unique mechanisms of action.[1][2] The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous successful drugs. Its derivatives are known to possess a wide range of biological activities, including potent antimicrobial effects.[3] This guide focuses on a specific, yet underexplored, starting point: the 5-Chloroquinoline-8-sulfonic acid scaffold. The presence of the sulfonic acid group offers a unique handle for chemical modification, potentially improving pharmacokinetic properties like solubility, while the chloro-substituted quinoline core provides a foundation for potent antimicrobial activity.

This document serves as a comprehensive guide for research teams embarking on the design, synthesis, and evaluation of novel antimicrobial candidates based on this scaffold. We will move from the strategic design of a compound library to detailed, validated protocols for synthesis and microbiological evaluation, providing the causal logic behind each experimental choice.

Section 1: The Scientific Rationale for the 5-Chloroquinoline-8-sulfonic acid Scaffold

The quinoline core is foundational to a class of antibiotics known as quinolones, which traditionally target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4] However, resistance to these established agents is widespread. The strategic value of the 5-Chloroquinoline-8-sulfonic acid scaffold lies in the potential to create derivatives that either evade existing resistance mechanisms or possess entirely new mechanisms of action.

Key Mechanistic Possibilities for Quinoline Derivatives:

  • Membrane Disruption: Some quinoline-based compounds act as membrane-active agents, disrupting the bacterial cytoplasmic membrane's integrity.[5] This leads to depolarization, leakage of essential intracellular components like ATP, and rapid cell death.[5] This mechanism is often less susceptible to the development of resistance compared to single-enzyme inhibition.

  • Enzyme Inhibition: Beyond DNA gyrase, novel quinoline derivatives could be designed to inhibit other essential bacterial enzymes.

  • LPS Transport Blockade: In Gram-negative bacteria, some quinoline derivatives have been shown to block the lipopolysaccharide (LPS) transport pathway, a novel and promising target.[6]

The sulfonic acid moiety at the 8-position can be readily converted into a sulfonamide. The sulfonamide group is a classic pharmacophore (as seen in sulfa drugs) and provides a vector for introducing diverse chemical functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).

Section 2: Design and Synthesis of a Focused Compound Library

The primary goal is to synthesize a library of 5-chloro-8-sulfonamidoquinoline derivatives. This is achieved by first converting the sulfonic acid into a more reactive sulfonyl chloride, which can then be reacted with a variety of primary and secondary amines to generate a diverse set of sulfonamides.

Workflow for Library Synthesis

G cluster_0 Synthesis Pathway A Start: 5-Chloroquinoline- 8-sulfonic acid B Chlorination (e.g., Thionyl Chloride or Chlorosulfonic Acid) A->B C Intermediate: 5-Chloroquinoline- 8-sulfonyl chloride B->C E Sulfonamide Formation (Aminolysis Reaction) C->E D Amine Library (R1-NH-R2) D->E F Final Products: Library of 5-Chloro-8-sulfonamidoquinoline Derivatives E->F G Purification & Characterization (HPLC, NMR, MS) F->G

Caption: General synthetic workflow for creating a library of target compounds.

Protocol 2.1: Representative Synthesis of a 5-Chloro-N-aryl-quinoline-8-sulfonamide

This protocol details the synthesis of a single derivative as a template. The choice of amine is critical for exploring SAR; aromatic, aliphatic, and heterocyclic amines should be included in the library.

Materials:

  • 5-Chloroquinoline-8-sulfonic acid

  • Chlorosulfonic acid[7]

  • Anhydrous acetonitrile[7]

  • Selected amine (e.g., 4-fluoroaniline)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Step-by-Step Procedure:

  • Synthesis of 5-Chloroquinoline-8-sulfonyl chloride:

    • Rationale: The sulfonic acid is not reactive enough for direct amide coupling. Conversion to the sulfonyl chloride creates a highly reactive electrophile.

    • In a fume hood, carefully add 5-chloroquinoline-8-sulfonic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (5.0 eq) at 0°C (ice bath).[7]

    • Allow the reaction to slowly warm to room temperature and then heat to 70°C for 4 hours.

    • Cool the mixture and carefully pour it onto crushed ice.

    • The resulting precipitate is the sulfonyl chloride. Filter the solid, wash with cold water, and dry under a vacuum. This intermediate is often used immediately in the next step.

  • Sulfonamide Formation:

    • Rationale: The sulfonyl chloride reacts readily with nucleophilic amines. Triethylamine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.

    • Dissolve the 5-chloroquinoline-8-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile.[7]

    • Add the selected amine (e.g., 4-fluoroaniline, 1.2 eq) followed by triethylamine (2.0 eq).

    • Stir the reaction at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Rationale: This sequence removes unreacted reagents, the base, and aqueous impurities to isolate the desired product.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent.

    • Purify the crude product using column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% (as determined by HPLC) for use in biological assays.

Section 3: Primary Antimicrobial Screening Cascade

Once synthesized and purified, all compounds must be evaluated for antimicrobial activity. A standardized cascade of in vitro assays ensures reproducible and comparable data.[2]

Workflow for In Vitro Screening

G cluster_0 In Vitro Screening Workflow A Synthesized Compound Library B Protocol 3.1: Minimum Inhibitory Concentration (MIC) (Broth Microdilution) A->B C Active Compounds? (MIC ≤ Threshold) B->C D Protocol 3.2: Minimum Bactericidal Concentration (MBC) C->D Yes H Inactive Compounds (Archive/Deprioritize) C->H No E Bactericidal or Bacteriostatic? (MBC/MIC Ratio) D->E F Protocol 3.3: Time-Kill Kinetic Assay E->F G Lead Candidate Selection for MoA Studies F->G

Caption: A tiered approach to identify promising antimicrobial candidates.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[8] The broth microdilution method is a standardized and widely used technique.[1]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Compound stock solutions (e.g., 10 mg/mL in DMSO)

  • Spectrophotometer and incubator.

Step-by-Step Procedure:

  • Bacterial Inoculum Preparation:

    • Rationale: A standardized inoculum density (5 x 10⁵ CFU/mL) is critical for inter-experiment reproducibility, as outlined by CLSI guidelines.

    • From a fresh agar plate, select 3-5 colonies and inoculate into CAMHB. Incubate at 37°C until the turbidity reaches a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution Series:

    • In a 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB. The final volume in each well should be 50 µL, covering a concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration well with no visible bacterial growth (no turbidity).

Protocol 3.2: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of a compound that kills ≥99.9% of the initial bacterial inoculum.

Step-by-Step Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration from which no bacterial colonies grow on the agar plate.

Data Interpretation:

  • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

  • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

Section 4: Investigating the Mechanism of Action (MoA)

Identifying the bacterial target is a critical step in drug development. For quinoline derivatives, a primary hypothesis is often membrane disruption.[5]

Potential Mechanisms of Action for Quinolines

G cluster_0 Bacterial Cell cluster_1 Cytoplasm DNA DNA Replication (DNA Gyrase, Topoisomerase IV) Protein Protein Synthesis (Ribosome) Membrane Cell Membrane Compound Quinoiline Derivative Compound->DNA Inhibition Compound->Membrane Membrane Disruption (Ion Leakage)

Caption: High-level overview of potential antimicrobial targets for quinoline compounds.

Protocol 4.1: Cell Membrane Integrity Assay using Propidium Iodide (PI)

Rationale: PI is a fluorescent dye that cannot cross the membrane of live cells. If a compound damages the cell membrane, PI will enter the cell, bind to DNA, and fluoresce, providing a quantitative measure of membrane permeabilization.

Materials:

  • Bacterial culture prepared as in Protocol 3.1

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader.

Step-by-Step Procedure:

  • Wash and resuspend mid-log phase bacteria in PBS to a defined optical density.

  • In a 96-well plate, add the bacterial suspension to wells containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC).

  • Add PI to each well to a final concentration of 5 µM.

  • Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative control (untreated bacteria).

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence (Excitation ~535 nm, Emission ~617 nm). A significant increase in fluorescence compared to the negative control indicates membrane damage.

Section 5: Bridging from In Vitro Success to In Vivo Models

A promising in vitro profile is only the first step. Efficacy must be demonstrated in a relevant animal model of infection.[9][10] This phase assesses the compound's performance in a complex biological system, accounting for pharmacokinetics and host-pathogen interactions.[11][12]

A common and well-established model is the murine thigh infection model. This localized infection allows for a clear and quantitative endpoint: the reduction of bacterial burden (CFU/gram of tissue) in the infected thigh muscle after treatment.

Key Parameters for In Vivo Studies:

  • Pharmacokinetics (PK): Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to establish an appropriate dosing regimen.

  • Toxicity: Assess the maximum tolerated dose (MTD) in uninfected animals.

  • Efficacy: In infected animals, treat with the compound at various doses and compare the bacterial load in the target tissue against a vehicle-treated control group.

The ultimate goal is to establish a dose-response relationship and determine if a therapeutically relevant dose can be achieved without significant toxicity.

Section 6: Data Interpretation and Lead Optimization

The data gathered from the screening cascade allows for the establishment of a Structure-Activity Relationship (SAR). SAR studies reveal which chemical modifications lead to improved potency, reduced toxicity, or better pharmacokinetic properties.[3]

Example SAR Data Table
Compound IDR-Group (at Sulfonamide)MIC vs. S. aureus (µg/mL)Cytotoxicity (IC₅₀, µM)Selectivity Index (IC₅₀/MIC)
LEAD-001 4-Fluorophenyl4> 100> 25
LEAD-002 4-Methoxyphenyl16> 100> 6.25
LEAD-003 Cyclohexyl8506.25
LEAD-004 Thiophen-2-yl28040

This is hypothetical data for illustrative purposes.

From this table, a researcher could hypothesize that electron-withdrawing groups on an aromatic ring (LEAD-001) and certain heterocycles (LEAD-004) are favorable for activity. This insight guides the next round of synthesis.

The Iterative Cycle of Drug Discovery

G A Design & Synthesize New Derivatives B In Vitro Screening (MIC, MBC) A->B Iterate & Optimize C Establish SAR B->C Iterate & Optimize C->A Iterate & Optimize D MoA & Toxicity Studies C->D E In Vivo Efficacy Testing D->E

Caption: The drug discovery process is a cycle of design, testing, and optimization.

Conclusion

The 5-Chloroquinoline-8-sulfonic acid scaffold represents a promising starting point for the development of novel antimicrobial agents. By employing a systematic approach involving rational design, targeted synthesis, and a robust cascade of in vitro and in vivo evaluations, research teams can efficiently identify and optimize lead candidates. The protocols and workflows outlined in this guide provide a validated framework to navigate the complexities of antimicrobial drug discovery and contribute to the fight against AMR.

References

  • Title: Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods Source: PubMed URL: [Link]

  • Title: From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides Source: MDPI URL: [Link]

  • Title: Antimicrobial Susceptibility Testing Protocols Source: Taylor & Francis eBooks URL: [Link]

  • Title: Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books Source: NHBS Academic & Professional Books URL: [Link]

  • Title: Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes Source: PubMed URL: [Link]

  • Title: METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: fsis.usda.gov URL: [Link]

  • Title: Quinoline-bearing antimicrobial agents. Source: ResearchGate URL: [Link]

  • Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: WOAH (World Organisation for Animal Health) URL: [Link]

  • Title: Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents Source: PMC - PubMed Central URL: [Link]

  • Title: In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method Source: NIH URL: [Link]

  • Title: Recent Developments on Antimicrobial Quinoline Chemistry Source: ResearchGate URL: [Link]

  • Title: In Vitro Antimicrobials Source: Pharmacology Discovery Services URL: [Link]

  • Title: Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents Source: NIH URL: [Link]

  • Title: Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods Source: ScienceDirect URL: [Link]

  • Title: In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis, Antimicrobial, and Antiviral Activities of Some New 5-Sulphonamido-8-hydroxyquinoline Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes Source: ResearchGate URL: [Link]

  • Title: Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: MDPI URL: [Link]

  • Title: In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis Source: American Society for Microbiology URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of 5-chloro-1-ethyl-2- methylimidazole-4-sulfonyl-8-Quinolinoxide Source: Semantic Scholar URL: [Link]

  • Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: PMC - NIH URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

strategies to improve the yield of 5-Chloroquinoline-8-sulfonic acid synthesis

Technical Support Center: Synthesis of 5-Chloroquinoline-8-sulfonic Acid Welcome to the technical support center for the synthesis of 5-chloroquinoline-8-sulfonic acid. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Chloroquinoline-8-sulfonic Acid

Welcome to the technical support center for the synthesis of 5-chloroquinoline-8-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and improve your product yield and purity.

Overview of the Synthesis

The primary method for synthesizing 5-chloroquinoline-8-sulfonic acid is through the electrophilic aromatic sulfonation of 5-chloroquinoline. This reaction typically utilizes a strong sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid, to introduce a sulfonic acid (-SO₃H) group onto the quinoline ring.[1] The reaction is an electrophilic aromatic substitution, where sulfur trioxide (SO₃) or its protonated form acts as the electrophile.[2]

Controlling reaction parameters like temperature, reagent concentration, and moisture is critical for achieving a high yield and minimizing the formation of unwanted byproducts.[1]

Reaction Pathway Diagram

Sulfonation of 5-Chloroquinoline Figure 1. Electrophilic Sulfonation of 5-Chloroquinoline cluster_reactants Reactants cluster_product Product 5-Chloroquinoline 5-Chloroquinoline Reaction Electrophilic Aromatic Substitution 5-Chloroquinoline->Reaction SulfonatingAgent Sulfonating Agent (e.g., H₂SO₄/SO₃) SulfonatingAgent->Reaction Product 5-Chloroquinoline-8-sulfonic acid Reaction->Product

Caption: A simplified overview of the synthesis reaction.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 5-chloroquinoline-8-sulfonic acid.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I fix them?

Answer:

Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Causality: Insufficient reaction time or temperature can leave a significant amount of the starting material, 5-chloroquinoline, unreacted.[1]

    • Solution: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually increase the reaction time or temperature, but be cautious of potential side reactions at higher temperatures.

  • Suboptimal Reagent Concentration:

    • Causality: The concentration of your sulfonating agent is a critical parameter. If it's too low, the reaction may not proceed to completion. Conversely, an excessively high concentration can promote the formation of byproducts.[1]

    • Solution: Experiment with slight variations in the molar ratio of the sulfonating agent to 5-chloroquinoline to find the optimal concentration for your specific conditions.

  • Moisture Contamination:

    • Causality: Sulfonating agents like fuming sulfuric acid and chlorosulfonic acid are highly reactive with water.[1] Moisture can decompose the agent, reducing its effective concentration and hindering the reaction.

    • Solution: Ensure all glassware is thoroughly dried before use. Conduct the reaction under anhydrous conditions, for example, by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Inefficient Product Isolation:

    • Causality: Significant product loss can happen during the workup and purification stages.[1]

    • Solution: After the reaction is complete, the mixture is typically poured onto crushed ice to precipitate the crude product.[1] Ensure the precipitation is complete by allowing sufficient time at a low temperature. During filtration, wash the collected solid with a minimal amount of cold deionized water to remove impurities without dissolving a substantial amount of the product.

Question 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for 5-chloroquinoline-8-sulfonic acid?

Answer:

The formation of isomeric byproducts is a common challenge in the sulfonation of quinoline derivatives.

  • Isomer Formation:

    • Causality: In the sulfonation of quinoline, substitution can occur at both the 5- and 8-positions.[1][3] The ratio of these isomers is highly dependent on the reaction temperature.

    • Solution: To favor the formation of the 8-sulfonic acid isomer, precise temperature control is essential. Lower reaction temperatures generally favor sulfonation at the 5-position.[1] Therefore, maintaining a slightly elevated and controlled temperature may be necessary to promote the formation of the desired 8-isomer. It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your setup.

  • Di-sulfonation:

    • Causality: If the reaction conditions are too harsh (e.g., high concentration of sulfonating agent, high temperature, or prolonged reaction time), a second sulfonic acid group can be introduced, leading to di-sulfonated products.[1]

    • Solution: Use a stoichiometric amount or only a slight excess of the sulfonating agent. Adding the sulfonating agent dropwise at a controlled temperature can help prevent localized high concentrations that favor di-sulfonation.[1]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Figure 2. Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_completion Is the reaction going to completion? (Monitor via TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes optimize_conditions Optimize reaction time and/or temperature. incomplete->optimize_conditions adjust_reagents Adjust sulfonating agent concentration. side_products->adjust_reagents Yes check_moisture Is moisture contamination a possibility? side_products->check_moisture No optimize_conditions->check_completion adjust_reagents->check_completion dry_glassware Ensure all glassware is dry and run under anhydrous conditions. check_moisture->dry_glassware Yes purification_loss Is product being lost during workup/purification? check_moisture->purification_loss No dry_glassware->check_completion optimize_workup Optimize precipitation and washing steps. purification_loss->optimize_workup Yes

Caption: A step-by-step guide to diagnosing low yield issues.

Frequently Asked Questions (FAQs)

Q1: Which sulfonating agent is better: fuming sulfuric acid (oleum) or chlorosulfonic acid?

A1: Both are effective agents for this reaction.[1]

  • Fuming sulfuric acid (oleum) is a solution of sulfur trioxide (SO₃) in sulfuric acid. It is a very strong sulfonating agent.

  • Chlorosulfonic acid (HSO₃Cl) is also a potent sulfonating agent.[2] It can sometimes offer milder reaction conditions. The choice often depends on laboratory availability, safety protocols, and the specific reactivity of the substrate. For heterocyclic compounds, chlorosulfonic acid is a common choice.[4]

Q2: What is the best way to purify the crude 5-chloroquinoline-8-sulfonic acid?

A2: Recrystallization is the most common method for purifying the crude product.[1] The choice of solvent is crucial and may require some experimentation. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at higher temperatures is ideal. Water or aqueous ethanol mixtures are often good starting points.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will help confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing the purity of the compound.[5]

Q4: Are there any safety precautions I should be aware of?

A4: Yes, this reaction involves hazardous materials.

  • Corrosive Reagents: Fuming sulfuric acid and chlorosulfonic acid are extremely corrosive and react violently with water. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The addition of the sulfonating agent is often exothermic. It's important to control the rate of addition and use an ice bath to manage the temperature.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Chloroquinoline-8-sulfonic Acid

This is a general guideline. Optimization may be required.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 5-chloroquinoline.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Sulfonating Agent: Slowly add the sulfonating agent (e.g., fuming sulfuric acid) dropwise to the stirred 5-chloroquinoline, ensuring the temperature is maintained below 10 °C.[1]

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature. The optimal temperature and time will need to be determined experimentally but could range from room temperature for several hours to gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. The crude 5-chloroquinoline-8-sulfonic acid should precipitate.[1]

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold deionized water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.

  • Drying: Dry the purified product under vacuum.

Data Summary Table

ParameterRecommended ConditionRationale
Temperature 0-10 °C during addition, then controlledMinimizes side reactions and degradation.[1]
Atmosphere Anhydrous (e.g., under N₂)Prevents decomposition of the sulfonating agent.[1]
Reagent Ratio Stoichiometric or slight excess of sulfonating agentAvoids di-sulfonation and ensures complete reaction.[1]
Monitoring TLC or HPLCTracks reaction progress to determine endpoint.

References

  • Wikipedia. Aromatic sulfonation. Available from: [Link]

  • PJSIR. THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Available from: [Link]

  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • ResearchGate. How to carry out a sulfonation reaction? Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Sulfonation of 5-Chloroquinoline

Prepared by: Senior Application Scientist, Gemini Division This guide is designed for researchers, scientists, and drug development professionals engaged in the sulfonation of 5-chloroquinoline. As a key electrophilic ar...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the sulfonation of 5-chloroquinoline. As a key electrophilic aromatic substitution, this reaction is fundamental for synthesizing intermediates like 5-chloroquinoline-8-sulfonic acid, a precursor for various pharmaceutical agents.[1] However, the reaction is sensitive to several parameters that can affect yield, purity, and regioselectivity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you navigate common experimental challenges.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the 5-chloroquinoline sulfonation reaction in a direct question-and-answer format.

Question 1: I am observing a very low or no yield of the desired 5-chloroquinoline-8-sulfonic acid. What are the likely causes and how can I fix it?

Answer: A low or negligible yield is one of the most common issues and can stem from several factors, ranging from reagent quality to reaction conditions.

Potential Causes & Solutions:

  • Moisture Contamination: Sulfonating agents like fuming sulfuric acid (oleum) and chlorosulfonic acid are extremely sensitive to moisture and will be quenched by water, reducing their effective concentration.[2] The sulfonation reaction itself is reversible, and the water produced as a byproduct can drive the equilibrium back towards the starting materials (desulfonation).[3][4]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity anhydrous sulfonating agents.[2]

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time, temperature, or reagent concentration.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider incrementally increasing the reaction time or cautiously raising the temperature.[2][5] Ensure the molar ratio of the sulfonating agent to 5-chloroquinoline is adequate; a molar ratio of 2:1 or higher (sulfuric acid to arene) is often used to drive the reaction to completion.[5]

  • Suboptimal Temperature: The reaction rate is highly dependent on temperature. While heat can increase the rate, excessively high temperatures can cause product degradation.[5][6]

    • Solution: The sulfonation of quinoline is often conducted at elevated temperatures (120-180°C).[6] However, the optimal temperature must be determined empirically. Start at a moderate temperature (e.g., 120°C) and monitor the reaction. If the rate is too slow, gradually increase the temperature, but avoid exceeding 180°C to prevent charring and side reactions.[6]

  • Inefficient Mixing: The reaction between the solid/liquid 5-chloroquinoline and a viscous sulfonating agent can be heterogeneous. Poor mixing limits the interfacial area, leading to a slow and incomplete reaction.[2][5]

    • Solution: Ensure vigorous and continuous stirring throughout the reaction, especially during the addition of reagents. For larger-scale reactions, mechanical stirring is strongly recommended over magnetic stirring.[5]

Troubleshooting Workflow: Low Yield

Here is a logical workflow to diagnose the cause of low reaction yield.

LowYieldWorkflow start_node start_node decision_node decision_node cause_node cause_node solution_node solution_node start Start: Low or No Yield q1 Reaction Monitored (TLC/HPLC)? start->q1 q2 Starting Material Consumed? q1->q2 Yes c1 Potential Cause: Incomplete Reaction q1->c1 No q3 Significant Byproducts Observed? q2->q3 Yes c2 Potential Cause: Moisture Contamination q2->c2 No q4 Reaction Mixture Dark/Charred? q3->q4 No c3 Potential Cause: Poor Regioselectivity or Side Reactions q3->c3 Yes c4 Potential Cause: Product/Reagent Degradation q4->c4 Yes c5 Potential Cause: Product Loss During Workup q4->c5 No s1 Solution: Increase Time/Temp Incrementally. Increase Reagent Stoichiometry. c1->s1 s2 Solution: Use Dry Glassware & Inert Atmosphere. Use Fresh, Anhydrous Reagents. c2->s2 s3 Solution: Optimize Temperature. Control Reagent Addition Rate. See Q2 & Q3. c3->s3 s4 Solution: Reduce Reaction Temperature. Decrease Reaction Time. c4->s4 s5 Solution: Optimize Quenching & pH. Improve Extraction/Crystallization. c5->s5

Caption: A workflow for troubleshooting low yield in sulfonation reactions.

Question 2: My product is a mixture of isomers. How can I improve the regioselectivity to favor 5-chloroquinoline-8-sulfonic acid?

Answer: Regioselectivity in quinoline sulfonation is a significant challenge. Electrophilic substitution on the quinoline ring system generally occurs on the electron-rich benzene ring, primarily at the C5 and C8 positions.[2] The protonated pyridinium ring is strongly deactivated. The C5-chloro substituent, being electron-withdrawing and ortho, para-directing, will influence the final isomeric ratio.

Controlling Factors:

  • Reaction Temperature: This is the most critical factor influencing regioselectivity in quinoline sulfonation. Kinetic vs. thermodynamic control can lead to different product ratios.

    • Solution: Carefully control and optimize the reaction temperature. In many substituted quinoline systems, lower temperatures favor the formation of one isomer, while higher temperatures may favor another or lead to isomerization.[2] For the sulfonation of quinoline itself, higher temperatures (e.g., ~160°C) are known to favor the 8-sulfonic acid product. You must empirically determine the optimal temperature for your specific substrate.

  • Steric Hindrance: The chloro group at the C5 position may sterically hinder the approach of the bulky sulfonate group to adjacent positions, although this effect is generally less dominant than electronic effects and temperature.

    • Solution: While not easily modified, understanding the steric profile can help rationalize results. The primary control remains with the reaction conditions.[7]

Question 3: I am observing byproducts other than isomers, such as di-sulfonated products or diaryl sulfones. How can I minimize their formation?

Answer: The formation of these byproducts is typically a result of overly harsh reaction conditions.

  • Di-sulfonation (Polysulfonation): This occurs when a second sulfonic acid group is added to the ring.

    • Potential Cause: Using a large excess of a very strong sulfonating agent (e.g., high-concentration oleum) or prolonged reaction times.[5][6]

    • Solution: Carefully control the stoichiometry. Use the minimum excess of the sulfonating agent required to drive the reaction to completion (e.g., start with a 1:2 or 1:3 molar ratio of substrate to SO₃).[5] Add the sulfonating agent dropwise at a controlled temperature to avoid localized high concentrations.[2] Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction.

  • Diaryl Sulfone Formation: This side reaction is more common at higher temperatures and involves the reaction of an already formed sulfonic acid with another molecule of 5-chloroquinoline.[3]

    • Potential Cause: Excessively high reaction temperatures and/or high concentrations of sulfur trioxide.[3]

    • Solution: Maintain the lowest feasible temperature that allows for a reasonable reaction rate. The formation of sulfones is often more sensitive to temperature increases than the desired sulfonation.[3]

Question 4: My product is difficult to isolate from the reaction mixture and purify. What are the best practices for workup and purification?

Answer: The workup and purification of highly polar, water-soluble sulfonic acids can be challenging.[5]

  • Isolation:

    • Standard Procedure: The reaction is typically quenched by carefully and slowly pouring the reaction mixture onto a large amount of crushed ice.[2][5] This dilutes the strong acid and often causes the sulfonic acid product to precipitate.

    • Problem: The product may remain soluble if the volume of water is too large or if it forms a soluble salt.

    • Solution: After quenching, adjust the pH. The free sulfonic acid is often least soluble at a low pH. Alternatively, you can isolate the product as a salt (e.g., a sodium salt) by carefully neutralizing the solution. Fractional crystallization of these salts can be an effective purification method.[5]

  • Purification:

    • Recrystallization: If a solid is obtained, recrystallization is the primary method of purification. Finding a suitable solvent system can be difficult due to the high polarity. Aqueous solutions, often with added acid or base to modulate solubility, are a good starting point.

    • Removal of Sulfuric Acid: It is crucial to wash the isolated product thoroughly to remove residual sulfuric acid, which can interfere with subsequent steps and characterization. Washing with a cold, saturated solution of sodium chloride can help remove excess acid while minimizing product loss. A final wash with a small amount of cold water or ethanol may also be effective.

Part 2: Frequently Asked questions (FAQs)

Q1: What is the reaction mechanism for the sulfonation of 5-chloroquinoline?

A1: The sulfonation of 5-chloroquinoline is a classic electrophilic aromatic substitution (EAS) reaction. Under the strong acidic conditions, the quinoline nitrogen is protonated, which deactivates the pyridine ring. Substitution therefore occurs on the benzene ring. The active electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from the dehydration of concentrated sulfuric acid.[4][8] The mechanism proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

Mechanism: Electrophilic Aromatic Substitution

EAS_Mechanism sub 5-Chloroquinoline (Protonated) sigma Sigma Complex (Arenium Ion) sub->sigma π-bond attack elec SO₃ (Electrophile) elec->sigma product 5-Chloroquinoline-8-sulfonic Acid sigma->product Deprotonation (Restores Aromaticity)

Caption: The mechanism of electrophilic sulfonation on the quinoline ring.

Q2: Which sulfonating agent should I use: concentrated sulfuric acid, oleum, or chlorosulfonic acid?

A2: The choice depends on the desired reactivity.

  • Concentrated Sulfuric Acid (98%): The least reactive agent. Requires higher temperatures and may result in incomplete reactions as water is produced.[10]

  • Fuming Sulfuric Acid (Oleum): This is sulfuric acid containing dissolved SO₃ (e.g., 20-30% oleum). It is much more reactive than concentrated sulfuric acid and is very effective for sulfonating deactivated rings. It is a common choice for this reaction.[6]

  • Chlorosulfonic Acid (HSO₃Cl): A very powerful sulfonating agent that can often effect sulfonation at lower temperatures.[2][11] It reacts to form the sulfonyl chloride initially, which is then hydrolyzed to the sulfonic acid during aqueous workup. It is highly corrosive and reacts violently with water.

Sulfonating AgentRelative ReactivityCommon ConditionsByproducts
Conc. H₂SO₄LowHigh Temp (>150°C)Water (causes reversibility)
Oleum (20-30% SO₃)HighModerate-High Temp (120-180°C)Sulfones at high temp
Chlorosulfonic AcidVery HighLow-Moderate Temp (0°C - RT)HCl, requires hydrolysis

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most common method. Use a polar solvent system (e.g., ethyl acetate/methanol/acetic acid mixtures). The starting material, 5-chloroquinoline, is significantly less polar than the highly polar sulfonic acid product. The product will have a very low Rf value and may streak. Staining with iodine or using a UV lamp for visualization is effective. HPLC can also be used for more quantitative analysis.[2][5]

Q4: What are the essential safety precautions for this reaction?

A4: This reaction involves highly corrosive and reactive materials.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Fume Hood: All operations must be performed in a certified chemical fume hood due to the release of corrosive vapors (SO₃).

  • Handling Reagents: Sulfonating agents are highly corrosive and react violently with water. Add reagents slowly and in a controlled manner. When quenching the reaction, add the reaction mixture to ice, NEVER the other way around.

  • Emergency Preparedness: Have an appropriate spill kit and an emergency shower/eyewash station readily accessible.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5-Chloroquinoline-8-sulfonic Acid

Disclaimer: This is a representative protocol and may require optimization.

  • Preparation: Place 10.0 g of 5-chloroquinoline into a 250 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure all glassware is thoroughly oven-dried.

  • Reaction Setup: Place the flask in an oil bath and begin stirring.

  • Reagent Addition: Slowly add 30 mL of fuming sulfuric acid (20% SO₃) to the flask via the dropping funnel over 30 minutes. An initial exotherm may be observed; maintain the temperature below 50°C during addition if necessary by using a cool water bath.

  • Heating: After the addition is complete, heat the reaction mixture to 160°C and maintain this temperature for 4-6 hours.

  • Monitoring: Periodically take a small aliquot of the reaction, quench it carefully in ice water, neutralize, and spot on a TLC plate to monitor the disappearance of the starting material.

  • Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker (1 L), prepare ~200 g of crushed ice. In a fume hood , slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Allow the ice to melt completely. Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 50 mL portions of cold saturated sodium chloride solution to remove excess sulfuric acid, followed by one 20 mL portion of ice-cold deionized water.

  • Drying: Dry the solid product in a vacuum oven at 60-80°C to a constant weight.

Protocol 2: TLC Monitoring

  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Eluent: A mixture of n-butanol, acetic acid, and water (4:1:1) is a good starting point for developing highly polar sulfonic acids.

  • Spotting: Dissolve a small amount of the quenched and neutralized reaction aliquot in methanol. Spot alongside a standard of the 5-chloroquinoline starting material.

  • Visualization: Visualize under a UV lamp (254 nm). The sulfonic acid product will be at or near the baseline (Rf ~ 0.1), while the starting material will have a much higher Rf.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids. BenchChem.
  • Zhang, P., et al. (2022). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. [Link]

  • Sharma, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Rojas, J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Mattison, E. R. (1961). U.S. Patent No. US2999094A.
  • CN108610288B. (2021). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. BenchChem.
  • Beaud, R., et al. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • Wikipedia. Aromatic sulfonation. [Link]

  • Chemistry university. (2021). Aromatic Sulfonation. YouTube. [Link]

  • Slideshare. (2016). Sulfonation agents, process, problems & examples. [Link]

  • Pindych, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Saskia, K. 10.7. Reaction: Sulfonation. Introduction to Organic Chemistry - Saskoer.ca. [Link]

  • Pharmaffiliates. 5-Chloroquinoline-8-sulfonic Acid | CAS No: 90225-09-5. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-Chloroquinoline-8-sulfonic Acid Synthesis

Welcome to the technical support center for the synthesis of 5-Chloroquinoline-8-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloroquinoline-8-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The following content is structured to address common challenges and frequently asked questions, with a focus on the critical parameter of reaction temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 5-Chloroquinoline-8-sulfonic acid?

A1: The synthesis is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically the sulfonation of 5-chloroquinoline.[1] In this reaction, a sulfonating agent, typically fuming sulfuric acid (oleum) or chlorosulfonic acid, is used to introduce a sulfonic acid (-SO₃H) group onto the quinoline ring.[1] The active electrophile in this reaction is sulfur trioxide (SO₃).[2][3][4]

Q2: Why is reaction temperature so critical in this synthesis?

A2: Reaction temperature is a pivotal parameter for several reasons:

  • Regioselectivity: The quinoline ring system has multiple positions where sulfonation can occur. The chloro-substituent and the nitrogen atom's electronic effects influence the position of the incoming sulfonic acid group. Temperature can significantly impact the kinetic versus thermodynamic control of the reaction, thereby altering the ratio of isomers formed (e.g., 5-chloroquinoline-8-sulfonic acid vs. other isomers). Lower temperatures generally favor the formation of specific isomers in related quinoline sulfonations.[1]

  • Side Reactions: Higher temperatures can promote undesirable side reactions such as di-sulfonation, where more than one sulfonic acid group is added to the molecule.[1]

  • Product Degradation: Quinoline derivatives can be susceptible to degradation under harsh acidic conditions and elevated temperatures, leading to the formation of tar-like byproducts and reduced yield.[5][6][7]

Q3: What are the common sulfonating agents, and how do I choose one?

A3: The most common sulfonating agents for this type of reaction are:

  • Fuming Sulfuric Acid (Oleum): This is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[2][4] It is a very strong sulfonating agent.

  • Chlorosulfonic Acid (ClSO₃H): This is another powerful sulfonating agent.

The choice between them may depend on the desired reactivity, reaction scale, and safety considerations. Fuming sulfuric acid is often a good starting point for laboratory-scale synthesis.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture (if feasible and safe), quenching them, and analyzing them using techniques like:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating the starting material, the desired product, and any isomeric byproducts, allowing for quantitative analysis of the reaction mixture over time.[5][8]

  • Thin-Layer Chromatography (TLC): TLC can provide a quicker, qualitative assessment of the reaction's progress by showing the disappearance of the starting material and the appearance of the product spot(s).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Incrementally increase the reaction time or temperature, monitoring for side product formation.[1]
2. Moisture Contamination: Sulfonating agents are highly reactive with water, which quenches the reaction.2. Ensure all glassware is thoroughly dried, and the reaction is conducted under anhydrous conditions.[1]
3. Product Degradation: Excessively high reaction temperatures.3. Conduct the reaction at a lower temperature and increase it gradually if the reaction is too slow.[1]
Low Purity (Multiple Spots on TLC/Peaks in HPLC) 1. Formation of Isomeric Byproducts: Suboptimal reaction temperature favoring the formation of other sulfonic acid isomers.1. Carefully control the reaction temperature. Lower temperatures often provide better selectivity.[1] Perform a temperature optimization study (see protocol below).
2. Di-sulfonation: High concentration of sulfonating agent or elevated temperature.2. Use a stoichiometric amount or a slight excess of the sulfonating agent. Add the sulfonating agent dropwise at a low temperature to minimize localized high concentrations.[1]
Formation of Tar/Dark Coloration 1. Product or Starting Material Degradation: Reaction temperature is too high, or the reaction time is too long.1. Reduce the reaction temperature. Avoid prolonged heating.[5][6][7]
2. Violent Reaction: Rapid, uncontrolled addition of the sulfonating agent.2. Add the sulfonating agent slowly and dropwise with efficient stirring and cooling.

Experimental Protocol: Optimizing Reaction Temperature

This protocol provides a systematic approach to determining the optimal reaction temperature for the synthesis of 5-Chloroquinoline-8-sulfonic acid.

Objective:

To identify the reaction temperature that maximizes the yield of 5-Chloroquinoline-8-sulfonic acid while minimizing the formation of isomeric byproducts and degradation products.

Materials:
  • 5-Chloroquinoline

  • Fuming Sulfuric Acid (e.g., 20% SO₃)

  • Ice

  • Deionized Water

  • Suitable analytical standards for HPLC (if available)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_execution Execution & Monitoring cluster_workup Work-up & Analysis cluster_optimization Optimization prep_reagents Prepare Reagents & Glassware setup_rxn Set up Reaction Apparatus prep_reagents->setup_rxn dissolve Dissolve 5-Chloroquinoline in Sulfonating Agent at 0°C setup_rxn->dissolve temp_control Divide into Aliquots (e.g., 20°C, 40°C, 60°C, 80°C) dissolve->temp_control stir Stir at Set Temperatures temp_control->stir monitor Monitor by HPLC/TLC stir->monitor Periodically quench Quench on Ice stir->quench At Completion monitor->stir isolate Isolate Precipitate quench->isolate analyze Analyze Yield & Purity isolate->analyze compare Compare Results analyze->compare optimal_temp Determine Optimal Temperature compare->optimal_temp

Caption: Workflow for optimizing reaction temperature.

Step-by-Step Methodology:
  • Preparation:

    • Ensure all glassware is scrupulously dried in an oven and cooled under a desiccator or inert atmosphere.

    • Prepare a series of reaction vessels that can be maintained at different, constant temperatures (e.g., using temperature-controlled stirring hotplates or oil baths).

  • Reaction Setup:

    • In a flask cooled in an ice-water bath (0-5°C), slowly add 5-chloroquinoline to a stirred volume of fuming sulfuric acid. The molar ratio of sulfonating agent to 5-chloroquinoline should be kept consistent across all experiments (a slight excess of the sulfonating agent is a good starting point).

    • Ensure the temperature does not rise significantly during the addition.

  • Temperature Screening:

    • Once the 5-chloroquinoline is fully dissolved, divide the reaction mixture into aliquots for each target temperature (e.g., 20°C, 40°C, 60°C, 80°C).

    • Simultaneously bring each aliquot to its designated temperature and start the timer.

    • Maintain constant and efficient stirring in all reaction vessels.

  • Monitoring and Quenching:

    • At regular intervals (e.g., every hour), take a small sample from each reaction, quench it by carefully adding it to a known volume of ice-cold water, and prepare it for HPLC analysis.

    • Once the reaction is deemed complete (e.g., consumption of starting material in one of the conditions, or after a set time like 4 hours), carefully and slowly pour each reaction mixture onto a larger amount of crushed ice with vigorous stirring.

  • Isolation and Analysis:

    • The product, 5-Chloroquinoline-8-sulfonic acid, should precipitate out of the acidic aqueous solution.

    • Collect the precipitate by vacuum filtration and wash it with a small amount of cold deionized water.

    • Dry the product under vacuum.

    • Determine the yield for each reaction temperature.

    • Analyze the purity of each product sample by HPLC to quantify the desired product and any significant impurities (e.g., isomers).

Data Presentation: Impact of Temperature on Synthesis

The results from the optimization experiment can be summarized in a table similar to the one below. (Note: These are hypothetical data for illustrative purposes).

Reaction Temperature (°C) Reaction Time (h) Yield (%) Purity of 5-Chloroquinoline-8-sulfonic acid (%) Key Byproducts Observed
2046595Unreacted starting material
4048592Isomeric sulfonic acids
6048885Increased isomeric byproducts, traces of di-sulfonated product
8047570Significant isomeric and di-sulfonated byproducts, some degradation

Conclusion

Optimizing the reaction temperature is a critical step in the successful synthesis of 5-Chloroquinoline-8-sulfonic acid. A systematic approach, as outlined in this guide, allows for the identification of a temperature window that balances reaction rate, yield, and purity. By carefully controlling this parameter, researchers can minimize the formation of unwanted side products and achieve a more efficient and reproducible synthesis.

References

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Aromatic Reactions: Sulfonation (SO₃/H₂SO₄). (n.d.). OrgoSolver. Retrieved from [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2022). MDPI. Retrieved from [Link]

  • Preparation method of 5-chloro-8-hydroxyquinoline. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. (2024). MDPI. Retrieved from [Link]

  • Mercuration of quinoline give different isomers how could these isomers separated. (2017). ResearchGate. Retrieved from [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
  • Analytical Separation Methods. (2021). Retrieved from [Link]

  • Ch12: Aromatic sulfonation. (n.d.). University of Calgary. Retrieved from [Link]

  • Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Bas. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of process conditions on the sulfonation of methyl ester synthesized from used cooking oil: Optimization by Taguchi approach. (n.d.). ResearchGate. Retrieved from [Link]

  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. (n.d.). Digital Commons @ NJIT. Retrieved from [Link]

  • (PDF) Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester. (n.d.). ResearchGate. Retrieved from [Link]

  • Aromatic Sulfonation Mechanism - EAS vid 5. (2014, March 3). YouTube. Retrieved from [Link]

  • the sulphonation of benzene - electrophilic substitution. (n.d.). Chemguide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Purification Challenges of 5-Chloroquinoline-8-sulfonic acid

Welcome to the technical support center for 5-Chloroquinoline-8-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloroquinoline-8-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to optimize your purification workflows, ensuring the highest purity for your downstream applications.

I. Introduction to Purification Challenges

5-Chloroquinoline-8-sulfonic acid is a key intermediate in the synthesis of various pharmaceuticals and chemical reagents.[1][2][3] However, its purification is often complicated by the presence of isomeric byproducts, unreacted starting materials, and degradation products. The inherent properties of the sulfonic acid group, such as high polarity and hygroscopicity, further contribute to the difficulties in obtaining a highly pure product. This guide will address these challenges systematically, providing practical solutions and the scientific rationale behind them.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with 5-Chloroquinoline-8-sulfonic acid.

Q1: What are the most common impurities I should expect in my crude 5-Chloroquinoline-8-sulfonic acid?

A1: The impurity profile of crude 5-Chloroquinoline-8-sulfonic acid is largely dependent on the synthetic route, but typically includes:

  • Isomeric Byproducts: The sulfonation of 5-chloroquinoline can also yield other isomers, such as 5-chloroquinoline-6-sulfonic acid. The formation of these isomers is often temperature-dependent.[4]

  • Unreacted 5-Chloroquinoline: Incomplete sulfonation reactions will leave residual starting material.

  • Di-sulfonated Products: Under harsh reaction conditions, di-sulfonation of the quinoline ring can occur.[4]

  • Degradation Products: The presence of water and high temperatures can lead to desulfonation, where the sulfonic acid group is cleaved from the quinoline ring, or other degradation pathways.[5][6][7]

  • Residual Sulfuric Acid/Oleum: If the sulfonating agent is not completely removed during workup, it will contaminate the final product.

Q2: My purified 5-Chloroquinoline-8-sulfonic acid is a greyish powder, is this normal?

A2: While some commercial suppliers describe 5-Chloroquinoline-8-sulfonic acid as a grey powder, a highly purified sample should ideally be a white to off-white or pale yellow crystalline solid.[1][8] A grey or darker color often indicates the presence of residual impurities, possibly from side reactions that produce tar-like substances, a common issue in the synthesis of related compounds like 5-chloro-8-hydroxyquinoline.[9][10] Further purification is recommended to improve the color and purity.

Q3: What are the best solvents for recrystallizing 5-Chloroquinoline-8-sulfonic acid?

A3: Due to its polar sulfonic acid group, 5-Chloroquinoline-8-sulfonic acid has limited solubility in many common organic solvents. Based on available data for related compounds and general principles, good solvent systems for recrystallization include:

  • Aqueous Mixtures: Mixtures of water with polar organic solvents like ethanol or methanol can be effective. The solubility of sulfonic acids often increases with temperature in such systems.[11]

  • Polar Aprotic Solvents: Solvents like DMSO and Methanol have been reported to solubilize 5-Chloroquinoline-8-sulfonic acid, though their high boiling points can make them difficult to remove completely.[12]

  • Acidified Water: Given its acidic nature, dissolving the compound in a dilute acidic solution and then carefully adjusting conditions to induce crystallization can be a viable strategy.

It is crucial to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude material.

III. Troubleshooting Guide: Step-by-Step Solutions

This section provides a structured approach to troubleshooting common purification problems.

Problem 1: Low Purity After Initial Isolation

Symptom: HPLC or TLC analysis of the crude product shows multiple spots/peaks, indicating a complex mixture.

Causality: This is often a direct result of non-optimized reaction conditions leading to the formation of multiple byproducts as discussed in FAQ 1.

Workflow for Purity Enhancement:

Caption: Decision workflow for enhancing the purity of crude 5-Chloroquinoline-8-sulfonic acid.

Detailed Protocols:

1. Recrystallization Protocol: Recrystallization is a powerful technique for purifying solid compounds.[13]

  • Step 1: Solvent Selection. In a series of test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Step 2: Dissolution. In an appropriately sized flask, add the chosen solvent to your crude product and heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Step 3: Cooling. Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Step 4: Isolation and Drying. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

2. Column Chromatography: For complex mixtures that are difficult to separate by recrystallization, column chromatography is a viable alternative. Given the polar nature of sulfonic acids, specialized chromatographic techniques are often required.

  • Ion-Exchange Chromatography: Anion-exchange chromatography is highly effective for separating sulfonic acids.[14] A system with a suitable anion-exchange column and a suppressed conductivity detector can provide excellent separation.[14][15]

  • Reversed-Phase Chromatography with Ion-Pairing Agents: While traditional reversed-phase HPLC can be challenging for highly polar compounds, the addition of an ion-pairing agent to the mobile phase can improve retention and separation.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for separating sulfonic acids.[16]

Problem 2: Product is Hygroscopic and Difficult to Handle

Symptom: The purified product readily absorbs moisture from the air, becoming a sticky solid or even a liquid.

Causality: The sulfonic acid group is inherently hygroscopic. This can be exacerbated by the presence of residual acidic impurities.

Mitigation Strategies:
  • Thorough Drying: Ensure the product is dried under high vacuum for an extended period, possibly with gentle heating, to remove all traces of water and volatile solvents.

  • Anhydrous Storage: Store the purified compound in a desiccator over a strong drying agent (e.g., P₂O₅) or in a glove box under an inert atmosphere.

  • Conversion to a Salt: For long-term storage or for applications where the free acid is not required, converting the sulfonic acid to a more stable salt (e.g., sodium or potassium salt) can be a practical solution. This can be achieved by neutralizing a solution of the acid with the corresponding base and isolating the resulting salt.

Problem 3: Suspected Desulfonation or Degradation

Symptom: The product shows poor stability over time, or analytical data (e.g., NMR, MS) suggests the loss of the SO₃H group.

Causality: Aryl sulfonic acids can undergo hydrolysis (desulfonation), particularly at elevated temperatures and in the presence of acid.[5][7][17]

Preventative Measures and Confirmation:
  • Control Reaction and Workup Conditions: Avoid excessively high temperatures during synthesis and purification.[6] Ensure that the workup procedure effectively removes strong acids.

  • Analytical Confirmation: Use techniques like Mass Spectrometry to confirm the molecular weight of the product and its fragments. ¹H NMR spectroscopy can also be used to verify the presence and position of the sulfonic acid group on the quinoline ring.

  • Stability Studies: Conduct short-term stability studies on the purified material under different storage conditions (e.g., temperature, humidity) to determine its shelf-life.

IV. Quantitative Data Summary

The following table summarizes key properties of 5-Chloroquinoline-8-sulfonic acid and related compounds, which are important for purification considerations.

Property5-Chloroquinoline-8-sulfonic Acid8-Hydroxyquinoline-5-sulfonic acidNotes
Molecular Formula C₉H₆ClNO₃S[18]C₉H₇NO₄S[19]
Molecular Weight 243.67 g/mol [18]225.22 g/mol [8]
Appearance Grey Powder[1]Pale yellow odorless solid[8]Color can be an indicator of purity.
Solubility Soluble in DMSO, Methanol[12]Soluble in waterThe hydroxyl group in the 8-position of the related compound increases water solubility.

V. Conclusion

The successful purification of 5-Chloroquinoline-8-sulfonic acid hinges on a thorough understanding of its chemical properties and potential impurities. By employing a systematic approach to troubleshooting, from selecting the appropriate recrystallization solvent to utilizing advanced chromatographic techniques, researchers can overcome the inherent challenges and obtain a product of high purity. This guide serves as a foundational resource to aid in the development of robust and efficient purification protocols.

VI. References

  • Determination of Sulfonic Acids Using Anion‐Exchange Chromatography with Suppressed Conductivity Detection. Taylor & Francis Online. Available from: [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. Available from: [Link]

  • SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. Available from: [Link]

  • Chromatographic separation and identification of organic acids. Illinois State Water Survey. Available from: [Link]

  • Desulfonation reaction. Wikipedia. Available from: [Link]

  • 5-Chloro-8-hydroxyquinoline. Solubility of Things. Available from: [Link]

  • Recovery of the sulfonation products of quinoline. Google Patents. Available from:

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents. Available from:

  • Quinoline sulfonation process. Google Patents. Available from:

  • Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect. OSTI.GOV. Available from: [Link]

  • Method of making 8-hydroxy quinoline. Google Patents. Available from:

  • Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Patsnap Eureka. Available from: [Link]

  • Sulfonic acid. Wikipedia. Available from: [Link]

  • Recrystallization and Crystallization. University of Rochester. Available from: [Link]

  • Sulfonation of quinoline. ResearchGate. Available from: [Link]

  • THE PREPARATION OF 8-QUINOLINESULFONIC ACID. Journal of the American Chemical Society. Available from: [Link]

  • 5-chloro-8-hydroxyquinoline preparation method. Google Patents. Available from:

  • 8-Hydroxyquinoline-5-sulfonic acid. PubChem. Available from: [Link]

  • 8-Hydroxyquinoline-5-sulfonic acid. NIST WebBook. Available from: [Link]

  • Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. ResearchGate. Available from: [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents. Available from:

  • Purification method of 8-hydroxyquinoline crude product. Google Patents. Available from:

  • Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. ResearchGate. Available from: [Link]

  • 5-Chloroquinoline-8-sulfonic Acid. Pharmaffiliates. Available from: [Link]

Sources

Troubleshooting

identifying degradation pathways for 5-Chloroquinoline-8-sulfonic acid in synthesis

Welcome to the technical support center for the synthesis and handling of 5-Chloroquinoline-8-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 5-Chloroquinoline-8-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles. My goal is to provide you with not just protocols, but the rationale behind them, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Chloroquinoline-8-sulfonic acid, and what is the core mechanism?

The primary method for synthesizing 5-Chloroquinoline-8-sulfonic acid is the direct sulfonation of 5-chloroquinoline using a potent sulfonating agent. This reaction is a classic electrophilic aromatic substitution (SEAr).

  • Mechanism: The electrophile is typically sulfur trioxide (SO₃), either used directly or generated from fuming sulfuric acid (oleum) or chlorosulfonic acid. The electron-rich benzene ring of the quinoline system acts as a nucleophile, attacking the SO₃. The sulfonic acid group (-SO₃H) is strongly deactivating and electron-withdrawing, directing substitution to specific positions. In the case of 5-chloroquinoline, the substitution is favored at the C-8 position under controlled conditions.

Q2: Why is temperature control so critical during the sulfonation process?

Temperature is arguably the most critical parameter in this synthesis for two main reasons: regioselectivity and preventing degradation.

  • Regioselectivity (Isomer Control): The sulfonation of quinoline derivatives can yield different isomers. Lower reaction temperatures generally favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer or a mixture of products.[1] For many quinoline systems, lower temperatures favor substitution at the 5- and 8-positions.

  • Degradation and Side Reactions: High temperatures significantly increase the rate of side reactions, including desulfonation (the reverse reaction) and the formation of polymeric tar-like byproducts.[2][3] Excessive heat can also lead to oxidative degradation of the quinoline ring itself.

Q3: My final product is a dark, tarry substance, not the expected grey powder. What happened?

The formation of tar is a well-known issue in reactions involving strong acids and aromatic compounds, such as the Skraup synthesis for quinolines and related sulfonations.[3]

  • Causality: This is often due to an uncontrolled exothermic reaction. The rapid increase in local temperature causes starting materials and intermediates to polymerize and degrade. Using highly concentrated sulfonating agents (e.g., high-percentage oleum) or adding the substrate too quickly to the acid can initiate this runaway reaction. The presence of any organic impurities can also act as a nucleus for polymerization.

Troubleshooting Guide: Degradation Pathways & Impurity Formation

This section addresses specific problems encountered during the synthesis, focusing on identifying the root cause and providing actionable solutions.

Problem 1: Low Yield - My isolated product mass is significantly lower than theoretical.

A low yield can stem from an incomplete reaction, product degradation, or mechanical loss during workup.

  • Symptoms: TLC or HPLC analysis of the crude reaction mixture shows a significant amount of the starting 5-chloroquinoline.

  • Scientific Rationale: The sulfonating agent may have been too dilute, the reaction time too short, or the temperature too low for the reaction to proceed to completion.[1] Sulfonating agents like oleum are highly hygroscopic; moisture contamination can decompose the SO₃, reducing its effective concentration.[1]

  • Solution:

    • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., N₂ or Ar) to exclude moisture.

    • Use a fresh, properly stored sulfonating agent.

    • Consider slightly increasing the reaction time or the molar equivalent of the sulfonating agent. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Symptoms: The primary impurity identified is the starting material, 5-chloroquinoline, even after an initially complete reaction was confirmed.

  • Scientific Rationale: Desulfonation is the acid-catalyzed hydrolysis of the sulfonic acid group, reverting the product back to the starting arene.[2][4] This equilibrium-driven reaction is favored by high temperatures and the presence of water, particularly during the workup phase when the reaction mixture is quenched.[5]

  • Solution:

    • Maintain the lowest effective temperature during the reaction.

    • During workup, pour the reaction mixture onto crushed ice slowly and with vigorous stirring to dissipate heat effectively. Avoid prolonged heating of the acidic aqueous solution.

    • Precipitate the product as a salt if possible to facilitate easier isolation from the acidic medium.

dot

Desulfonation_Pathway Degradation Pathway: Reversible Desulfonation cluster_conditions Reaction Conditions Product 5-Chloroquinoline-8-sulfonic acid SM 5-Chloroquinoline Product->SM Desulfonation (+ H₂SO₄) SM->Product Sulfonation (+ SO₃) Desulf_Cond Favored by: - High Temperature - Aqueous Acid (H₃O⁺) Sulf_Cond Favored by: - Strong Acid (Oleum) - Anhydrous Conditions

Caption: Reversible equilibrium between sulfonation and desulfonation.

Problem 2: Persistent Impurities - My final product is contaminated with isomers or other byproducts.
  • Symptoms: NMR or HPLC analysis shows a second major product with an identical mass but different spectroscopic properties.

  • Scientific Rationale: Electrophilic substitution on the 5-chloroquinoline ring, while strongly favoring the 8-position, can also occur at other positions, such as C-6, especially if the reaction temperature is not carefully controlled.[1][6]

  • Solution:

    • Strict Temperature Control: Perform the addition of the sulfonating agent at a low temperature (e.g., 0-5 °C) and allow the reaction to proceed at the lowest temperature that provides a reasonable rate.

    • Purification: Isomers can often be separated by fractional crystallization. The solubility of different sulfonic acid isomers can vary significantly in aqueous or alcoholic solvents.

  • Symptoms: Mass spectrometry reveals a product with a mass corresponding to the addition of two sulfonic acid groups.

  • Scientific Rationale: Using an excessive amount of a very strong sulfonating agent or elevated temperatures can force a second sulfonation onto the already deactivated ring.[1]

  • Solution:

    • Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the sulfonating agent.

    • Add the sulfonating agent dropwise to the substrate solution rather than vice-versa. This maintains a lower localized concentration of the electrophile.

  • Symptoms: A high-molecular-weight impurity is detected, often insoluble, corresponding to two quinoline units bridged by a -SO₂- group.

  • Scientific Rationale: This side reaction occurs when a molecule of the sulfonic acid product acts as an electrophile and reacts with another molecule of the starting material (5-chloroquinoline). This process is generally favored at higher temperatures and high concentrations of the sulfonic acid product.[7]

  • Solution:

    • Maintain a lower reaction temperature.

    • Ensure efficient stirring to prevent localized "hot spots" where product concentration is high.

    • Consider a shorter reaction time once the starting material is consumed to minimize the opportunity for this subsequent reaction.

dot

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Issues Start Poor Yield or Impure Product Analyze Analyze Crude Product (TLC, HPLC, ¹H NMR) Start->Analyze SM_Present Significant Starting Material Present? Analyze->SM_Present Analysis Complete Unknown_Impurity Unknown Impurity Detected? SM_Present->Unknown_Impurity No Sol_Incomplete Cause: Incomplete Reaction Solution: Check reagents, increase time/temp cautiously SM_Present->Sol_Incomplete Yes Sol_Desulf Cause: Desulfonation Solution: Lower temp, rapid/cold workup Unknown_Impurity->Sol_Desulf Starting Material is Main Impurity Sol_Isomer Cause: Isomer Formation Solution: Strict temp control, fractional crystallization Unknown_Impurity->Sol_Isomer Isomer Suspected Sol_Other Cause: Di-sulfonation / Sulphone Solution: Control stoichiometry, lower temp Unknown_Impurity->Sol_Other Other Byproduct Success Pure Product Good Yield Sol_Incomplete->Success Sol_Desulf->Success Sol_Isomer->Success Sol_Other->Success

Caption: A logical workflow for diagnosing synthesis problems.

Experimental Protocols & Data

Protocol 1: Synthesis of 5-Chloroquinoline-8-sulfonic Acid

Disclaimer: This protocol is a representative example. All reactions should be performed by qualified personnel with appropriate safety precautions, including the use of a fume hood and personal protective equipment (gloves, safety glasses, lab coat).

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-chloroquinoline (1.0 eq).

  • Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C.

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (20% SO₃, 2.0 eq) dropwise via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, neutralizing, and analyzing by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture back to 0-5 °C. In a separate large beaker, prepare a slurry of crushed ice and water.

  • Quenching: Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. A precipitate should form. This step is highly exothermic and must be done with extreme care.

  • Isolation: Allow the slurry to stir for 30 minutes in the ice bath. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold water to remove residual sulfuric acid.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product is typically a grey or off-white powder.

Table 1: Common Impurities and Analytical Signatures
Impurity NameLikely CauseRecommended Analytical MethodKey Signature
5-ChloroquinolineIncomplete reaction; DesulfonationTLC, HPLC, GC-MSMatches starting material retention time/Rf.
5-Chloroquinoline-6-sulfonic acidHigh reaction temperature¹H NMR, HPLCDifferent aromatic proton splitting pattern; different HPLC retention time.
Di-sulfonated productExcess sulfonating agentMass SpectrometryMolecular ion peak at M+80 Da compared to the product.
Di(5-chloroquinolinyl) sulphoneHigh temperature; long reaction timeMass Spectrometry, ¹H NMRHigh molecular weight peak; complex aromatic NMR signals.

References

  • Shu, F., Li, Y., An, L., & Zhou, X. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology.
  • Cui, M., et al. (2004). Pathway proposed for the degradation of quinoline. ResearchGate. [Link]

  • Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios. [Link]

  • Zhang, Y., et al. (2021). Impact of Active Chlorines and OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Semantic Scholar. [Link]

  • Wang, X., Huang, X., Zuo, C., & Hu, H. (2004). Kinetics of quinoline degradation by O3/UV in aqueous phase. Chemosphere. [Link]

  • Wikipedia. Desulfonation reaction. Wikipedia. [Link]

  • Loter, E. S. (1960). Recovery of the sulfonation products of quinoline.
  • Khattak, M. I., & Yousoff, M. (1970). THE 5- AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research. [Link]

  • OBrochta, J. (1961). Quinoline sulfonation process.
  • Wikipedia. Sulfonic acid. Wikipedia. [Link]

  • Krylov, E. N., & Kol'tsova, M. V. (1987). Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect. Journal of Organic Chemistry USSR. [Link]

  • Cerius, S. (2018). Aromatic Sulphonation and Related Reactions. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Scaling Up 5-Chloroquinoline-8-sulfonic Acid Synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloroquinoline-8-sulfonic acid. As you transition from bench-scale protocols to larger, pilot-scale pr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloroquinoline-8-sulfonic acid. As you transition from bench-scale protocols to larger, pilot-scale production, new challenges in reaction control, safety, and purification emerge. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience, to ensure a safe, efficient, and successful scale-up.

Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up a chemical synthesis is not merely about using larger flasks and more reagents; it involves a fundamental shift in managing reaction parameters. Below are common issues encountered during the scale-up of 5-chloroquinoline-8-sulfonic acid synthesis and systematic approaches to resolve them.

Problem 1: Low or Stagnant Reaction Yield

You've increased your starting materials by 20-fold, but your yield has dropped significantly from the 85-90% you achieved on the bench.

Potential Causes:

  • Inadequate Heat Management: The sulfonation of quinolines is a highly exothermic reaction.[1] On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. During scale-up, this ratio decreases dramatically, leading to heat accumulation, which can promote side reactions or even degradation of the product.[2]

  • Poor Mass Transfer/Mixing: Insufficient agitation in a large reactor can create localized "hot spots" or areas of high reagent concentration, leading to the formation of unwanted byproducts such as di-sulfonated products or sulfones.[2][3]

  • Moisture Contamination: Sulfonating agents like fuming sulfuric acid (oleum) are extremely sensitive to moisture.[2] Water contamination, either from wet glassware, atmospheric humidity, or impure reagents, will decompose the sulfonating agent, effectively reducing its concentration and leading to an incomplete reaction.[2]

  • Suboptimal Reaction Time or Temperature: The optimal conditions determined at the lab scale may not translate directly to a larger volume. The time required to achieve thermal equilibrium and complete conversion can be different.[2]

Recommended Solutions:

  • Enhance Thermal Control:

    • Utilize a jacketed reactor with a circulating temperature control unit to actively manage the internal temperature.

    • Implement a slow, controlled, subsurface addition of the sulfonating agent to the 5-chloroquinoline solution. This prevents localized overheating at the point of addition.

    • Continuously monitor the internal reaction temperature with a calibrated probe. A sudden, sharp increase in temperature can signal a reaction runaway.[4]

  • Optimize Agitation:

    • Replace magnetic stir bars with a properly sized overhead mechanical stirrer (e.g., a pitched-blade or anchor turbine) to ensure a homogenous reaction mixture. The goal is to create a vortex that indicates efficient top-to-bottom mixing.

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all reactors and transfer lines before use. For critical applications, consider a nitrogen purge to maintain an inert, dry atmosphere.

    • Use fresh, unopened containers of the sulfonating agent.[2] If possible, titrate the agent to confirm its strength before use.

  • Monitor Reaction Progress:

    • Do not rely solely on time. Regularly sample the reaction mixture (if safe to do so) and analyze the progress using methods like HPLC or TLC to confirm the disappearance of starting material before proceeding with the work-up.[2]

Problem 2: High Levels of Impurities

Post-reaction analysis (HPLC, LC-MS) reveals significant byproducts, complicating purification and reducing the purity of the final product.

Potential Causes:

  • Isomer Formation: The sulfonation of the quinoline ring can potentially occur at other positions, though the 8-position is generally favored under specific conditions.[2] Reaction temperature is a critical factor in controlling regioselectivity.[2]

  • Di-sulfonation: Using a large excess of the sulfonating agent or allowing localized high concentrations due to poor mixing can lead to the introduction of a second sulfonic acid group on the quinoline ring.[2]

  • Sulfone Formation: At elevated temperatures, the initially formed sulfonic acid can react with another molecule of 5-chloroquinoline to form a diaryl sulfone, a common byproduct in sulfonation reactions.[3]

  • Degradation/Charring: Excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often observed as a dark, tarry reaction mixture.[4][5]

Recommended Solutions:

  • Strict Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Lower temperatures generally improve selectivity and reduce the rate of side reactions like sulfone formation.[2][3]

  • Precise Stoichiometry: Carefully control the molar ratio of the sulfonating agent. Use a minimal excess required to drive the reaction to completion. A large excess strongly promotes di-sulfonation.[3]

  • Controlled Reagent Addition: Add the sulfonating agent dropwise or via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, minimizing side reactions.[2]

  • Moderators: In notoriously vigorous reactions like the related Skraup synthesis, moderators such as ferrous sulfate or boric acid are used to control the reaction's exotherm and reduce tar formation.[4] While not standard for simple sulfonation, this principle of moderation is key.

Table 1: Common Impurities and Mitigation Strategies

ImpurityPotential CauseMitigation StrategyAnalytical Detection
Positional Isomers Suboptimal reaction temperatureMaintain strict temperature control (often lower temperatures favor specific isomers)HPLC, LC-MS[6]
Di-sulfonated Product High excess of sulfonating agent; poor mixingUse near-stoichiometric amounts of sulfonating agent; ensure efficient agitationHPLC, LC-MS[6]
Diaryl Sulfone High reaction temperaturesConduct the reaction at the lowest feasible temperatureHPLC, LC-MS
Unreacted Starting Material Insufficient sulfonating agent; moisture; short reaction timeUse fresh, anhydrous reagents; monitor reaction to completionTLC, HPLC

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling fuming sulfuric acid (oleum) on a large scale?

Handling oleum and other strong sulfonating agents requires stringent safety protocols. These substances are highly corrosive and can cause severe burns upon contact.[7] They also react violently with water.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-protective apron or suit.[7][9]

  • Ventilation: All manipulations must be performed in a well-ventilated fume hood or a contained, ventilated enclosure.[9]

  • Handling: Use dedicated, dry, and corrosion-resistant equipment (e.g., glass-lined steel reactors, specific grades of stainless steel, or Hastelloy for long-term use).[10][11] NEVER add water to oleum; always add the acid slowly to the other reactant or to water (for quenching) with extreme caution and efficient cooling.[8]

  • Spill Response: Have an appropriate spill kit ready. Spills should be neutralized and absorbed with a dry, inert material like dry lime, sand, or soda ash.[8] Do not use water or combustible materials like paper towels to clean up a spill.[8]

Q2: How can I effectively monitor the reaction progress during a large-scale synthesis?

Visual inspection is unreliable at scale. A quantitative method is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. Develop a simple isocratic HPLC method that can separate the starting material (5-chloroquinoline) from the product (5-Chloroquinoline-8-sulfonic acid). By taking small, carefully quenched aliquots from the reaction, you can monitor the disappearance of the starting material peak and the appearance of the product peak over time to determine the reaction endpoint.

Q3: What is the most effective method for isolating and purifying the product at scale?

The standard lab procedure of pouring the reaction mixture onto crushed ice is effective for isolation.[2]

  • Isolation (Quenching & Filtration):

    • Prepare a separate, jacketed vessel containing a stirred slurry of ice and water.

    • Slowly transfer the completed reaction mixture into the ice slurry, carefully monitoring the temperature of the quench vessel.

    • The 5-Chloroquinoline-8-sulfonic acid will precipitate as a solid.

    • Collect the solid product using a Nutsche filter or a large Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove residual sulfuric acid.[2]

  • Purification (Recrystallization):

    • Recrystallization is a highly effective method for removing occluded impurities.[12]

    • The selection of an appropriate solvent is critical. An ideal solvent would dissolve the product poorly at room temperature but well at an elevated temperature. Water or aqueous ethanol mixtures are common starting points for sulfonic acids due to their polarity.[13]

    • Dissolve the crude, washed solid in a minimum amount of the hot solvent. If the solution is colored, you can treat it with a small amount of activated charcoal.[12]

    • Perform a hot filtration to remove any insoluble impurities (including charcoal).[12]

    • Allow the filtrate to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Collect the purified crystals by filtration and dry them under vacuum.

Diagrams of Key Processes

Below are graphical representations of the synthesis workflow and a troubleshooting decision tree to aid in process management.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification QC Raw Material QC (5-CQ, Oleum) Setup Reactor Setup (Dry, Inert) QC->Setup Sulfonation Controlled Sulfonation (Slow Addition, Temp Control) Setup->Sulfonation Monitoring In-Process Monitoring (HPLC/TLC) Sulfonation->Monitoring Sample Monitoring->Sulfonation Continue Quench Reaction Quench (Ice/Water) Monitoring->Quench Reaction Complete Isolation Crude Isolation (Filtration & Washing) Quench->Isolation Purification Purification (Recrystallization) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying Final_QC Final Product QC (Purity, Yield) Drying->Final_QC Troubleshooting_Tree Start Low Yield or Purity Issue? Impurity_Check High Impurity Levels? Start->Impurity_Check Purity Yield_Check Low Conversion? Start->Yield_Check Yield Temp_Control Review Temp Logs. Lower Temperature. Impurity_Check->Temp_Control Yes Stoich_Control Check Stoichiometry. Reduce Sulfonating Agent. Impurity_Check->Stoich_Control Yes Mixing_Control Improve Agitation. Impurity_Check->Mixing_Control Yes Moisture_Check Check Reagent Quality. Ensure Anhydrous System. Yield_Check->Moisture_Check Yes Time_Check Increase Reaction Time. Confirm w/ HPLC. Yield_Check->Time_Check Yes

Caption: Troubleshooting Decision Tree for Synthesis Issues.

Pilot-Scale Synthesis Protocol (Illustrative Example)

This protocol outlines a hypothetical synthesis at a 100g scale. Warning: This procedure must be conducted by trained personnel with appropriate engineering controls and PPE.

Equipment:

  • 1L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.

  • Temperature control unit.

  • Nutsche filter or large Buchner funnel assembly.

  • Vacuum oven.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with dry nitrogen.

  • Charging Reactant: Charge 5-chloroquinoline (100 g) into the reactor.

  • Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the circulating bath.

  • Reagent Addition: Slowly add fuming sulfuric acid (20% SO₃, ~1.2 molar equivalents) via the addition funnel over 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. [2]5. Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for a designated time (e.g., 2-4 hours). [2]6. Monitoring: After the expected reaction time, take a small aliquot, quench it carefully in an ice/water mixture, neutralize, and analyze by HPLC to confirm the consumption of starting material.

  • Quenching: In a separate 2L vessel, prepare a slurry of crushed ice (500 g) and deionized water (500 mL). Once the reaction is complete, slowly transfer the reaction mixture into the stirred ice slurry, ensuring the quench temperature does not rise excessively.

  • Isolation: Stir the resulting precipitate for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with several portions of cold deionized water (e.g., 3 x 200 mL) until the filtrate is no longer strongly acidic (check with pH paper).

  • Drying: Dry the crude product under vacuum at 60-70 °C to a constant weight.

  • Purification: Perform recrystallization from a suitable solvent system (e.g., water or aqueous ethanol) as described in the FAQ section to achieve the desired purity.

References

  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Available at: [Link]

  • SULPHONIC ACID, 90%. (2018). Safety Data Sheet. Available at: [Link]

  • New Jersey Department of Health. (n.d.). ALKANE SULFONIC ACID HAZARD SUMMARY. Available at: [Link]

  • Eng-Tips Forums. (2003). Sulfonic acid handling. Available at: [Link]

  • Al-Asadi, A. S. (n.d.). Preparation and Production of High Grade Sulfonic Acid. Available at: [Link]

  • ASIA Chemical. (2025). What Is The Production Process Of Sulfonic Acid?. Available at: [Link]

  • Britannica. (2025). Sulfonic acid | Uses, Structure & Synthesis. Available at: [Link]

  • Google Patents. (1961). Quinoline sulfonation process.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • PubMed Central (PMC). (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Available at: [Link]

Sources

Troubleshooting

identifying and removing common impurities in 5-Chloroquinoline-8-sulfonic acid

Document ID: TS-CSQA-20260115 Version: 1.0 Last Updated: January 15, 2026 Introduction 5-Chloroquinoline-8-sulfonic acid (CAS No. 90225-09-5) is a critical intermediate in synthetic chemistry, notably in the preparation...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TS-CSQA-20260115 Version: 1.0 Last Updated: January 15, 2026

Introduction

5-Chloroquinoline-8-sulfonic acid (CAS No. 90225-09-5) is a critical intermediate in synthetic chemistry, notably in the preparation of pharmaceuticals and other specialty chemicals like 5-chloro-8-mercaptoquinoline.[1] Its purity is paramount, as even trace impurities can significantly impact downstream reaction yields, safety profiles, and the quality of the final active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing common impurities encountered during and after the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in crude 5-Chloroquinoline-8-sulfonic acid?

A1: Impurities typically arise from three main sources: unreacted starting materials, byproducts from side reactions during sulfonation, and degradation products. Common impurities include isomeric sulfonic acids (e.g., sulfonation at other positions on the quinoline ring), di-sulfonated quinoline, and residual sulfuric acid from the synthesis process.[2][3]

Q2: My final product is off-color (e.g., grey or brown powder instead of light yellow/off-white). What could be the cause?

A2: Discoloration is often due to the presence of tar-like polymerization byproducts formed during the reaction, especially if reaction temperatures are not carefully controlled.[4][5][6] It can also be caused by colored impurities adsorbed onto the product. An activated charcoal treatment during recrystallization can often resolve this.[5]

Q3: I'm observing a low yield after purification. What are the likely causes?

A3: Low yield can stem from several factors: incomplete reaction, formation of side products, or excessive loss during purification.[3] For instance, the desired product might be co-precipitating with impurities or may be too soluble in the chosen recrystallization solvent, leading to significant losses in the mother liquor.[3][7]

Q4: Which analytical technique is best for routine purity checks?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for routine purity analysis and quantifying impurities.[4] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of reaction progress and assessing the complexity of the impurity profile.

Troubleshooting Guide: Impurity Identification

Effective purification begins with accurate identification of the impurities present. This section outlines the analytical workflow for characterizing your crude 5-Chloroquinoline-8-sulfonic acid.

Logical Workflow for Impurity Identification

The following diagram illustrates a systematic approach to identifying unknown impurities in your sample.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation & Action Prep Crude Sample of 5-Chloroquinoline-8-sulfonic acid TLC 1. TLC Screening (Qualitative Assessment) Prep->TLC Initial check HPLC 2. HPLC Analysis (Quantitative Purity) TLC->HPLC If complex Interpret Correlate Data: - Retention Times - Mass-to-Charge Ratios - Spectral Data LCMS 3. LC-MS (Molecular Weight ID) HPLC->LCMS For unknown peaks NMR 4. NMR Spectroscopy (Structural Elucidation) LCMS->NMR For definitive structure Identify Identify Impurity Structures (e.g., Isomers, Byproducts) Interpret->Identify Purify Select Purification Strategy Identify->Purify

Caption: Workflow for systematic impurity identification.

Common Analytical Issues & Solutions
IssuePotential Cause(s)Recommended Action
Poor peak shape or resolution in HPLC. - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust mobile phase pH to ensure the sulfonic acid group is fully ionized.- Use a new or validated column.- Reduce the injection volume or sample concentration.
No peaks observed in HPLC/TLC. - Compound is insoluble in the mobile phase/solvent.- Incorrect detector wavelength.- Test sample solubility in different solvents.- Run a UV-scan of the compound to determine the optimal wavelength for detection (λmax).
Multiple unresolved spots in TLC. - Inappropriate solvent system.- Co-eluting impurities.- Systematically vary the polarity of the mobile phase. A common system for related compounds is a mixture of methanol, ethyl acetate, and an ammonia solution.[8]- Consider two-dimensional (2D) TLC.
Mass spectrometry (MS) shows unexpected masses. - Presence of di-sulfonated or other polymeric byproducts.- Formation of adducts (e.g., with sodium) in the ion source.- Correlate masses with potential side reactions (e.g., addition of another SO₃ group).- Check for common adducts ([M+Na]⁺, [M+K]⁺) and recalculate the neutral mass.

Troubleshooting Guide: Impurity Removal

Once impurities have been identified, an appropriate purification strategy can be developed. Recrystallization is the most common and effective method for purifying solid organic compounds like 5-Chloroquinoline-8-sulfonic acid.[9]

Decision Tree for Selecting a Purification Method

G Start Crude Product Analysis Impurity_Type What is the primary impurity type? Start->Impurity_Type Recrystallize Recrystallization Impurity_Type->Recrystallize Isomeric Byproducts & Soluble Impurities AcidWash Acid/Base Wash (Extraction) Impurity_Type->AcidWash Residual Acid/Base or Salts Chromatography Column Chromatography Impurity_Type->Chromatography Closely Related Isomers & Trace Impurities Charcoal Add Activated Charcoal Step to Recrystallization Impurity_Type->Charcoal Colored/Tar-like Impurities

Caption: Decision tree for purification method selection.

Key Purification Techniques
1. Recrystallization

Recrystallization is a powerful technique for removing soluble impurities.[7][10] The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent at varying temperatures.

Core Principle: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures.[7] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).

Common Issues & Solutions:

IssuePotential Cause(s)Recommended Action
No crystals form upon cooling. - Solution is not supersaturated.- Compound has oiled out.- Evaporate some solvent to increase concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.[7]- Ensure the boiling point of the solvent is lower than the melting point of the compound.
Product precipitates as an oil, not crystals. - Solution is cooling too rapidly.- High concentration of impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]- Perform a preliminary purification (e.g., extraction) before recrystallization.
Low recovery of purified product. - Too much solvent was used.- Compound is significantly soluble in cold solvent.- Use the minimum amount of boiling solvent required to fully dissolve the crude product.[7]- Test alternative solvent systems. For quinoline derivatives, aqueous solutions of ethanol or acetone are often effective.[11]
2. Activated Charcoal Treatment

For removing colored, high-molecular-weight, or tar-like impurities, treatment with activated charcoal is highly effective.

Core Principle: The porous structure of activated charcoal provides a large surface area for the adsorption of large, nonpolar impurity molecules.

Procedure Integration: Add a small amount (typically 1-2% by weight) of activated charcoal to the hot, dissolved solution before the hot filtration step of recrystallization.[5] Be cautious not to add charcoal to a boiling solution, as this can cause violent bumping.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general guideline. The specific column, mobile phase, and gradient may need to be optimized for your specific impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 247 nm.[8]

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Analysis: Inject 10 µL. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Purification by Recrystallization from an Aqueous System

This method is effective for removing residual acids and many organic byproducts.

  • Solvent Selection: Based on solubility tests, water is a good starting point for recrystallizing sulfonic acids, as solubility is often temperature-dependent.[2][7] An ethanol/water mixture can also be effective.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Chloroquinoline-8-sulfonic acid. Add a minimum amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot water until the solid just dissolves completely.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any adhering mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by HPLC and melting point to confirm purity.

References

  • US2999094A - Quinoline sulfonation process - Google Patents.
  • Recrystallization1. Available at: [Link]

  • CN103664892B - The crystallization of quinoline - Google Patents.
  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents.
  • Patsnap Eureka. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Available at: [Link]

  • CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents.
  • Recrystallization and Crystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • CN1405155A - 5-chloro-8-hydroxyquinoline preparation method - Google Patents.
  • ResearchGate. (PDF) Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 5-Chloroquinoline-8-sulfonic acid in Aqueous Solutions

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals who work with 5-Chloroquinoline-8-sulfonic acid. Aqueous solution instability can b...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who work with 5-Chloroquinoline-8-sulfonic acid. Aqueous solution instability can be a significant source of experimental variability, leading to inconsistent results and loss of compound potency. This document provides in-depth troubleshooting advice, stabilization protocols, and analytical methods to help you maintain the integrity of your solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My aqueous solution of 5-Chloroquinoline-8-sulfonic acid is turning yellow or brown. What is causing this discoloration?

Discoloration is a common and immediate indicator of chemical degradation.[1] For quinoline-based compounds, this is typically caused by two primary mechanisms:

  • Photodegradation: The quinoline ring system is photosensitive and can degrade upon exposure to ambient or UV light.[1] This process can lead to the formation of colored byproducts like hydroxyquinolines.[1]

  • Oxidation: The compound may be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ion catalysts.[1] Oxidative processes often result in highly conjugated, colored degradation products.

Immediate Action: Protect your solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Prepare fresh solutions and avoid using aged samples that have changed color.[1]

Q2: I'm observing a gradual loss of my compound's concentration in solution, even when stored in the dark. What is the likely cause?

A gradual loss of the parent compound, even without significant color change, often points to hydrolytic degradation. For 5-Chloroquinoline-8-sulfonic acid, the most probable cause is hydrolytic desulfonation .

  • Causality: Aryl sulfonic acids can undergo hydrolysis, which is the reverse of their synthesis reaction (sulfonation), to yield the parent arene (5-chloroquinoline in this case) and sulfuric acid.[2][3] This reaction is accelerated by heat and acidic conditions.[2] While sulfonic acids are generally quite stable, prolonged storage in an aqueous environment, especially at non-optimal pH or elevated temperatures, can facilitate this process.[4]

Troubleshooting Steps:

  • Verify pH: Ensure your solution's pH is controlled and maintained within a stable range (see Part 3).

  • Control Temperature: Store stock solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to significantly slow the rate of hydrolysis.[1]

  • Analytical Confirmation: Use an analytical technique like HPLC (see Protocol 2) to monitor the concentration of the parent compound and look for the appearance of new peaks that could correspond to 5-chloroquinoline or other degradation products.

Q3: My bioassay results are inconsistent, showing a progressive loss of activity. Could this be a stability issue?

Yes, inconsistent results and loss of potency are classic signs of compound degradation.[1] When 5-Chloroquinoline-8-sulfonic acid degrades, the resulting products will likely have different (and typically lower) biological activity. This directly impacts the effective concentration of your active pharmaceutical ingredient (API) in the assay, leading to unreliable and non-reproducible data.

Best Practice: For sensitive experiments, it is highly recommended to prepare fresh solutions from solid material. If stock solutions must be used, their stability under the specific storage and experimental conditions should be validated.[1] A simple stability test involves analyzing the concentration of a freshly prepared solution and comparing it to an aliquot stored for a defined period (e.g., 24 hours) under the same conditions as your experiment.

Part 2: Frequently Asked Questions (FAQs)

What are the primary degradation pathways for 5-Chloroquinoline-8-sulfonic acid?

Based on the chemical structure, the two most likely degradation pathways are photodegradation of the quinoline ring and hydrolysis of the sulfonic acid group.

  • Pathway A: Photodegradation: Absorption of light energy can lead to the formation of reactive intermediates, resulting in hydroxylation or other complex rearrangements of the quinoline ring.[1]

  • Pathway B: Hydrolytic Desulfonation: In the presence of water, particularly at low pH and/or high temperature, the sulfonic acid group can be cleaved from the quinoline ring.[2][5]

cluster_main Potential Degradation Pathways cluster_photo Photodegradation cluster_hydrolysis Hydrolysis Parent 5-Chloroquinoline-8-sulfonic Acid Photo_Products Hydroxyquinolines & Other Photoproducts Parent->Photo_Products Light (UV/Vis) Desulfonated 5-Chloroquinoline Parent->Desulfonated H₂O, Heat, Acid Sulfate H₂SO₄

Caption: Potential degradation pathways for 5-Chloroquinoline-8-sulfonic Acid.

How does pH affect the stability of this compound?

The pH of the aqueous solution is a critical factor influencing both solubility and stability.[6][7][8]

  • Acidic pH (e.g., < 4): While the compound may be soluble, acidic conditions can accelerate the hydrolytic desulfonation reaction.[2] Furthermore, the photodegradation of the parent quinoline structure has been shown to be faster at acidic pH compared to neutral pH.[1]

  • Neutral to Slightly Acidic pH (e.g., 5-7): This range is often a good starting point for achieving a balance between solubility and stability for many quinoline derivatives.

  • Alkaline pH (e.g., > 8): High pH can also promote different degradation reactions and should be evaluated carefully.[1]

The optimal pH must be determined experimentally for your specific application and storage conditions.

What types of stabilizers can be added to the solution?

Several classes of pharmaceutical excipients can be used to enhance stability.[9][10]

  • Buffers: Phosphate, citrate, or acetate buffers are essential for maintaining a constant pH in the optimal stability range.[11]

  • Antioxidants: If oxidation is a suspected degradation route, adding antioxidants like ascorbic acid or sodium metabisulfite can be beneficial by scavenging free radicals.[11]

  • Chelating Agents: Trace metal ions can catalyze both oxidative and hydrolytic degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid can sequester these ions and improve stability.[10][11]

Part 3: Stabilization Strategies & Protocols

Core Stabilization Strategies

A multi-faceted approach is the most effective way to ensure solution stability.

StrategyMechanism of ActionBest Practices & Recommended Parameters
pH Control Minimizes rates of pH-dependent degradation reactions like hydrolysis.[11]Maintain pH using a suitable buffer (e.g., phosphate or citrate) at a concentration of 10-50 mM. The optimal pH should be determined but a starting range of 5.0-7.0 is recommended for investigation.
Light Protection Prevents initiation of photochemical degradation pathways.[1]Always store and handle solutions in amber glass vials or containers wrapped in aluminum foil. Minimize exposure to ambient light during experiments.
Temperature Control Reduces the kinetic rate of all chemical degradation reactions.[1]For short-term storage (< 24h), use refrigeration (2-8 °C). For long-term storage, aliquot solutions into single-use vials and store frozen (≤ -20 °C). Avoid repeated freeze-thaw cycles.
Use of Purified Water Removes impurities that can catalyze degradation.Use high-purity water (e.g., HPLC-grade, Milli-Q®) to minimize contaminants like metal ions and microorganisms.
Inert Atmosphere Displaces dissolved oxygen to prevent oxidative degradation.For highly sensitive applications, purge the solvent and the headspace of the vial with an inert gas like nitrogen or argon before sealing.
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a step-by-step method for preparing a more robust aqueous stock solution of 5-Chloroquinoline-8-sulfonic acid.

Materials:

  • 5-Chloroquinoline-8-sulfonic acid (solid)

  • HPLC-grade water

  • Buffer concentrate (e.g., 1 M phosphate buffer, pH 6.5)

  • 0.5 M EDTA solution

  • Calibrated pH meter

  • Sterile, amber glass vials

Procedure:

  • Solvent Preparation: To a sterile container, add 98 mL of HPLC-grade water. Add 200 µL of 0.5 M EDTA solution to achieve a final concentration of 1 mM.

  • Deoxygenation (Optional but Recommended): Purge the water/EDTA mixture with a gentle stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of 5-Chloroquinoline-8-sulfonic acid solid in a separate vessel.

  • Dissolution: Add a portion of the prepared solvent to the solid and dissolve completely, using sonication if necessary. Transfer the dissolved compound to a volumetric flask.

  • Buffering: Add the required volume of buffer concentrate to achieve the target buffer concentration (e.g., 20 mM).

  • Final Volume & pH Check: Bring the solution to the final volume with the prepared solvent. Verify the final pH with a calibrated meter and adjust if necessary using dilute acid or base.

  • Aliquoting and Storage: Filter the final solution through a 0.22 µm syringe filter into sterile, amber glass vials. Purge the headspace of each vial with inert gas before sealing. Store immediately at the appropriate temperature (2-8 °C for short-term, ≤ -20 °C for long-term).

Part 4: Analytical Validation of Stability

Visual inspection is not sufficient to confirm stability. A quantitative analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[12][13]

Protocol 2: General HPLC-UV Method for Stability Assessment

This method can be used to quantify the parent compound and detect the formation of degradation products over time.

Instrumentation & Conditions:

  • HPLC System: With UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or a local maximum). A PDA detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard curve of 5-Chloroquinoline-8-sulfonic acid at known concentrations.

  • At each time point in your stability study (e.g., T=0, T=24h, T=1 week), dilute a sample of your test solution to fall within the range of the standard curve.

  • Inject the sample onto the HPLC system.

  • Quantify the peak area of the parent compound and compare it against the standard curve to determine its concentration.

  • Examine the chromatogram for any new peaks, which indicate the formation of degradation products.

Protocol 3: Forced Degradation Study Workflow

A forced degradation study is essential for understanding potential stability issues and for developing a truly "stability-indicating" analytical method.[1] This involves intentionally stressing the compound to produce degradation products.

Caption: Experimental workflow for a forced degradation study.

References

  • A REVIEW ON THE STABILIZING AGENT USED FOR PHARMACEUTICAL FORMULATION. (2025). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Sulfonic acid.
  • ResearchGate. (n.d.).
  • BYJU'S. (n.d.). SO3H.
  • L.S.College, Muzaffarpur. (2021). Sulfonic acid.
  • Protheragen. (n.d.). Stabilizer Excipients.
  • CD Formul
  • SciSpace. (2014). Stabilizers used in nanocrystal based drug delivery systems.
  • (n.d.). Hydrolysis of Sulfonic Acids.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech.
  • Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. (n.d.).
  • PMC - PubMed Central. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)....

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Reference Data & Comparative Studies

Validation

A Tale of Two Quinolines: A Comparative Guide to 5-Chloroquinoline-8-sulfonic acid and 8-hydroxyquinoline-5-sulfonic acid for the Research Professional

In the vast landscape of heterocyclic compounds, quinoline derivatives stand out for their versatile applications, ranging from analytical chemistry to medicinal agents. Among these, 5-Chloroquinoline-8-sulfonic acid and...

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of heterocyclic compounds, quinoline derivatives stand out for their versatile applications, ranging from analytical chemistry to medicinal agents. Among these, 5-Chloroquinoline-8-sulfonic acid and 8-hydroxyquinoline-5-sulfonic acid are two structurally isomeric compounds with seemingly subtle differences that lead to profoundly distinct chemical behaviors and utilities. This guide will dissect these differences, offering a comprehensive comparison to aid in their strategic selection and application in research and development.

At a Glance: A Structural and Functional Dichotomy

While both compounds share the quinoline scaffold, the positions of their functional groups—a chloro and a sulfonic acid group in one, and a hydroxyl and a sulfonic acid group in the other—dictate their electronic properties, reactivity, and, consequently, their roles in scientific applications. 8-hydroxyquinoline-5-sulfonic acid is a celebrated chelating agent, widely employed in the fluorescent determination of metal ions and exhibiting a spectrum of biological activities. In contrast, 5-Chloroquinoline-8-sulfonic acid is primarily recognized as a chemical intermediate, a stepping stone in the synthesis of more complex molecules.

Physicochemical Properties: A Comparative Overview

The differing arrangements of the electron-withdrawing chloro and sulfonic acid groups and the electron-donating hydroxyl group have a significant impact on the physicochemical properties of these molecules.

Property5-Chloroquinoline-8-sulfonic Acid8-hydroxyquinoline-5-sulfonic acid
Molecular Formula C₉H₆ClNO₃S[1][2]C₉H₇NO₄S
Molecular Weight 243.67 g/mol [1][2]225.22 g/mol
Appearance Grey Powder[1]Yellow fine crystalline powder
Key Functional Groups Chloro group at C5, Sulfonic acid group at C8Hydroxyl group at C8, Sulfonic acid group at C5
Primary Role Synthetic Intermediate[1][3]Chelating Agent, Fluorophore, Biologically Active Compound[4]

The Divergent Paths of Application

The distinct functionalities of these two quinoline derivatives have carved out separate niches for them in the scientific realm.

8-hydroxyquinoline-5-sulfonic acid: The Multifaceted Workhorse

8-hydroxyquinoline-5-sulfonic acid (8-HQS) is a highly versatile molecule with a rich history of applications stemming from its potent metal-chelating ability. The proximity of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring creates a perfect pocket for coordinating with a wide array of metal ions. This chelation often results in the formation of stable, fluorescent complexes, making 8-HQS an invaluable tool in analytical chemistry for the sensitive and selective determination of metal ions.[5][6]

The biological activities of 8-HQS and its derivatives are also a subject of intense research. The chelating properties are believed to be central to their antimicrobial, antifungal, and antitumor activities, potentially by disrupting essential metal-dependent enzymatic processes in pathogens and cancer cells.[4][7]

5-Chloroquinoline-8-sulfonic acid: The Synthetic Building Block

In contrast to the diverse applications of its isomer, 5-Chloroquinoline-8-sulfonic acid is primarily utilized as a precursor in organic synthesis. Its most documented application is as a key intermediate in the preparation of 5-chloro-8-mercaptoquinoline and its salts.[1][3] The sulfonic acid group at the 8-position can be chemically transformed into other functional groups, such as the mercapto group, opening up avenues for the synthesis of novel quinoline-based compounds with potentially unique biological or material properties. The presence of the chloro group at the 5-position also offers a site for further chemical modification.

Experimental Insights and Protocols

To provide a practical context for the comparison, this section details the synthesis of these compounds and a key application of 8-hydroxyquinoline-5-sulfonic acid.

Synthesis of 8-hydroxyquinoline-5-sulfonic acid

The synthesis of 8-hydroxyquinoline-5-sulfonic acid can be achieved through the sulfonation of 8-hydroxyquinoline.

Experimental Protocol: Sulfonation of 8-hydroxyquinoline

Materials:

  • 8-hydroxyquinoline

  • Fuming sulfuric acid (65%)

  • Ice water

Procedure:

  • In a three-necked flask equipped with a stirrer, add 250g of 65% fuming sulfuric acid.

  • Under continuous stirring, slowly add 100g of quinoline, ensuring the temperature is maintained below 60°C. The addition should be completed over a period of 3 hours.

  • After the addition is complete, continue stirring for another 30 minutes.

  • Slowly heat the mixture to 120°C and maintain this temperature for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add the sulfonated liquid to 400g of ice water under vigorous stirring.

  • Cool the resulting mixture to approximately 5°C to precipitate the product.

  • Filter the precipitate, wash it with cold water, and dry to obtain 8-quinolinesulfonic acid.[8]

  • The 8-quinolinesulfonic acid can then be subjected to alkali fusion to yield 8-hydroxyquinoline.[9][10] Subsequent sulfonation will yield 8-hydroxyquinoline-5-sulfonic acid.

Synthesis of 5-Chloroquinoline-8-sulfonic Acid

Detailed, peer-reviewed synthesis protocols for 5-chloroquinoline-8-sulfonic acid are not as readily available, reflecting its more specialized role as a synthetic intermediate. However, its synthesis would likely involve the sulfonation of 5-chloroquinoline.

Conceptual Synthesis Workflow

5-Chloroquinoline 5-Chloroquinoline Sulfonation Sulfonation 5-Chloroquinoline->Sulfonation H2SO4/SO3 5-Chloroquinoline-8-sulfonic Acid 5-Chloroquinoline-8-sulfonic Acid Sulfonation->5-Chloroquinoline-8-sulfonic Acid

Caption: Conceptual workflow for the synthesis of 5-Chloroquinoline-8-sulfonic Acid.

Application Protocol: Fluorescent Determination of Metal Ions using 8-hydroxyquinoline-5-sulfonic acid

The fluorescence of the metal complexes of 8-hydroxyquinoline-5-sulfonic acid (HQS) provides a sensitive method for their quantification.

Experimental Protocol: General Procedure for Metal Ion Chelation and Fluorescence Measurement

Materials:

  • 8-hydroxyquinoline-5-sulfonic acid (HQS) solution (e.g., 1 mM)

  • Metal ion standard solutions (e.g., 5 mM)

  • pH buffer solutions

  • Deionized water

  • Fluorometer

Procedure:

  • Prepare a series of solutions containing a fixed concentration of HQS (e.g., 20 µM) and varying concentrations of the metal ion of interest in a suitable buffer to maintain the optimal pH for complex formation (typically between 5 and 8).[5]

  • Allow the solutions to equilibrate for a sufficient time to ensure complete complexation.

  • Measure the fluorescence intensity of each solution using a fluorometer. Determine the optimal excitation and emission wavelengths for the specific metal-HQS complex. For example, the Cd-HQS chelate is highly fluorescent.[5]

  • Construct a calibration curve by plotting the fluorescence intensity against the metal ion concentration.

  • The concentration of the metal ion in an unknown sample can be determined by measuring its fluorescence intensity after complexation with HQS and comparing it to the calibration curve.

Logical Framework: Structure-Function Relationship

The distinct properties and applications of these two molecules can be logically traced back to their structural differences.

cluster_0 8-hydroxyquinoline-5-sulfonic acid cluster_1 5-Chloroquinoline-8-sulfonic acid a 8-OH and Ring N form a Chelation Site b Chelation with Metal Ions a->b c Formation of Fluorescent Complexes b->c d Biological Activity (Antimicrobial, etc.) b->d e Analytical Applications (Metal Sensing) c->e f Reactive Sulfonic Acid Group at C8 h Chemical Transformation f->h g Chloro Group at C5 g->h i Synthesis of Derivatives (e.g., 5-chloro-8-mercaptoquinoline) h->i

Caption: Structure-function relationship of the two quinoline derivatives.

Conclusion: Selecting the Right Tool for the Job

Conversely, 5-Chloroquinoline-8-sulfonic acid is a more specialized reagent, serving as a valuable intermediate for synthetic chemists looking to construct novel quinoline-based molecules. Its utility lies in the reactivity of its chloro and sulfonic acid groups, which allow for further chemical elaboration.

The choice between these two compounds is, therefore, not one of superiority but of suitability for the intended application. Understanding their fundamental chemical differences, as outlined in this guide, is paramount for any researcher aiming to leverage the unique properties of the quinoline scaffold in their work.

References

  • Preparation method of 8-hydroxyquinoline. Eureka | Patsnap. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]

  • Method of making 8-hydroxy quinoline. Google Patents.
  • 5-Chloroquinoline-8-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Scilit. Available at: [Link]

  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH. Available at: [Link]

  • 8-Hydroxyquinoline as a Complexing Reagent for the Spectrophotometric Determination of Cadmium(II) in Micellar Medium. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. European Patent Office. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. Available at: [Link]

  • 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. ResearchGate. Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. SciSpace. Available at: [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
  • Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Patsnap Eureka. Available at: [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents.
  • Some transition metal chelates of 8-hydroxyquinoline-5-sulfonamides as possible drugs. Available at: [Link]

  • 8-Quinolinesulfonic acid. PubChem. Available at: [Link]

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Comparative

spectroscopic analysis of 5-Chloroquinoline-8-sulfonic acid versus its derivatives

An In-Depth Comparative Guide to the Spectroscopic Analysis of 5-Chloroquinoline-8-sulfonic Acid and Its Derivatives Introduction: The Quinoline Scaffold in Modern Chemistry The quinoline ring system is a foundational st...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of 5-Chloroquinoline-8-sulfonic Acid and Its Derivatives

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a foundational structural motif in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, including antimalarial and antibacterial agents.[1] 5-Chloroquinoline-8-sulfonic acid is a key intermediate, valued for its reactive sites that allow for diverse chemical modifications. The presence of a strongly electron-withdrawing chloro group at the C5 position and a sulfonic acid group at the C8 position significantly influences its electronic structure and, consequently, its interactions and spectroscopic properties.

This guide will compare the parent compound, 5-Chloroquinoline-8-sulfonic acid, with two structurally significant derivatives to illustrate the profound impact of substituent changes:

  • 8-Hydroxyquinoline-5-sulfonic acid: A well-studied derivative where the positions of the key functional groups are altered, and the chloro group is replaced by a hydroxyl group, a strong electron-donating group by resonance. This compound is renowned for its intense fluorescence upon chelation with metal ions.[2]

  • Quinoline-5-sulfonamide derivatives: Representing a class where the acidic proton of the sulfonic acid is replaced by an organic moiety, altering solubility, hydrogen bonding capability, and fragmentation in mass spectrometry.[3]

Understanding the spectroscopic shifts among these molecules is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships (SAR).[1]

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π-π* transitions in aromatic systems like quinoline. The position (λmax) and intensity of absorption bands are highly sensitive to the nature and position of substituents on the quinoline ring.[4]

Mechanistic Insight & Comparative Analysis

The quinoline spectrum is characterized by several absorption bands corresponding to π-π* transitions. The electronic structure, and thus the energy of these transitions, is modulated by substituents. Electron-withdrawing groups (EWGs) like -Cl and -SO₃H stabilize the ground state more than the excited state, leading to a higher energy transition and a shift to shorter wavelengths (hypsochromic or blue shift). Conversely, electron-donating groups (EDGs) like -OH and -NH₂ destabilize the ground state, lowering the transition energy and causing a shift to longer wavelengths (bathochromic or red shift).[5][6]

  • 5-Chloroquinoline-8-sulfonic Acid: With two EWGs, its absorption spectrum is expected to be blue-shifted relative to unsubstituted quinoline.

  • 8-Hydroxyquinoline-5-sulfonic acid: The potent electron-donating -OH group counteracts the EWG effect of the sulfonic acid. This leads to a significant bathochromic shift compared to the parent compound, as the -OH group extends the π-conjugation and lowers the energy of the π-π* transition.[7]

  • Quinoline-5-sulfonamides: Replacing the -OH of the sulfonic acid with a nitrogen group (-NR₂) has a less dramatic effect on the core electronic transitions of the quinoline ring itself but can introduce new transitions if the 'R' groups are chromophores.

Table 1: Comparative UV-Vis Absorption Data

CompoundKey SubstituentsExpected λmax Shift (vs. Quinoline)Rationale
Quinoline None (Reference)N/ABaseline π-π* transitions.
5-Chloroquinoline-8-sulfonic Acid -Cl (EWG), -SO₃H (EWG)Hypsochromic (Blue Shift)EWGs stabilize the ground state, increasing transition energy.[5]
8-Hydroxyquinoline-5-sulfonic acid -OH (EDG), -SO₃H (EWG)Bathochromic (Red Shift)The dominant EDG effect of the hydroxyl group lowers transition energy.[7]
Quinoline-5-sulfonamide -SO₂NR₂ (EWG)Hypsochromic (Blue Shift)The sulfonamide group maintains electron-withdrawing character.[3]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the analyte (e.g., 1 mM) in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).[8] From the stock, prepare a dilute solution (e.g., 10 µM) in the same solvent using a quartz cuvette.

  • Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Fill a reference cuvette with the pure solvent.

  • Blank Correction: Place the reference cuvette in the reference beam and the sample cuvette (initially filled with solvent only) in the sample beam. Run a baseline correction across the desired wavelength range (e.g., 200-450 nm).

  • Sample Measurement: Replace the solvent in the sample cuvette with the analyte solution. Acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Caption: Fig 2. Jablonski diagram for fluorescence and quenching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Molecular Structure

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structures in solution. [1]¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of every proton and carbon atom in the molecule.

Mechanistic Insight & Comparative Analysis

The chemical shift (δ) of a nucleus in an NMR spectrum is determined by its local electronic environment. Protons and carbons on the quinoline ring are aromatic and typically resonate in the δ 6.5-9.0 ppm range for ¹H and δ 110-150 ppm for ¹³C. [9][10]The nitrogen atom's electron-withdrawing nature deshields adjacent nuclei (like H2), causing them to resonate at a lower field (higher ppm). [1]

  • 5-Chloroquinoline-8-sulfonic Acid: The -Cl and -SO₃H groups are strongly electron-withdrawing. This causes significant deshielding (downfield shifts) of the protons on the same ring (H6, H7) and, to a lesser extent, protons on the other ring through space.

  • 8-Hydroxyquinoline-5-sulfonic acid: The -OH group is electron-donating, causing shielding (upfield shifts) of nearby protons, particularly the peri-proton at H7. This provides a clear diagnostic marker to differentiate it from the chloro-derivative.

  • Quinoline-5-sulfonamides: The chemical shifts of the quinoline core will be similar to the sulfonic acid, but new signals corresponding to the amine moiety will appear. The chemical shifts of these new signals can confirm the structure of the amide.

Two-dimensional NMR techniques like COSY (Correlated Spectroscopy) are invaluable for assigning protons in the crowded aromatic region by showing which protons are spin-coupled to each other (i.e., are on adjacent carbons). [11]

Table 3: Predicted ¹H NMR Chemical Shift Trends (in DMSO-d₆)

Proton Position5-Chloroquinoline-8-sulfonic Acid8-Hydroxyquinoline-5-sulfonic acidRationale for Shift Difference
H2, H3, H4 Downfield (δ 7.5-9.0)Downfield (δ 7.5-9.0)Primarily influenced by the ring nitrogen; less affected by substituents on the other ring. [9]
H6 DownfieldDownfieldBoth are deshielded by the adjacent C5-substituent.
H7 DownfieldUpfieldStrongly shielded by the electron-donating -OH group in the 8-position. [11]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. [9]2. Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • 1D ¹H Acquisition: Acquire a standard 1D proton spectrum. Set the spectral width to cover the expected range (e.g., 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D COSY Acquisition (Optional): If assignments are ambiguous, run a standard COSY experiment to establish proton-proton correlations. [11]6. Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Caption: Fig 3. Workflow for NMR-based structure elucidation.

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for these sulfonic acid derivatives, which are often analyzed as ions in solution.

Mechanistic Insight & Comparative Analysis
  • Molecular Ion (M⁻ or M+H⁺): In ESI-MS, sulfonic acids are typically observed in negative ion mode as the deprotonated molecule [M-H]⁻. The molecular weight of 5-Chloroquinoline-8-sulfonic acid is 243.67 g/mol . [12][13]A key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the mass spectrum will show two peaks for any chlorine-containing fragment: the M peak and an M+2 peak with approximately one-third the intensity.

  • Fragmentation: The fragmentation of quinoline derivatives often involves the loss of small, stable molecules. For quinoline itself, a characteristic loss is HCN (27 Da). [14]For sulfonic acids, a primary fragmentation pathway is the loss of SO₃ (80 Da). [15] * 5-Chloroquinoline-8-sulfonic Acid: Expected to show a molecular ion at m/z 242 (and 244) in negative mode. Key fragments would correspond to [M-H-SO₃]⁻.

    • 8-Hydroxyquinoline-5-sulfonic acid: Molecular weight 225.22 g/mol . [16]Will show a molecular ion at m/z 224 in negative mode and a key fragment at m/z 144 corresponding to the loss of SO₃.

    • Quinoline-5-sulfonamides: The fragmentation will be directed by the S-N bond. A common fragmentation is the cleavage of this bond, leading to fragments corresponding to the quinoline-sulfonyl moiety and the amine moiety. [3]

Table 4: Key Diagnostic Ions in ESI-MS (Negative Mode)

CompoundMolecular FormulaMW ( g/mol )Expected [M-H]⁻ (m/z)Key Fragment Ion(s) (m/z)
5-Chloroquinoline-8-sulfonic Acid C₉H₆ClNO₃S243.67 [13]242 / 244 (3:1 ratio)162 / 164 ([M-H-SO₃]⁻)
8-Hydroxyquinoline-5-sulfonic acid C₉H₇NO₄S225.22 [16]224144 ([M-H-SO₃]⁻)
Quinoline-5-sulfonamide (e.g., N-propyl) C₁₂H₁₄N₂O₂S266.32265Varies; cleavage at S-N bond.
Experimental Protocol: ESI Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent, typically methanol or acetonitrile/water, often with a small amount of modifier like ammonium hydroxide to promote deprotonation for negative mode analysis.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Tuning: Optimize source parameters (e.g., capillary voltage, cone voltage, gas flow, temperature) to achieve a stable signal for the ion of interest. Set the analyzer to scan in negative ion mode over a relevant m/z range (e.g., 50-500).

  • MS¹ Acquisition: Acquire the full scan mass spectrum to identify the [M-H]⁻ ion.

  • MS² (Tandem MS) Acquisition: Select the [M-H]⁻ ion as the precursor and apply collision energy to induce fragmentation. Acquire the resulting product ion spectrum to confirm structural features.

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methodologies for the Purity Validation of 5-Chloroquinoline-8-sulfonic acid

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. 5-Chloroquinoline-8-sulfonic acid, a key buil...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. 5-Chloroquinoline-8-sulfonic acid, a key building block in the synthesis of various pharmaceutical agents and chemical probes, is no exception. Ensuring its purity is paramount to the integrity of subsequent research and the quality of final products. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 5-Chloroquinoline-8-sulfonic acid purity, grounded in scientific principles and field-proven insights.

The Criticality of a Validated Purity Method

The presence of impurities in 5-Chloroquinoline-8-sulfonic acid can arise from its synthesis, such as isomeric byproducts or di-sulfonated compounds, or from degradation under various stress conditions.[1] A robust, validated analytical method is therefore not merely a quality control check; it is a self-validating system that ensures the reliability of every batch. This guide will compare a well-developed, stability-indicating HPLC method with a more generic, less optimized alternative to highlight the causal relationships between chromatographic parameters and method performance.

Method Comparison: A Tale of Two Approaches

We will compare two hypothetical reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 5-Chloroquinoline-8-sulfonic acid. Method A represents a well-developed, stability-indicating method, while Method B is a more generic approach that may be initially attempted.

ParameterMethod A: Optimized & Stability-IndicatingMethod B: Generic Initial Approach
Column Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mmC18, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in WaterWater
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 10-90% B in 15 min50% B isocratic
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 35 °CAmbient
Detection (UV) 254 nm & 320 nm254 nm

The "Why" Behind the Method: Justification of Parameters

The choice of chromatographic conditions is a deliberate process aimed at achieving optimal separation and detection.

Column Chemistry: 5-Chloroquinoline-8-sulfonic acid is a polar, aromatic compound.

  • Method A's Phenyl-Hexyl stationary phase is chosen for its unique selectivity towards aromatic compounds through π-π interactions, in addition to hydrophobic interactions. This provides enhanced retention and resolution from closely related aromatic impurities.

  • Method B's traditional C18 column relies primarily on hydrophobic interactions. While widely applicable, it may not provide sufficient selectivity to separate structurally similar isomers from the main analyte peak.

Mobile Phase Modifier: The sulfonic acid group on the analyte is highly acidic.

  • Method A utilizes 0.1% Formic Acid to maintain a low pH. This suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention on a reversed-phase column.

  • Method B's lack of a pH modifier can result in poor peak shape (tailing) due to interactions between the ionized analyte and the silica backbone of the stationary phase.

Gradient Elution: A mixture of impurities with varying polarities is expected.

  • Method A's gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.

  • Method B's isocratic elution is less versatile. It may cause polar impurities to elute with the solvent front, while non-polar impurities may be strongly retained, leading to long analysis times or a failure to elute altogether.

Experimental Protocol: A Step-by-Step Guide to Method Validation

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[2][3] The following protocol outlines the steps to validate Method A according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

System Suitability

Objective: To ensure the chromatographic system is performing adequately.

Procedure:

  • Prepare a standard solution of 5-Chloroquinoline-8-sulfonic acid at a concentration of approximately 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the analyte peak.

Acceptance Criteria:

  • RSD of peak area < 2.0%

  • RSD of retention time < 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Specificity (Forced Degradation)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.

Procedure:

  • Prepare solutions of 5-Chloroquinoline-8-sulfonic acid.

  • Expose the solutions to stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control.

  • Assess peak purity using a photodiode array (PDA) detector to ensure the analyte peak is free from co-eluting impurities.

Acceptance Criteria: The method should be able to separate the degradation products from the main analyte peak with a resolution of >1.5. The peak purity angle should be less than the peak purity threshold.

G cluster_0 Forced Degradation Workflow Analyte 5-Chloroquinoline-8-sulfonic acid Solution Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Analyte->Stress Expose HPLC HPLC Analysis (Method A) Stress->HPLC Analyze Purity Peak Purity Assessment (PDA Detector) HPLC->Purity Evaluate

Caption: Workflow for forced degradation study to establish method specificity.

Linearity and Range

Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range.

Procedure:

  • Prepare a series of at least five standard solutions of 5-Chloroquinoline-8-sulfonic acid covering the expected range of concentrations (e.g., 1 µg/mL to 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Accuracy (Recovery)

Objective: To determine the closeness of the test results to the true value.

Procedure:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known concentrations of 5-Chloroquinoline-8-sulfonic acid at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of 5-Chloroquinoline-8-sulfonic acid at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst and/or a different instrument.

    • Calculate the RSD of the combined results from both days.

Acceptance Criteria:

  • RSD for repeatability ≤ 2.0%

  • RSD for intermediate precision ≤ 2.0%

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the optimized method parameters, one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each varied condition.

  • Assess the impact on retention time, peak area, and resolution.

Acceptance Criteria: The system suitability parameters should still be met under all varied conditions.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Data Presentation: A Clear Comparison

The following tables summarize the expected outcomes from the validation of Method A versus the likely performance of Method B.

Table 1: System Suitability Comparison

ParameterMethod AMethod B
RSD Peak Area (%) < 1.0< 2.0
Tailing Factor 1.1> 2.0
Theoretical Plates > 5000< 2000

Table 2: Specificity Comparison

Stress ConditionMethod A: Resolution from Main PeakMethod B: Resolution from Main Peak
Acid Hydrolysis > 2.0Co-elution likely
Base Hydrolysis > 2.0Co-elution likely
Oxidation > 2.0Partial Separation

Table 3: Linearity and Accuracy Comparison

ParameterMethod AMethod B
Correlation Coeff. (r²) ≥ 0.999~0.995
Accuracy (% Recovery) 99.0 - 101.095.0 - 105.0

Conclusion: The Value of a Rigorous Approach

This guide demonstrates that while a generic HPLC method might provide a preliminary assessment of purity, it lacks the specificity, robustness, and overall reliability required for rigorous scientific research and drug development. The optimized, stability-indicating method (Method A), through its careful selection of column chemistry, mobile phase, and gradient conditions, provides a self-validating system that can accurately and precisely quantify 5-Chloroquinoline-8-sulfonic acid while separating it from potential impurities and degradation products. For researchers and drug development professionals, investing the time and expertise in developing and validating such a robust method is not just good practice—it is fundamental to ensuring the quality and integrity of their work.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Dong, M. W. HPLC and UHPLC for Practicing Scientists. John Wiley & Sons. 2019. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons. 2009. [Link]

  • Ahuja, S., & Rasmussen, H. (Eds.). HPLC Method Development for Pharmaceuticals. Academic Press. 2007. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

Sources

Comparative

A Comparative Analysis of Chloro- vs. Bromo-Substituted Quinoline Sulfonic Acids: A Guide for Researchers

For researchers, scientists, and drug development professionals, the subtle yet significant impact of halogen substitution on the physicochemical and biological properties of heterocyclic scaffolds is a cornerstone of ra...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the subtle yet significant impact of halogen substitution on the physicochemical and biological properties of heterocyclic scaffolds is a cornerstone of rational drug design. This guide provides an in-depth comparative study of chloro- and bromo-substituted quinoline sulfonic acids, offering experimental insights and theoretical frameworks to inform future research and development.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a sulfonic acid group enhances water solubility, a crucial factor for bioavailability, while halogen substitution provides a powerful tool to modulate electronic properties, lipophilicity, and metabolic stability. The choice between a chloro or bromo substituent, while seemingly minor, can have profound consequences on a molecule's photophysical behavior and biological efficacy. This guide will dissect these differences, providing a clear rationale for experimental choices in the synthesis and application of these important compounds.

I. The Synthetic Landscape: Crafting the Halogenated Scaffolds

The synthesis of halogenated quinoline sulfonic acids can be approached through several established routes, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials.

A. Synthesis of Chloro-Substituted Quinoline Sulfonic Acids

A common and effective method for the synthesis of chloro-substituted 8-hydroxyquinoline-5-sulfonic acid involves the direct chlorination of 8-hydroxyquinoline, followed by sulfonation.

Experimental Protocol: Synthesis of 5-chloro-8-hydroxyquinoline-5-sulfonic acid

  • Chlorination of 8-Hydroxyquinoline: To a solution of 8-hydroxyquinoline in a suitable solvent such as chloroform, an excess of chlorine gas is introduced in the presence of a catalytic amount of iodine.[2] The reaction is typically carried out at room temperature with stirring.

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with an aqueous solution of sodium pyrosulfite to quench any remaining chlorine.[2] The crude product, 5,7-dichloro-8-hydroxyquinoline, is then precipitated, filtered, and washed.

  • Sulfonation: The chlorinated quinoline is then subjected to sulfonation using fuming sulfuric acid (oleum). The reaction mixture is heated to facilitate the introduction of the sulfonic acid group, primarily at the 5-position.

  • Purification: The final product is isolated by pouring the reaction mixture onto ice, followed by filtration and recrystallization to yield pure 5-chloro-8-hydroxyquinoline-5-sulfonic acid.

Causality Behind Experimental Choices: The use of iodine as a catalyst in the chlorination step facilitates the electrophilic substitution by polarizing the chlorine molecule, making it a more potent electrophile. The subsequent sulfonation is a classic electrophilic aromatic substitution reaction, with the sulfonic acid group directing to the 5-position due to the activating effect of the hydroxyl group and the directing influence of the quinoline nitrogen.

dot graph TD { A[8-Hydroxyquinoline] -- "Cl2, I2 (cat.), Chloroform" --> B(5,7-Dichloro-8-hydroxyquinoline); B -- "Fuming H2SO4" --> C(5-Chloro-8-hydroxyquinoline-5-sulfonic acid);

} dot

B. Synthesis of Bromo-Substituted Quinoline Sulfonic Acids

The synthesis of bromo-substituted analogues can be achieved through direct bromination of a pre-sulfonated quinoline or by bromination followed by sulfonation, similar to the chloro-derivatives.

Experimental Protocol: Synthesis of 7-bromo-8-hydroxyquinoline-5-sulfonic acid

  • Sulfonation of 8-Hydroxyquinoline: 8-hydroxyquinoline is first sulfonated by heating with concentrated sulfuric acid to produce 8-hydroxyquinoline-5-sulfonic acid.

  • Bromination: The resulting 8-hydroxyquinoline-5-sulfonic acid is then brominated using a solution of bromine in a suitable solvent. The reaction introduces a bromine atom at the 7-position.

  • Isolation and Purification: The product, 7-bromo-8-hydroxyquinoline-5-sulfonic acid, is isolated by filtration and purified by recrystallization.

Causality Behind Experimental Choices: In this route, sulfonation is performed first to direct the subsequent bromination. The sulfonic acid group is a deactivating group, but the powerful activating effect of the hydroxyl group at position 8 directs the incoming electrophile (bromine) to the available ortho and para positions, with the 7-position being sterically and electronically favored.

dot graph TD { A[8-Hydroxyquinoline] -- "Conc. H2SO4, Heat" --> B(8-Hydroxyquinoline-5-sulfonic acid); B -- "Br2" --> C(7-Bromo-8-hydroxyquinoline-5-sulfonic acid);

} dot

II. A Tale of Two Halogens: Comparative Photophysical Properties

The introduction of a halogen atom onto a fluorescent scaffold like a quinoline sulfonic acid has a profound impact on its photophysical properties, primarily governed by the "heavy-atom effect." This effect enhances spin-orbit coupling, which in turn facilitates intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1).

PropertyChloro-Substituted Quinoline Sulfonic AcidBromo-Substituted Quinoline Sulfonic Acid
Fluorescence Quantum Yield (ΦF) HigherLower
Fluorescence Lifetime (τF) LongerShorter
Intersystem Crossing (ISC) Rate SlowerFaster
Phosphorescence Weaker (if observable)Stronger (more likely to be observed)

Table 1: Predicted Comparative Photophysical Properties

The heavier the halogen atom, the more pronounced the heavy-atom effect.[3] Therefore, bromo-substituted quinoline sulfonic acids are expected to exhibit lower fluorescence quantum yields and shorter fluorescence lifetimes compared to their chloro-substituted counterparts. This is because the increased rate of intersystem crossing in the bromo-derivative provides a more efficient non-radiative decay pathway from the excited singlet state, thus depopulating the state responsible for fluorescence.

dot graph TD { subgraph "Excitation" S0 -- "Absorption (hν)" --> S1; end

} dot

III. Biological Implications: A Comparative Look at Activity

The nature of the halogen substituent also plays a critical role in the biological activity of quinoline derivatives. Halogenation can influence a molecule's ability to cross cell membranes, its binding affinity to biological targets, and its metabolic stability.

A. Antimicrobial Activity

Halogenated 8-hydroxyquinolines have long been recognized for their antimicrobial properties. Comparative studies have shown that both chloro- and bromo-substituted derivatives exhibit significant activity. For instance, a study on various halogenated 8-hydroxyquinolines demonstrated that 7-bromo-8-hydroxyquinoline displayed high antigrowth activity against Gram-negative bacteria.[5][6] Another study highlighted that 5,7-dichloro and 5,7-dibromo derivatives were the most fungitoxic among the tested compounds.

The enhanced antimicrobial activity of halogenated derivatives is often attributed to their increased lipophilicity, which facilitates passage through the lipid-rich cell membranes of microorganisms. Additionally, the electronic effects of the halogen can modulate the pKa of the 8-hydroxyl group, influencing its metal-chelating ability, a key mechanism in the antimicrobial action of 8-hydroxyquinolines.

CompoundTarget OrganismActivityReference
7-Bromo-8-hydroxyquinolineGram-negative bacteriaHigh antigrowth activity[5][6]
5,7-Dichloro-8-hydroxyquinolineFungiHighly fungitoxic
5,7-Dibromo-8-hydroxyquinolineFungiHighly fungitoxic
7-chloro and 7-bromo-5-sulfonic acidsFungiInhibition within one order of magnitude of 8-quinolinol[7]

Table 2: Comparative Antimicrobial Activity of Halogenated 8-Hydroxyquinolines

B. Anticancer Activity

In the realm of oncology, halogenated quinolines have emerged as promising scaffolds for the development of novel anticancer agents. The position and nature of the halogen substituent can significantly impact their cytotoxic and antiproliferative effects. While direct comparative studies on quinoline sulfonic acids are limited, research on related quinoline structures provides valuable insights. For example, in a series of 4-anilinoquinazoline derivatives, substitution with halogen atoms in the meta position of the anilino ring resulted in very potent compounds.[7] Another study on 8-hydroxyquinoline analogues found that chlorinated derivatives exhibited the best antiproliferative effects against several cancer cell lines.

The anticancer mechanism of these compounds is often multifaceted, involving the induction of apoptosis, inhibition of key enzymes like topoisomerases, and interference with cell signaling pathways. The electronic and steric properties imparted by the halogen substituent can fine-tune the interaction of the quinoline scaffold with its biological targets.

IV. Conclusion: Guiding Future Research

The choice between chloro- and bromo-substitution on a quinoline sulfonic acid scaffold is a critical decision in the design of new molecules for various applications.

  • For applications leveraging fluorescence , such as in bio-imaging or as analytical probes, chloro-substituted derivatives are generally preferable due to their expected higher fluorescence quantum yields and longer lifetimes.

  • For applications where intersystem crossing is desired , for instance in photodynamic therapy or for the development of phosphorescent probes, bromo-substituted analogues offer a distinct advantage due to the more pronounced heavy-atom effect.

  • In the context of biological activity , the "better" substituent is target-dependent. Both chloro and bromo derivatives have demonstrated potent antimicrobial and anticancer activities. The selection should be guided by specific structure-activity relationship studies for the biological target of interest.

This guide provides a foundational understanding of the key differences between chloro- and bromo-substituted quinoline sulfonic acids. By understanding the underlying principles of their synthesis, photophysical properties, and biological activities, researchers can make more informed decisions in the design and development of novel quinoline-based compounds with tailored functionalities.

V. References

  • Freitas, J. C. R., et al. (2018). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 23(11), 2795.

  • Cherdtrakulkiat, R., et al. (2020). Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies. Drug Development Research, 81(1), 127-135.

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Mahidol University Journal of Pharmaceutical Sciences, 43(3), 137-145.

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate.

  • Leelapornpisid, P., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Mahidol University.

  • Ruzo, L. O., et al. (1976). Heavy-atom effects in the photoreactions of halogenated aromatic compounds. Journal of Photochemistry, 5(4), 249-251.

  • Patel, K. B., et al. (2012). Synthesis, characterization and comparative microbial screening of some 5-alkoxymethyl-8-quinolinol. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(3), 838-844.

  • Gershon, H., et al. (2002). Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism. Mycopathologia, 155(4), 213-217.

  • Al-Ghamdi, A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

  • Naik, D. B., & Math, N. N. (2007). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 45, 742-747.

  • Drug Design Org. Structure Activity Relationships. Available at: [Link].

  • U.S. Patent No. 3,560,508. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

  • Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-352.

  • Johnson, I. (2010). Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. Thermo Fisher Scientific.

  • Al-Ghamdi, A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.

  • The Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

  • Daniel, J., & De, A. (2018). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1155, 63-76.

  • Argauer, R. J., & White, C. E. (1964). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 36(2), 368-371.

  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline as a Fluorescent Probe.

  • ResearchGate. (2018). Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes with blue-shifted emission wavelength in MeOH at 2 × 10 ⁻⁵ mol /L ⁻⁵ mol/L.

  • U.S. Patent No. 3,560,508. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

  • U.S. Patent No. 3,560,508. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

  • Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-352.

  • Johnson, I. (2010). Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. Thermo Fisher Scientific.

  • Daniel, J., & De, A. (2018). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate.

  • World Health Organization. (2019). Critically important antimicrobials for human medicine, 6th revision.

  • American Cancer Society. (2023). Cancer Facts & Figures 2023.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6093, 8-Hydroxyquinoline.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66561, 8-Quinolinesulfonic acid.

  • MDPI. (2021). Application of Quinoline Ring in Structural Modification of Natural Products.

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Validation

A Comparative Guide to the Metal Ion Chelating Efficiency of 5-Chloroquinoline-8-sulfonic Acid

Foreword for the Modern Researcher In the intricate landscape of drug development and cellular biology, the precise control of metal ion concentrations is paramount. Metal ions are fundamental to a vast array of physiolo...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the intricate landscape of drug development and cellular biology, the precise control of metal ion concentrations is paramount. Metal ions are fundamental to a vast array of physiological processes, yet their dysregulation is implicated in numerous pathologies, including neurodegenerative diseases, cancer, and microbial infections.[1] Consequently, the strategic use of metal ion chelators has emerged as a significant therapeutic modality. This guide offers a comprehensive technical assessment of a promising yet under-characterized chelating agent, 5-Chloroquinoline-8-sulfonic acid. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous comparative analysis, grounded in empirical data and established analytical techniques, to facilitate informed decisions in the selection and application of metal chelators. We will delve into the mechanistic underpinnings of chelation, present detailed protocols for evaluating chelating efficiency, and contextualize the performance of 5-Chloroquinoline-8-sulfonic acid against established alternatives.

The Crucial Role of Metal Ion Chelation in Biological Systems

Metal ions are indispensable cofactors for a myriad of enzymes and proteins, playing critical roles in cellular respiration, DNA synthesis, and signal transduction. However, an excess of redox-active metal ions, such as iron and copper, can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cellular damage.[2] This delicate balance, termed metal homeostasis, is often disrupted in disease states.

Chelation therapy, the administration of compounds that bind to metal ions, is a well-established clinical strategy for treating heavy metal poisoning. Beyond this traditional application, the nuanced modulation of metal ion bioavailability with targeted chelators is a burgeoning field of research with therapeutic potential across a spectrum of diseases.[1] The efficacy of a chelating agent is not merely its ability to bind a metal ion, but also its selectivity for specific metals, the stability of the resulting complex, and its pharmacokinetic properties.

8-Hydroxyquinoline (8HQ) and its derivatives are a prominent class of metal ion chelators, recognized for their diverse biological activities.[1][3] Their mechanism of action is often attributed to their ability to form stable complexes with various metal ions, thereby influencing their biological activity.[3] 5-Chloroquinoline-8-sulfonic acid, a derivative of 8HQ, is the focus of this guide. The inclusion of a chloro group at the 5-position and a sulfonic acid group at the 8-position is anticipated to modulate its electronic properties, solubility, and ultimately, its chelating efficiency and biological activity.

Comparative Analysis of Chelating Efficiency: A Data-Driven Approach

A thorough assessment of a chelating agent's efficacy hinges on the quantitative determination of its binding affinity for various metal ions, typically expressed as stability constants (log K). While specific stability constants for 5-Chloroquinoline-8-sulfonic acid are not extensively reported in the literature, we can draw valuable insights from its close analog, 8-hydroxyquinoline-5-sulfonic acid (8-HQ-5-SA), and compare its projected performance with the widely used chelator, Ethylenediaminetetraacetic acid (EDTA).

Chelating AgentMetal IonLog K₁Log K₂Log β₂MethodReference
8-Hydroxyquinoline-5-sulfonic acid Cu²⁺11.510.121.6Potentiometry[IUPAC Stability Constants Database]
Zn²⁺8.47.616.0Potentiometry[IUPAC Stability Constants Database]
Fe³⁺13.5--Potentiometry[IUPAC Stability Constants Database]
Ni²⁺9.27.917.1Potentiometry[IUPAC Stability Constants Database]
Co²⁺8.26.815.0Potentiometry[IUPAC Stability Constants Database]
EDTA Cu²⁺18.8-18.8Potentiometry[IUPAC Stability Constants Database]
Zn²⁺16.5-16.5Potentiometry[IUPAC Stability Constants Database]
Fe³⁺25.1-25.1Potentiometry[IUPAC Stability Constants Database]
Ni²⁺18.6-18.6Potentiometry[IUPAC Stability Constants Database]
Co²⁺16.3-16.3Potentiometry[IUPAC Stability Constants Database]

Interpretation of the Data:

The stability constant (K) represents the equilibrium constant for the formation of the metal-ligand complex. A higher log K value indicates a more stable complex. The data presented for 8-hydroxyquinoline-5-sulfonic acid, a structural analog of our target compound, reveals a strong affinity for Cu²⁺ and Fe³⁺, with respectable stability constants for other divalent metals. The chloro-substituent in 5-Chloroquinoline-8-sulfonic acid, being an electron-withdrawing group, is expected to slightly decrease the basicity of the quinoline nitrogen and the phenolate oxygen, which could result in slightly lower stability constants compared to the unsubstituted analog. However, it is still anticipated to be a potent chelator.

In comparison, EDTA, a hexadentate chelator, exhibits significantly higher stability constants for all the listed metal ions. This is attributed to the "chelate effect," where a multidentate ligand forms a more stable complex than multiple monodentate ligands. While the high stability of EDTA complexes is advantageous for general-purpose chelation, it can also lead to indiscriminate metal ion stripping from biological systems. The more moderate stability constants of the quinoline-based chelators may offer a greater degree of selectivity and a more nuanced biological effect.

Experimental Protocols for Assessing Metal Ion Chelating Efficiency

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for three fundamental techniques used to characterize metal-ligand interactions. The causality behind experimental choices is explained to ensure a deep understanding of the principles at play.

Potentiometric Titration: The Gold Standard for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[4] The principle involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standardized base is added. The resulting titration curve provides information about the protonation of the ligand and the formation of metal complexes.

Experimental Workflow:

Caption: Workflow for potentiometric titration to determine stability constants.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a stock solution of 5-Chloroquinoline-8-sulfonic acid of known concentration in deionized water.

    • Prepare a stock solution of the metal salt (e.g., CuSO₄, ZnCl₂) of known concentration.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a carbonate-free strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of an inert salt (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Ligand Protonation Titration:

    • In a thermostatted titration vessel, add a known volume of the ligand stock solution, the standard acid solution, and the inert salt solution.

    • Titrate the solution with the standardized base, recording the pH after each addition of titrant.

  • Metal-Ligand Titration:

    • In the same titration vessel, add the same volumes of the ligand stock solution, standard acid, and inert salt solution as in the previous step.

    • Add a known volume of the metal salt stock solution.

    • Titrate the mixture with the standardized base, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations.

    • From the ligand-only titration curve, calculate the protonation constants (pKa values) of 5-Chloroquinoline-8-sulfonic acid.

    • Using the data from both titration curves, calculate the stepwise and overall stability constants (log K and log β) of the metal-ligand complexes using appropriate software (e.g., Hyperquad).

UV-Vis Spectrophotometry: A Versatile Tool for Stoichiometry and Stability

UV-Vis spectrophotometry is a widely used technique to study metal-ligand complexation, as the formation of a complex often leads to changes in the absorption spectrum.[5][6] This method can be used to determine the stoichiometry of the complex (Job's plot and mole-ratio method) and to estimate the stability constants.

Experimental Workflow:

Caption: Workflow for UV-Vis spectrophotometric analysis of metal chelation.

Step-by-Step Methodology for Job's Plot (Method of Continuous Variation):

  • Solution Preparation:

    • Prepare equimolar stock solutions of 5-Chloroquinoline-8-sulfonic acid and the metal salt in a suitable buffer.

  • Preparation of Test Solutions:

    • Prepare a series of solutions where the mole fraction of the ligand and metal ion are varied while keeping the total molar concentration constant. For example, prepare solutions with mole fractions of the ligand ranging from 0.1 to 0.9.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex.

    • Measure the absorbance of each solution at the λmax.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio.[7]

Fluorescence Spectroscopy: A Highly Sensitive Probe for Binding Interactions

Fluorescence spectroscopy is an extremely sensitive technique for studying metal-ligand interactions, particularly when the ligand's fluorescence is either quenched or enhanced upon metal binding.[8] 8-hydroxyquinoline and its derivatives are known to exhibit changes in fluorescence upon metal chelation.[9]

Experimental Workflow:

Caption: Workflow for fluorescence spectroscopy to study metal-ligand binding.

Step-by-Step Methodology for Fluorescence Titration:

  • Solution Preparation:

    • Prepare a stock solution of 5-Chloroquinoline-8-sulfonic acid and a stock solution of the metal salt in a suitable buffer.

  • Determination of Excitation and Emission Wavelengths:

    • Record the excitation and emission spectra of the ligand in the absence and presence of an excess of the metal ion to determine the optimal wavelengths for monitoring the fluorescence change.

  • Fluorescence Titration:

    • To a cuvette containing a fixed concentration of the ligand solution, make successive additions of the metal ion stock solution.

    • After each addition, record the fluorescence intensity at the predetermined excitation and emission wavelengths.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the metal ion concentration.

    • The resulting binding curve can be fitted to various binding models (e.g., 1:1 or 1:2) to determine the binding constant (Kₐ).

Concluding Remarks for the Discerning Scientist

The selection of an appropriate metal ion chelator is a critical decision in experimental design and drug development. 5-Chloroquinoline-8-sulfonic acid, as a derivative of the well-established 8-hydroxyquinoline scaffold, presents a compelling profile for further investigation. Its anticipated strong, yet potentially more selective, metal-binding capacity compared to broad-spectrum chelators like EDTA warrants detailed characterization.

This guide has provided a framework for the objective assessment of its metal ion chelating efficiency. By employing the detailed protocols for potentiometric titration, UV-Vis spectrophotometry, and fluorescence spectroscopy, researchers can generate robust, quantitative data to compare the performance of 5-Chloroquinoline-8-sulfonic acid with other chelating agents. The insights gained from such studies will be invaluable in elucidating its potential applications in modulating metal-dependent biological processes and in the rational design of novel therapeutic agents.

References

  • An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. (2022). Semantic Scholar. [Link]

  • An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. (2022). ResearchGate. [Link]

  • Spectrophotometric study of complexes by Job's method. (n.d.). S.O.S. in Chemistry, Jiwaji University, Gwalior. [Link]

  • Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu (II) and Zn (II). (2018). International Journal of Analytical and Bioanalytical Chemistry. [Link]

  • Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (2022). Inorganic Chemistry. [Link]

  • Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. (2022). CUNY Academic Works. [Link]

  • Mathematical calculations of iron complex stoichiometry by direct UV-Vis spectrophotometry. (2018). ResearchGate. [Link]

  • Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. (2012). PMC. [Link]

  • Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. (2024). European Endodontic Journal. [Link]

  • Potentiometric Titrations. (n.d.). Tel Aviv University. [Link]

  • Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. (1956). Analytical Chemistry. [Link]

  • 2: Potentiometric Titrations (Experiment). (2023). Chemistry LibreTexts. [Link]

  • Methods to Determine End Point of Potentiometric Titration and Applications. (n.d.). Pharma Tutor. [Link]

  • Potentiometry-titration.pdf. (n.d.). Saraswati Institute of Pharmaceutical Sciences. [Link]

  • Determining Metal Ion Complexation Kinetics with Fluorescent Ligands by Using Fluorescence Correlation Spectroscopy. (2020). ResearchGate. [Link]

  • IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. (n.d.). IUPAC. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences. [Link]

  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (2013). ResearchGate. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Drug Design, Development and Therapy. [Link]

  • Ligand Binding Assays on the Basis of Fluorescence Anisotropy. (2015). Edinburgh Instruments. [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). FindLight. [Link]

  • UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. (n.d.). ResearchGate. [Link]

  • Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. (2017). International Journal for Science and Advance Research in Technology. [Link]

  • Fluorescence spectra of the ligand and metal complexes. (n.d.). ResearchGate. [Link]

  • Stability constants of cerium(IV) complexes with 8-hydroxyquinoline and 8-hydroxy-7-iodoquinoline-5-sulfonic acid. (2018). MedCrave. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). UCI Department of Chemistry. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scientific Research Publishing. [Link]

  • Fluorescence quenching determination of metallothioneins using 8-hydroxyquinoline-5-sulphonic acid-Cd(II) chelate. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • chelating agents edta: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. (n.d.). Open University. [Link]

  • POTENTIOMETRIC AND SPECTROPHOTOMETRIC DETERMINATION OF THE STABILITY CONSTANTS OF QUERCETIN (33',4',5,7- PENTAHYDROXYFLAVONE) CO. (n.d.). Freund Publishing House Ltd.. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Molecules. [Link]

  • Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. (2024). PubMed. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. [Link]

  • 8-Hydroxyquinoline. (n.d.). HiMedia Laboratories. [Link]

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Comparative

A Comparative Analysis of 5-Chloro-8-Hydroxyquinoline and 5-Chloroquinoline-8-Sulfonic Acid: From Potent Biologic to Synthetic Precursor

An in-depth guide for researchers, scientists, and drug development professionals on the contrasting biological activities and applications of two structurally related quinoline derivatives. In the landscape of heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the contrasting biological activities and applications of two structurally related quinoline derivatives.

In the landscape of heterocyclic chemistry, quinoline scaffolds are a cornerstone for the development of therapeutic agents, exhibiting a vast array of biological activities. This guide provides a detailed comparison of two closely related molecules: 5-chloro-8-hydroxyquinoline, a compound with well-established and diverse biological effects, and 5-Chloroquinoline-8-sulfonic acid, a derivative primarily utilized as a chemical intermediate. Through an objective lens, supported by experimental data, we will explore the profound impact that a single functional group modification can have on a molecule's biological profile.

At a Glance: Key Structural and Functional Differences

Feature5-Chloro-8-hydroxyquinoline (Cloxiquine)5-Chloroquinoline-8-sulfonic Acid
Structure 5-Chloro-8-hydroxyquinoline Structure5-Chloroquinoline-8-sulfonic Acid Structure
Key Functional Group 8-hydroxyl (-OH)8-sulfonic acid (-SO₃H)
Primary Role Biologically active agentSynthetic intermediate[1]
Biological Activity Broad-spectrum antimicrobial, anticancer, anti-inflammatoryNo reported biological activity
Mechanism of Action Metal chelation, enzyme inhibitionNot applicable

5-Chloro-8-hydroxyquinoline: A Multifaceted Biological Agent

5-Chloro-8-hydroxyquinoline, also known as cloxyquine, is a halogenated derivative of 8-hydroxyquinoline that has garnered significant attention for its potent and varied biological activities.[2] Its therapeutic potential stems from its chemical structure, which facilitates a range of interactions with biological systems.

Antimicrobial and Antifungal Activity

Cloxyquine exhibits a broad spectrum of activity against bacteria, fungi, and protozoa.[3] This antimicrobial prowess is largely attributed to its ability to chelate metal ions, which are essential for the function of many microbial enzymes. By sequestering these ions, cloxyquine disrupts critical metabolic processes, leading to the inhibition of microbial growth and biofilm formation.[4]

Experimental Data: Minimum Inhibitory Concentrations (MIC)

MicroorganismMIC Range (µg/mL)Reference
Mycobacterium tuberculosis0.062 - 0.25[5]
Staphylococcus aureus≤5.58 - 44.55 (µM)[6]
Listeria monocytogenes5.57 (µM)[7]
Plesiomonas shigelloides11.14 (µM)[7]
Anticancer Activity

Emerging research has highlighted the potential of 5-chloro-8-hydroxyquinoline as an anticancer agent.[8] Its cytotoxic effects have been observed in various cancer cell lines. The proposed mechanisms of action are multifaceted and include the inhibition of the proteasome, disruption of lysosomal function, and interference with key signaling pathways such as NF-kappa B and mTOR.[9] Furthermore, its ability to act as a zinc ionophore can disrupt cellular homeostasis in cancer cells, leading to apoptosis.[10]

Experimental Data: Cytotoxicity (IC₅₀ Values)

While specific IC₅₀ values for 5-chloro-8-hydroxyquinoline are dispersed across various studies, related 8-hydroxyquinoline derivatives have shown potent anticancer activity in the micromolar to nanomolar range, particularly when complexed with copper.[11]

5-Chloroquinoline-8-sulfonic Acid: A Chemist's Tool

In sharp contrast to its hydroxyl counterpart, there is a notable absence of published data on the biological activity of 5-Chloroquinoline-8-sulfonic acid. This compound is primarily recognized and utilized as a chemical intermediate in organic synthesis.[1] Its principal application is in the preparation of 5-chloro-8-mercaptoquinoline and its salts.[1]

The substitution of the 8-hydroxyl group with a sulfonic acid moiety dramatically alters the physicochemical properties of the quinoline scaffold. The sulfonic acid group is a strong acid and is highly polar, which would significantly reduce the lipophilicity of the molecule. This increased polarity would likely hinder its ability to cross biological membranes, a critical step for a compound to exert intracellular biological effects. Furthermore, the electronic properties of the sulfonic acid group would modify the metal-chelating ability of the quinoline ring, which is a key mechanism of action for the biological activity of 5-chloro-8-hydroxyquinoline.

Experimental Methodologies

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of quinoline derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Workflow for Broth Microdilution Assay

G prep_stock Prepare Stock Solution of 5-Chloro-8-hydroxyquinoline in DMSO serial_dilution Perform 2-fold Serial Dilutions in a 96-well plate with Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_stock->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubate read_results Determine MIC: Lowest concentration with no visible growth incubate->read_results

Caption: Workflow for determining MIC using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Accurately weigh the 5-chloro-8-hydroxyquinoline and dissolve it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[3]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[4]

Workflow for MTT Assay

G seed_cells Seed Cancer Cells in a 96-well plate and allow to adhere treat_cells Treat cells with varying concentrations of 5-Chloro-8-hydroxyquinoline seed_cells->treat_cells incubate_treatment Incubate for a defined period (e.g., 24, 48, or 72 hours) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize measure_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-chloro-8-hydroxyquinoline.

  • Incubation: Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve.

Conclusion: A Tale of Two Quinoline's

The comparative analysis of 5-chloro-8-hydroxyquinoline and 5-Chloroquinoline-8-sulfonic acid offers a compelling illustration of structure-activity relationships in medicinal chemistry. 5-chloro-8-hydroxyquinoline stands out as a versatile and potent biologically active molecule with significant potential in antimicrobial and anticancer applications. Its efficacy is well-documented and supported by a growing body of experimental evidence.

Conversely, 5-Chloroquinoline-8-sulfonic acid serves as a reminder that even minor structural modifications can lead to a complete loss of biological activity. Its utility is confined to the realm of chemical synthesis, where it plays a crucial role as a building block for other molecules. For researchers in drug discovery and development, this comparison underscores the importance of functional group selection and its profound impact on the therapeutic potential of a compound. While 5-chloro-8-hydroxyquinoline continues to be a subject of interest for its therapeutic applications, 5-Chloroquinoline-8-sulfonic acid remains a valuable tool for the synthetic chemist.

References

  • Exploring 5-Chloro-8-Hydroxyquinoline: Properties and Applications. (n.d.).
  • How 5-Chloro-8-Hydroxyquinoline Serves as a Versatile Antimicrobial Agent. (2025).
  • Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2047. Retrieved from [Link]

  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (n.d.). Biomedical and Environmental Sciences, 35(4), 321-329. Retrieved from [Link]

  • He, M., Zhang, H., Zheng, Z., & Liu, Y. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105–1106. Retrieved from [Link]

  • 5-Chloro-8-hydroxyquinoline Biological Activity. (n.d.). Retrieved from [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Retrieved from [Link]

  • 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. (2024). Retrieved from [Link]

  • Why Is 5-Chloro-8-Hydroxyquinoline a Key Compound in Antimicrobial Research? (2025). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321. Retrieved from [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Retrieved from [Link]

  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2022). Biochemistry and Biophysics Reports, 30, 101258. Retrieved from [Link]

  • Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. (2019). International Journal of Molecular Sciences, 21(1), 226. Retrieved from [Link]

  • Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. (2014). Gels, 1(1), 2-11. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. (n.d.). Retrieved from [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2007). Antimicrobial Agents and Chemotherapy, 51(3), 1105-1106. Retrieved from [Link]

  • 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. (2025). Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules, 27(12), 3844. Retrieved from [Link]

  • 8-Hydroxyquinoline-5-sulfonic acid. (n.d.). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Quinoline Sulfonation: A Comparative Analysis

Introduction: The Significance of Sulfonated Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including antimalarials, antibacte...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sulfonated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents.[1] The introduction of a sulfonic acid (-SO₃H) or sulfonyl chloride (-SO₂Cl) group onto the quinoline ring is a critical synthetic transformation. These functional groups not only modify the physicochemical properties of the parent molecule, such as solubility, but also serve as versatile intermediates for the synthesis of sulfonamides, a privileged functional group in drug design.[2][3]

However, the sulfonation of quinoline is not a trivial undertaking. The quinoline ring system consists of two fused rings with distinct electronic properties: an electron-rich benzene ring and an electron-deficient pyridine ring. Under the strongly acidic conditions typical for electrophilic aromatic substitution, the pyridine nitrogen is protonated, further deactivating that ring. Consequently, sulfonation occurs exclusively on the benzene ring.[4][5] The challenge lies in controlling the regioselectivity of this substitution to isolate the desired isomer, as multiple positions on the benzene ring (C-5, C-6, C-7, and C-8) are susceptible to attack.

This guide provides a side-by-side comparison of distinct methodologies for quinoline sulfonation. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer field-proven insights to help you select the optimal strategy for your research objectives.

Method 1: The Classic Approach - Fuming Sulfuric Acid (Oleum)

The most traditional and widely employed method for quinoline sulfonation involves heating with fuming sulfuric acid (oleum), which is sulfuric acid containing dissolved sulfur trioxide (SO₃).[6] This powerful reagent provides a high concentration of the active electrophile, SO₃, necessary to overcome the moderate reactivity of the quinoline ring.

Mechanism and Regioselectivity

The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.[7] The SO₃ electrophile attacks the π-system of the quinoline's benzene ring to form a resonance-stabilized carbocation intermediate (a σ-complex), which is then deprotonated to restore aromaticity and yield the sulfonic acid product.[8]

The regiochemical outcome is highly dependent on reaction temperature.

  • At lower temperatures (e.g., 90-120°C) , the reaction is under kinetic control, favoring substitution at the C-8 position to yield quinoline-8-sulfonic acid as the major product.[5][9]

  • At higher temperatures (e.g., >200°C) , the reaction shifts towards thermodynamic control. The initially formed 8-sulfonic acid can revert to quinoline (desulfonation), allowing for the formation of the more stable quinoline-5-sulfonic acid and quinoline-6-sulfonic acid isomers.[4][6]

This temperature-dependent selectivity is a critical lever for chemists to control the reaction's outcome. For many applications, such as the synthesis of the widely used chelating agent 8-hydroxyquinoline, the C-8 isomer is the desired product.[10][11]

Diagram: Mechanism of Sulfonation with Oleum

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products (Temperature Dependent) Quinoline Quinoline step1 π-Attack on SO₃ Quinoline->step1 Benzene Ring Oleum SO₃ / H₂SO₄ (Oleum) Oleum->step1 Electrophile sigma_complex σ-Complex (Resonance Stabilized) step1->sigma_complex step2 Deprotonation sigma_complex->step2 Product_8 Quinoline-8-sulfonic acid (Kinetic Product, ~110°C) step2->Product_8 Low Temp Product_5_6 Quinoline-5 & 6-sulfonic acids (Thermodynamic Products, >200°C) step2->Product_5_6 High Temp

Caption: Electrophilic attack of SO₃ on quinoline.

Experimental Protocol: Synthesis of Quinoline-8-Sulfonic Acid

This protocol is adapted from established literature procedures.[9]

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place 250g of 65% fuming sulfuric acid.

  • Addition of Quinoline: Cool the flask in an ice bath. Under vigorous stirring, slowly add 100g of quinoline dropwise. Maintain the internal temperature below 60°C throughout the addition. The addition should take approximately 3 hours.

  • Reaction: After the addition is complete, continue stirring for another 30 minutes at the same temperature. Then, slowly heat the mixture to 120°C and maintain this temperature for 3 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare 400g of ice water. Under constant stirring, slowly and cautiously pour the sulfonated mixture onto the ice water.

  • Isolation: Cool the resulting slurry to approximately 5°C in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water and then dry to obtain quinoline-8-sulfonic acid. A typical yield for this procedure is around 140g.[9]

Method 2: Chlorosulfonic Acid for Direct Sulfonyl Chloride Synthesis

For the synthesis of sulfonamides, the sulfonyl chloride is the key intermediate. While sulfonic acids can be converted to sulfonyl chlorides (e.g., using thionyl chloride), a more direct route is to use chlorosulfonic acid (ClSO₃H) as the sulfonating agent.[12] This powerful reagent can directly introduce the -SO₂Cl group onto the aromatic ring.

Mechanism and Advantages

The reaction mechanism is analogous to that with oleum, but the electrophile is chlorosulfonic acid itself. The key advantage of this method is the direct formation of the highly reactive quinoline sulfonyl chloride, bypassing the need to isolate the sulfonic acid and then convert it. This makes it a more atom-economical and efficient pathway for derivatives.[2]

A notable application is the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride, an intermediate for various biologically active compounds.[2]

Experimental Protocol: Synthesis of 8-Hydroxyquinoline-5-Sulfonyl Chloride

This protocol is based on the procedure reported by Zięba et al.[2]

  • Setup: Place a flask containing 1.45g (10 mmol) of 8-hydroxyquinoline in an ice bath.

  • Reagent Addition: While stirring, add 5.85g (50 mmol) of chlorosulfonic acid dropwise, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and stir the resulting mixture at room temperature for 24 hours.

  • Work-up: Cautiously pour the reaction mixture onto 150g of crushed ice.

  • Extraction: Extract the aqueous mixture with ethylene chloride (3 x 150 mL).

  • Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude 8-hydroxyquinoline-5-sulfonyl chloride, which should be stored under an inert atmosphere.

Method 3: Modern C-H Functionalization - Regioselective C2-Sulfonylation

Classical electrophilic substitution methods are inherently limited to functionalizing the benzene ring of quinoline. Accessing C2-substituted quinolines, which are of significant pharmaceutical interest, requires a different strategic approach. Modern methods often employ quinoline N-oxides to activate the pyridine ring for functionalization.[13]

Mechanism: N-Oxide Directed Deoxygenative Sulfonylation

The conversion of quinoline to its N-oxide derivative dramatically alters its reactivity profile. The N-oxide functionality increases the electron density at the C2 and C4 positions, making them susceptible to attack by nucleophiles or radical species. Various protocols have been developed for the deoxygenative C2-sulfonylation using reagents like sodium sulfinates or sulfonyl chlorides under specific catalytic or mediated conditions.[14][15]

For instance, one approach involves reacting a quinoline N-oxide with a sulfonyl chloride in the presence of a reducing agent like zinc dust.[14] The reaction proceeds through a complex mechanism that ultimately results in the formation of a C-S bond at the C2 position and the removal of the N-oxide oxygen. This strategy provides exclusive regioselectivity that is impossible to achieve with classical sulfonation methods.

Diagram: General Concept of N-Oxide Activation

G Quinoline Quinoline N_Oxide Quinoline N-Oxide (Activated at C2/C4) Quinoline->N_Oxide Oxidation Product 2-Sulfonylquinoline (Exclusive C2-Selectivity) N_Oxide->Product Deoxygenative Sulfonylation Sulfonyl_Reagent Sulfonylating Reagent (e.g., R-SO₂Cl) Sulfonyl_Reagent->Product

Caption: N-Oxide strategy for C2-sulfonylation.

Side-by-Side Performance Comparison

FeatureMethod 1: Fuming Sulfuric Acid (Oleum)Method 2: Chlorosulfonic AcidMethod 3: N-Oxide C2-Sulfonylation
Primary Reagent SO₃ in H₂SO₄[6]ClSO₃H[12]Quinoline N-Oxide + Sulfonyl Source[14][15]
Product Quinoline Sulfonic Acid (-SO₃H)[4]Quinoline Sulfonyl Chloride (-SO₂Cl)[2]2-Sulfonylquinoline[14]
Regioselectivity Benzene Ring: C8 (kinetic), C5/C6 (thermodynamic)[5][16]Benzene Ring: Typically C5 or C8Pyridine Ring: Exclusively C2[13]
Typical Conditions High Temperature (90-220°C)[4][9]Low to Room Temperature[2][17]Mild, often Room Temp; may require catalyst/mediator[14]
Typical Yields Moderate to Good (50-80%)[6][16]Good to HighModerate to Good
Advantages Well-established, inexpensive reagents, tunable regioselectivity with temperature.Direct synthesis of versatile sulfonyl chloride intermediate, often milder conditions.Access to C2-substituted isomers unobtainable by classical methods, high regioselectivity.
Disadvantages Harsh, corrosive conditions; high temperatures; mixture of isomers can be problematic.[16]Highly reactive and corrosive reagent; requires careful handling.Requires pre-synthesis of the N-oxide; may require more expensive reagents or catalysts.

General Experimental Workflow

The following diagram outlines a generalized workflow applicable to most quinoline sulfonation procedures, from initial setup to final product characterization.

G A Reaction Setup (Inert atmosphere, Temp. control) B Slow Addition of Reagents (Quinoline to Acid or vice versa) A->B C Controlled Reaction (Stirring at specified Temp/Time) B->C D Reaction Quench (e.g., Pouring onto ice) C->D E Product Isolation (Filtration or Extraction) D->E F Purification (Washing, Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General workflow for quinoline sulfonation.

Conclusion and Recommendations

The optimal method for quinoline sulfonation is dictated entirely by the desired final product.

  • For quinoline-8-sulfonic acid or other isomers substituted on the benzene ring, classical sulfonation with fuming sulfuric acid remains a robust and cost-effective choice. Careful control of temperature is paramount to achieving the desired regioselectivity.

  • When the target is a quinoline sulfonamide or another derivative of the sulfonyl chloride, using chlorosulfonic acid is the more efficient strategy, providing the key intermediate in a single step.

  • To achieve substitution at the C2-position , a feat impossible with classical methods, a modern C-H functionalization approach via the quinoline N-oxide is the only viable path. This method offers unparalleled regiocontrol for accessing novel chemical space.

Researchers and drug development professionals must weigh the trade-offs between the harshness and regioselectivity of classical methods against the multi-step nature and potentially higher cost of modern N-oxide strategies to make an informed decision that best serves their synthetic goals.

References

  • McCasland, G. E. (1946). THE PREPARATION OF 8-QUINOLINESULFONIC ACID. Journal of Organic Chemistry. Available at: [Link]

  • NPTEL. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

  • Zięba, A., et al. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Transition-Metal-Free C2-H Sulfonylation of Quinoline N-Oxides via Insertion of Sulfur Dioxide. Available at: [Link]

  • Singh, U., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Grier, J. S. (1960). Recovery of the sulfonation products of quinoline. U.S. Patent No. 2,950,283. Google Patents.
  • Utkal University. (n.d.). Fused Ring Heterocycles. Available at: [Link]

  • CN103772275A. (2014). Preparation method of 8-hydroxyquinoline. Patsnap. Available at: [Link]

  • Grier, J. S., & Christiansen, W. G. (1950). Method of making 8-hydroxy quinoline. U.S. Patent No. 2,489,530. Google Patents.
  • Alcaro, S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • O'Brochta, J. (1961). Quinoline sulfonation process. U.S. Patent No. 2,999,094. Google Patents.
  • JP2005139149A. (2005). Method for producing quinoline-8-sulfonyl chloride. Google Patents.
  • Chen, K., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. Available at: [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Sulfonation (SO₃/H₂SO₄). Available at: [Link]

  • Djebbar, S., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonation of quinoline. [Diagram]. Available at: [Link]

  • Zięba, A., et al. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC. Available at: [Link]

  • Zięba, A., et al. (2020). The overall synthesis procedure of 8-hydroxyquinoline-5-sulfonic acid... [Diagram]. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Slieker, L. J., et al. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Gilbert, E. E. (1965). Chlorosulfonic Acid - A Versatile Reagent. Chemical Reviews. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Slieker, L. J., et al. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Available at: [Link]

  • ResearchGate. (2014). How to carry out a sulfonation reaction?. Available at: [Link]

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Comparative

A Comparative Guide to the In Vitro Cytotoxicity of 5-Chloroquinoline-8-sulfonic Acid on Cancer Cell Lines

This guide provides a comprehensive overview of the methodologies used to assess the in vitro cytotoxic effects of quinoline derivatives, with a specific focus on 5-Chloroquinoline-8-sulfonic acid, against various cancer...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies used to assess the in vitro cytotoxic effects of quinoline derivatives, with a specific focus on 5-Chloroquinoline-8-sulfonic acid, against various cancer cell lines. We will delve into the rationale behind experimental design, present detailed protocols for key cytotoxicity assays, and compare the cytotoxic profiles of related quinoline compounds to established chemotherapeutic agents. While direct experimental data for 5-Chloroquinoline-8-sulfonic acid is not extensively available in the public domain, this guide will utilize data from structurally similar compounds to illustrate the principles of cytotoxicity assessment and to frame the potential anticancer activity of this particular molecule.

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a prominent heterocyclic aromatic compound that forms the backbone of numerous natural and synthetic molecules with a wide array of biological activities.[1] In the realm of oncology, quinoline derivatives have garnered significant interest due to their demonstrated efficacy as anticancer agents.[2] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3]

The subject of this guide, 5-Chloroquinoline-8-sulfonic acid, is a quinoline derivative characterized by the presence of a chlorine atom at the 5th position and a sulfonic acid group at the 8th position. Halogenation and sulfonation are common chemical modifications employed in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, halogenated quinolinones have shown good cytotoxicity and selectivity toward cancer cell lines relative to normal cells.[4] Similarly, quinoline-5-sulfonamides and quinoline-8-sulfonamides have been investigated for their anticancer properties.[5][6]

Given the established anticancer potential of the quinoline core and the influence of chloro and sulfo functional groups on biological activity, 5-Chloroquinoline-8-sulfonic acid represents a compound of interest for cytotoxic evaluation against cancer cell lines.

Assessing In Vitro Cytotoxicity: Methodologies and Experimental Rationale

The initial step in evaluating the anticancer potential of a novel compound is to determine its cytotoxicity—its ability to kill cancer cells or inhibit their proliferation. Several robust and well-validated in vitro assays are available for this purpose. The choice of assay depends on the specific research question, the expected mechanism of action of the compound, and the available laboratory resources. Here, we will focus on three commonly employed colorimetric assays: the MTT, XTT, and LDH assays.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and proliferation.[7][8] The underlying principle is the reduction of the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Chloroquinoline-8-sulfonic acid and control compounds (e.g., doxorubicin, cisplatin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat with 5-Chloroquinoline-8-sulfonic Acid & Controls B->C D Incubate for 24-72h (Compound Exposure) C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Caption: Step-by-step workflow of the MTT cell viability assay.

The XTT Assay: A Water-Soluble Alternative

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay that measures cell viability.[12] Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the need for a solubilization step.[13][14] The reduction of XTT to its formazan derivative occurs at the cell surface and is dependent on the metabolic activity of viable cells.[13]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[5][15]

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[15]

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm. A reference wavelength of around 660 nm can be used for background correction.[15]

  • Data Analysis: Calculate cell viability and IC₅₀ values as described for the MTT assay.

The LDH Assay: A Measure of Cytotoxicity via Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.[16]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the spontaneous and maximum release controls.

Comparative Cytotoxicity of Quinoline Derivatives

Compound/DrugCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Sulfonamide Derivatives
Compound 9a (a quinoline-8-sulfonamide)A549 (Lung)223.1
Compound 9a (a quinoline-8-sulfonamide)C32 (Melanoma)233.9
Compound 9a (a quinoline-8-sulfonamide)MDA-MB-231 (Breast)273.5
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)A549 (Lung)Comparable to Cisplatin/Doxorubicin
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Melanoma)Comparable to Cisplatin/Doxorubicin
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)MDA-MB-231 (Breast)Comparable to Cisplatin/Doxorubicin
Halogenated Quinoline Derivatives
Cloxyquin (5-chloroquinolin-8-ol)M. tuberculosisMIC: 0.062-0.25 µg/ml[1]
8-hydroxy-5-nitroquinoline (NQ)Raji (Lymphoma)0.438
Standard Chemotherapeutic Agents
DoxorubicinMCF-7 (Breast)0.1
DoxorubicinHCT-116 (Colon)Varies
CisplatinA549 (Lung)0.7
CisplatinHeLa (Cervical)Varies

Note: The presented IC₅₀ values are for illustrative purposes and may vary depending on the specific experimental conditions.

Potential Mechanisms of Action of Quinoline Derivatives

The cytotoxic effects of quinoline derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Several studies have shown that quinoline compounds can induce apoptosis in cancer cells by triggering the intrinsic pathway, which involves the dissipation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.

In contrast, standard chemotherapeutic agents like doxorubicin and cisplatin have well-characterized mechanisms of action. Doxorubicin intercalates into DNA, inhibits the enzyme topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis. Cisplatin forms DNA adducts, which interfere with DNA replication and transcription, ultimately triggering apoptosis.[4]

Apoptosis_Pathway cluster_cell Cancer Cell Quinoline Quinoline Derivative Mitochondrion Mitochondrion Quinoline->Mitochondrion Induces Mitochondrial Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

Validation

A Comparative Guide to the Structural Confirmation of 5-Chloroquinoline-8-sulfonic acid: Mass Spectrometry vs. Alternative Techniques

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. 5-Chloroqui...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. 5-Chloroquinoline-8-sulfonic acid, a key intermediate in the synthesis of various pharmaceutical agents and analytical reagents, presents a unique case for structural elucidation due to the presence of a quinoline core, a chloro substituent, and a sulfonic acid group.[1] This guide provides an in-depth, comparative analysis of mass spectrometry as a primary tool for the structural confirmation of this molecule, weighed against the capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for determining the molecular weight and elemental composition of a compound. When coupled with tandem mass spectrometry (MS/MS), it provides invaluable information about the molecule's structure through controlled fragmentation. For a molecule like 5-Chloroquinoline-8-sulfonic acid, electrospray ionization (ESI) is the ionization technique of choice, particularly in the negative ion mode, due to the acidic nature of the sulfonic acid group. This preference for negative ion mode is well-documented for the analysis of sulfonic acids and other acidic compounds, as it promotes the formation of a stable deprotonated molecule, [M-H]⁻.[2][3][4][5]

Predicted Mass Spectrometry Data for 5-Chloroquinoline-8-sulfonic acid

Based on its chemical structure (C₉H₆ClNO₃S), the monoisotopic molecular weight of 5-Chloroquinoline-8-sulfonic acid is 242.98 g/mol .[1] In a typical ESI-MS experiment conducted in negative ion mode, we would expect to observe the deprotonated molecule as the parent ion.

Parameter Predicted Value
Ionization ModeNegative Electrospray Ionization (ESI-)
Parent Ion (m/z)242.97
Molecular FormulaC₉H₅ClNO₃S⁻
The Logic of Fragmentation: A Predictive Analysis

The true power of mass spectrometry for structural confirmation lies in the analysis of fragmentation patterns generated by collision-induced dissociation (CID) in an MS/MS experiment. The fragmentation of aromatic sulfonic acids is well-characterized and typically involves the cleavage of the C-S bond.[6]

For 5-Chloroquinoline-8-sulfonic acid, the most probable fragmentation pathway involves the neutral loss of sulfur trioxide (SO₃), a common fragmentation for aromatic sulfonic acids.[7] A secondary, though less common, fragmentation pathway could involve the loss of sulfur dioxide (SO₂), a fragmentation pattern observed in some aromatic sulfonamides, particularly those with electron-withdrawing groups like chlorine.[8][9]

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Identity of Neutral Loss
242.97162.0180.96SO₃
242.97178.9863.99SO₂

This predictable fragmentation provides a definitive fingerprint for the 5-chloroquinoline core structure.

Experimental Protocol: ESI-MS/MS Analysis

A self-validating protocol for the structural confirmation of 5-Chloroquinoline-8-sulfonic acid would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the synthesized 5-Chloroquinoline-8-sulfonic acid in a suitable solvent such as methanol or acetonitrile with a small percentage of water to aid ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Direct Infusion ESI-MS: Infuse the sample solution directly into the ESI source operating in negative ion mode. Acquire a full scan mass spectrum to confirm the presence of the [M-H]⁻ ion at m/z 242.97.

  • Tandem Mass Spectrometry (MS/MS): Select the ion at m/z 242.97 as the precursor ion for a product ion scan. Apply a range of collision energies to induce fragmentation and record the resulting product ion spectrum.

  • Data Analysis: Analyze the product ion spectrum to identify the characteristic neutral losses of SO₃ (80.96 Da) and potentially SO₂ (63.99 Da), confirming the presence of the sulfonic acid group attached to the 5-chloroquinoline core.

Visualizing the Workflow and Fragmentation

To clarify the experimental and logical processes, the following diagrams are provided.

Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_confirm Structural Confirmation A Dissolve Sample in Methanol/Water B Direct Infusion ESI-MS (Negative Mode) A->B Introduce Sample C Isolate [M-H]⁻ Ion (m/z 242.97) B->C Detect Parent Ion D Collision-Induced Dissociation (CID) C->D Induce Fragmentation E Acquire Product Ion Spectrum D->E Analyze Fragments F Identify Characteristic Fragment Ions E->F Confirm Structure

Caption: A generalized workflow for the mass spectrometric analysis of 5-Chloroquinoline-8-sulfonic acid.

Predicted Fragmentation Pathway Parent [M-H]⁻ 5-Chloroquinoline-8-sulfonate m/z 242.97 Fragment1 [M-H-SO₃]⁻ 5-Chloroquinoline Anion m/z 162.01 Parent->Fragment1 - SO₃ (80.96 Da) (Major Pathway) Fragment2 [M-H-SO₂]⁻ Radical Anion m/z 178.98 Parent->Fragment2 - SO₂ (63.99 Da) (Minor Pathway)

Caption: Predicted major and minor fragmentation pathways for the [M-H]⁻ ion of 5-Chloroquinoline-8-sulfonic acid.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive structural confirmation often benefits from orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in a molecule.[10] For 5-Chloroquinoline-8-sulfonic acid, ¹H and ¹³C NMR would provide definitive information about the substitution pattern on the quinoline ring.

  • Strengths: Unambiguously determines the isomeric structure by revealing the coupling patterns between adjacent protons and the chemical shifts of each carbon atom. Techniques like HSQC and HMBC can establish direct and long-range proton-carbon correlations.[10]

  • Weaknesses: Requires a significantly larger amount of sample compared to mass spectrometry. The presence of the sulfonic acid group can lead to broad peaks for nearby protons, and the solubility of the compound in common deuterated solvents may be a challenge.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule.

  • Strengths: Offers an unparalleled level of structural detail, including bond lengths, bond angles, and intermolecular interactions in the solid state.[11]

  • Weaknesses: The primary and often significant hurdle is the growth of a suitable single crystal, which can be a time-consuming and sometimes unsuccessful process. The obtained structure represents the solid-state conformation, which may differ from the conformation in solution.

Conclusion: An Integrated Approach for Unquestionable Confirmation

The structural confirmation of 5-Chloroquinoline-8-sulfonic acid is most robustly achieved through an integrated analytical approach. Mass spectrometry, with its high sensitivity and ability to provide molecular weight and fragmentation data, serves as an excellent first-line technique for confirming the presence of the target molecule and its core structural motifs. However, for absolute and unambiguous proof of the specific substitution pattern, NMR spectroscopy is indispensable. In cases where a crystalline solid is obtained, X-ray crystallography provides the ultimate level of structural detail.

For researchers and professionals in drug development, the choice of technique will depend on the stage of research, the amount of sample available, and the specific questions being asked. Mass spectrometry offers a rapid and highly sensitive method for initial confirmation and purity assessment, while NMR and X-ray crystallography provide the detailed structural information necessary for regulatory submissions and a deep understanding of the molecule's chemical properties.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1034-1043. Available at: [Link]

  • Fornarini, S. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

  • Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. [Source not further identified]. Available at: [Link]

  • Li, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(4), 595-602. Available at: [Link]

  • ResearchGate. (n.d.). ESI mass spectra of the metabolite 5 in positive and negative ion... ResearchGate. Available at: [Link]

  • Amanote Research. (n.d.). (PDF) X-Ray Studies on Hydrogenated Quinoline Structure of. Amanote Research. Available at: [Link]

  • ResearchGate. (n.d.). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). X‐ray structures of quinolines 1c, 1e, 1j, and 1n. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 269-281. Available at: [Link]

  • Holcapek, M., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry, 18(16), 1847-1854. Available at: [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. Available at: [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. YouTube. Available at: [Link]

  • ChemRxiv. (n.d.). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. Available at: [Link]

  • Kim, J. H., et al. (2022). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(7), 1264-1273. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Source not further identified]. Available at: [Link]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

  • Paranthaman, R., et al. (2018). Studies on Positive and Negative ionization mode of ESI-LC-MS/MS for screening of Phytochemicals on Cassia auriculata (Aavaram Poo). Pharmacognosy Journal, 10(3), 457-462. Available at: [Link]

  • NIST. (n.d.). Clioquinol. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. PubChem. Available at: [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. NIST WebBook. Available at: [Link]

  • mzCloud. (2016). 8 Hydroxy 7 iodoquinoline 5 sulfonic acid. mzCloud. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Chloroquinoline-8-sulfonic acid

For researchers and scientists at the forefront of drug development and chemical synthesis, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper manageme...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development and chemical synthesis, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper management and disposal of chemical reagents, such as 5-Chloroquinoline-8-sulfonic acid, are not merely procedural afterthoughts but cornerstones of a safe, compliant, and efficient research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Chloroquinoline-8-sulfonic acid, grounded in established safety principles and regulatory compliance.

The causality behind these rigorous disposal protocols stems from the inherent hazards of the chemical class. Sulfonic acids can be corrosive and irritating to the skin, eyes, and respiratory tract.[1][2] Quinolines, as a class of heterocyclic aromatic compounds, can also present toxicological concerns.[3] Therefore, a cautious and well-documented approach to disposal is paramount to mitigate risks to personnel and the environment.

Immediate Safety and Handling: The First Line of Defense

Before initiating any disposal procedure, a thorough understanding of the potential hazards and the implementation of appropriate personal protective equipment (PPE) are non-negotiable.

Hazard Assessment:

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling 5-Chloroquinoline-8-sulfonic acid for disposal.

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect against accidental splashes which can cause serious eye irritation or damage.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, as sulfonic acids can cause skin irritation and burns.[1][7]
Body Protection A standard laboratory coat.To protect clothing and underlying skin from contamination.[1][8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.To minimize the inhalation of any dusts or aerosols, which may cause respiratory irritation.[5][6]

Step-by-Step Disposal Protocol

The disposal of 5-Chloroquinoline-8-sulfonic acid must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[8][9]

Step 1: Waste Segregation and Containerization

  • Principle of Segregation: Do not mix 5-Chloroquinoline-8-sulfonic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][10] Incompatible chemicals can react violently, producing heat or toxic gases.[4][9]

  • Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container.[11] High-density polyethylene (HDPE) or other resistant polymers are generally suitable.

  • Labeling: The waste container must be clearly and accurately labeled with:

    • The full chemical name: "5-Chloroquinoline-8-sulfonic acid"

    • The words "Hazardous Waste"

    • Appropriate hazard warnings (e.g., "Corrosive," "Irritant")

    • The date of accumulation

Step 2: Managing Different Waste Forms

  • Solid Waste:

    • Carefully transfer any solid 5-Chloroquinoline-8-sulfonic acid waste into the designated hazardous waste container.

    • Use tools (spatulas, scoops) that are compatible with the chemical.

    • Minimize the generation of dust during transfer.[6][12]

  • Contaminated Labware:

    • Disposable items (e.g., weigh boats, pipette tips, gloves) that are contaminated with 5-Chloroquinoline-8-sulfonic acid should be placed in the designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., water, followed by an appropriate organic solvent if necessary) in a fume hood. The rinsate must be collected as hazardous liquid waste.

Step 3: Awaiting Pickup and Final Disposal

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[13]

  • Coordination with EHS: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][9][10] They are equipped to handle the transportation and final disposal in compliance with all federal, state, and local regulations.[12][14]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[8]

  • Contain: For a solid spill, gently cover it with an inert absorbent material like sand, vermiculite, or a commercial sorbent to prevent dust from becoming airborne.[4][9]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]

  • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Follow with a wash of soap and water.[8]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloroquinoline-8-sulfonic acid.

G cluster_prep Preparation & Assessment cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Disposal of 5-Chloroquinoline-8-sulfonic acid assess_hazards Assess Hazards & Don Appropriate PPE start->assess_hazards identify_waste Identify Waste Form assess_hazards->identify_waste solid_waste Solid Waste identify_waste->solid_waste Solid contaminated_labware Contaminated Labware identify_waste->contaminated_labware Contaminated Items liquid_waste Liquid Waste (Rinsate) identify_waste->liquid_waste Decontamination Rinsate prepare_container Prepare Labeled, Compatible Hazardous Waste Container solid_waste->prepare_container collect_solid Collect Solid Waste solid_waste->collect_solid contaminated_labware->prepare_container contaminated_labware->collect_solid liquid_waste->prepare_container collect_liquid Collect Liquid Waste liquid_waste->collect_liquid store_waste Store Sealed Container in Designated Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 5-Chloroquinoline-8-sulfonic acid.

References

  • Benchchem. Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals.
  • New Jersey Department of Health. Alkane Sulfonic Acid Hazard Summary.
  • Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic Acid. (2022-09-13).
  • New Jersey Department of Health. Sulfamic Acid - Hazardous Substance Fact Sheet. (2009-08).
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.
  • Benchchem. Proper Disposal of Anthracene-1-sulfonic Acid: A Step-by-Step Guide.
  • Safety Data Sheet. 5-Quinolinesulfonic acid, 8-hydroxy-, monohydrate. (2009-10-09).
  • Goodway Technologies. The Complete Beginners Guide to Chemical Disposal. (2022-04-15).
  • AEG Environmental. Best Practices for Hazardous Waste Disposal. (2016-12-05).
  • Fisher Scientific. Safety Data Sheet - 5-Chloro-8-hydroxyquinoline. (2025-12-18).
  • ALPHACHEM Limited. Sulfonic Acid Safety Data Sheet. (2017-03-16).
  • Santa Cruz Biotechnology. 5-Chloro-8-quinolinol Safety Data Sheet.
  • Thermo Fisher Scientific. Safety Data Sheet - Quinoline-8-sulfonic acid. (2025-12-24).
  • AK Scientific, Inc. 7-Iodo-8-hydroxyquinoline-5-sulfonic acid Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%.
  • ECHEMI. 5-Chloro-8-hydroxyquinoline SDS, 130-16-5 Safety Data Sheets.
  • OEHHA. Evidence on the Carcinogenicity of Quinoline and its strong acid salts.

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Handling

A-to-Z Safety Protocol: Handling 5-Chloroquinoline-8-sulfonic Acid with Confidence

A Comprehensive Guide to Personal Protective Equipment, Emergency Procedures, and Disposal In the dynamic environment of research and development, the safe handling of chemical reagents is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Personal Protective Equipment, Emergency Procedures, and Disposal

In the dynamic environment of research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the use of 5-Chloroquinoline-8-sulfonic acid, ensuring that safety is not merely a set of rules, but a deeply ingrained aspect of your laboratory practice. As a Senior Application Scientist, my objective is to empower you with the knowledge to handle this compound with the utmost confidence and care.

Understanding the Hazard: A Prerequisite for Safety

5-Chloroquinoline-8-sulfonic acid, while a valuable synthetic intermediate, possesses inherent hazards that demand respect and careful management. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] The presence of the sulfonic acid group imparts corrosive properties, which can be exacerbated by moisture. A thorough understanding of these risks is the foundation of a robust safety plan.

Hazard ClassificationGHS StatementsKey Considerations
Skin Corrosion/Irritation Causes skin irritation.[1][3]Prolonged or repeated contact should be avoided.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Direct contact can lead to significant injury.
Specific Target Organ Toxicity May cause respiratory irritation.[1][4]Inhalation of dust should be minimized.

The Core of Protection: Selecting the Right Personal Protective Equipment

A multi-layered approach to Personal Protective Equipment (PPE) is essential to create a reliable barrier against exposure to 5-Chloroquinoline-8-sulfonic acid.

Hand Protection: Your Immediate Shield

Given the skin-irritating nature of this chemical, selecting the appropriate gloves is a critical first step.

  • Glove Type: Chemical-resistant nitrile or natural rubber gloves are recommended.[5] They provide an effective barrier against many chemicals, including sulfonic acids.

  • Best Practices: Always inspect gloves for tears or punctures before use. Employ proper glove removal techniques to prevent skin contact with a contaminated surface. Dispose of used gloves as hazardous waste.[6]

Eye and Face Protection: Guarding Against Splashes and Dust

Because 5-Chloroquinoline-8-sulfonic acid can cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At a minimum, safety glasses with side shields should be worn.[6]

  • Enhanced Protection: For procedures involving solutions or the potential for splashing, chemical splash goggles are required.[7] A face shield worn over goggles provides an additional layer of protection for the entire face.[6][8]

Body Protection: A Full-Body Barrier

To prevent accidental skin contact, appropriate body protection is essential.

  • Lab Coat: A standard laboratory coat should be worn at all times.[6][7]

  • Chemical-Resistant Apron: For tasks with a higher risk of splashes, a PVC or neoprene apron should be worn over the lab coat.[5]

Respiratory Protection: Ensuring Clean Air

All work with 5-Chloroquinoline-8-sulfonic acid, particularly when handling the solid form, should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhalation.[5][6] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator should be used.[6]

Step-by-Step Procedures: From Preparation to Disposal

A systematic approach to handling ensures that safety is integrated into every step of your workflow.

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning cluster_doffing PPE Doffing Wash_Hands_Don 1. Wash Hands Lab_Coat 2. Lab Coat Wash_Hands_Don->Lab_Coat Goggles_Shield 3. Goggles/Face Shield Lab_Coat->Goggles_Shield Gloves_Don 4. Gloves Goggles_Shield->Gloves_Don Gloves_Doff 1. Gloves Goggles_Shield_Doff 2. Goggles/Face Shield Gloves_Doff->Goggles_Shield_Doff Lab_Coat_Doff 3. Lab Coat Goggles_Shield_Doff->Lab_Coat_Doff Wash_Hands_Doff 4. Wash Hands Lab_Coat_Doff->Wash_Hands_Doff

Caption: The correct sequence for donning and doffing PPE.

In Case of Emergency: A Rapid and Informed Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Protocols
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove any contaminated clothing.[10][11] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][12]

Emergency_Response cluster_incident Exposure Incident cluster_action Immediate Actions cluster_medical Medical Follow-up Incident Chemical Exposure Alert Alert Others Incident->Alert Remove Remove from Source Alert->Remove Flush Flush with Water (15 min) Remove->Flush Decontaminate Remove Contaminated Clothing Flush->Decontaminate Medical Seek Medical Attention Decontaminate->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: A streamlined workflow for responding to a chemical exposure.

Spill Management
  • Minor Spills: For small spills, alert personnel in the immediate area.[11] Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[11] Gently sweep the material into a designated waste container.[10]

  • Major Spills: In the event of a large spill, evacuate the area immediately and follow your institution's emergency procedures.[13] Do not attempt to clean up a major spill without specialized training.

Responsible Disposal: The Final Step in the Safety Lifecycle

Proper disposal of 5-Chloroquinoline-8-sulfonic acid and any contaminated materials is crucial to protect both human health and the environment.

  • Waste Segregation: All materials contaminated with this chemical, including gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed container for hazardous waste.[14]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[12]

  • Decontamination: Thoroughly clean all work surfaces and equipment that came into contact with the chemical.[10]

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with 5-Chloroquinoline-8-sulfonic acid and foster a culture of safety and scientific excellence.

References

  • CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. [Link]

  • Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic Acid. [Link]

  • SULPHONIC ACID, 90%. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. [Link]

  • NC Epidemiology. Occupational Safety Resources on Sulfuric Acid. [Link]

  • UQ Policy and Procedure Library. Chemical Spill and Response Guideline. [Link]

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